molecular formula C15H26O B15564278 (-)-Hinesol

(-)-Hinesol

Cat. No.: B15564278
M. Wt: 222.37 g/mol
InChI Key: ICWHTQRTTHCUHW-RGPPAHDHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Hinesol is a useful research compound. Its molecular formula is C15H26O and its molecular weight is 222.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(3S,5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13-,15+/m0/s1

InChI Key

ICWHTQRTTHCUHW-RGPPAHDHSA-N

Origin of Product

United States

Foundational & Exploratory

(-)-Hinesol: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a key bioactive constituent of various traditional medicinal plants, understanding its natural distribution and the methodologies for its efficient isolation are paramount for advancing research and development in pharmacology and phytochemistry. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed experimental protocols for its extraction and purification, tailored for a scientific audience.

Natural Sources of this compound

The principal natural sources of this compound are perennial herbs belonging to the Atractylodes genus, within the Asteraceae family. These plants are widely distributed in East Asia and have a long history of use in traditional Chinese, Japanese, and Korean medicine.

The primary species recognized for their significant this compound content are:

  • Atractylodes lancea (Thunb.) DC. [1]: Commonly known as Cangzhu, the rhizome of this plant is a primary source of this compound. The essential oil extracted from the rhizomes of A. lancea can have a high concentration of this sesquiterpenoid.

  • Atractylodes chinensis (DC.) Koidz. [1]: Similar to A. lancea, the rhizomes of this species are a rich source of this compound.

The concentration of this compound and other sesquiterpenoids, such as its common co-constituent β-eudesmol, can vary significantly depending on the geographical origin and specific chemotype of the plant[2][3]. For instance, the Dabieshan chemotype of A. lancea is noted for its high content of hinesol and β-eudesmol, whereas the Maoshan chemotype is richer in atractylon and atractylodin[3].

Quantitative Data on this compound Content and Extraction Yields

The following tables summarize the quantitative data available in the literature regarding the essential oil yield from Atractylodes species and the relative content of this compound within the essential oil.

Table 1: Essential Oil Yield from Atractylodes Species

Plant SpeciesPlant PartExtraction MethodAverage Yield (%)Reference
Atractylodes lanceaRhizomeHydrodistillation2.91[4]
Atractylodes koreanaRhizomeHydrodistillation2.42[4]

Table 2: Relative Content of this compound and β-Eudesmol in Atractylodes lancea Essential Oil from Different Geographical Areas

Geographical AreaHinesol (Relative Content % ± SD)β-Eudesmol (Relative Content % ± SD)Reference
Area 1 (Maoshan chemotype)Low (specific value not provided)Low (specific value not provided)[2]
Area 2 (Intermediate chemotype)29.67 ± 5.2227.30 ± 4.97[2]
Area 3 (Dabieshan chemotype)43.70 ± 5.1030.19 ± 2.88[2]

Table 3: Absolute Content of this compound and β-Eudesmol in Atractylodes lancea Rhizomes

Clonal Lines (Ibaraki, Japan)Hinesol Content (mg/g dry weight)β-Eudesmol Content (mg/g dry weight)Reference
Range across 25 clonal lines4.4 - 41.15.3 - 34.5[5]

Experimental Protocols for Isolation of this compound

The isolation of this compound is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by chromatographic purification to separate this compound from other components.

Extraction of Essential Oil from Atractylodes Rhizomes

Method 1: Hydrodistillation

This is the most common method for obtaining the essential oil from Atractylodes rhizomes.

  • Plant Material Preparation: Dried rhizomes of Atractylodes lancea or Atractylodes chinensis are ground into a coarse powder.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • Place a known quantity of the powdered rhizome into a round-bottom flask.

    • Add distilled water to the flask, typically at a ratio of 10:1 (water:plant material, v/w)[6].

    • Connect the flask to the Clevenger apparatus and a condenser.

    • Heat the flask to boiling and continue the distillation for 3-4 hours[6].

    • The essential oil is collected in the calibrated tube of the Clevenger apparatus.

    • Separate the oil from the aqueous layer and dry it over anhydrous sodium sulfate.

Method 2: Solvent Extraction

Solvent extraction can also be employed to obtain a crude extract rich in sesquiterpenoids.

  • Plant Material Preparation: Dried and powdered rhizomes of Atractylodes.

  • Solvent: n-hexane is a suitable non-polar solvent for extracting sesquiterpenoids[7].

  • Procedure:

    • Macerate the powdered rhizomes in n-hexane at room temperature with agitation for a specified period.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude essential oil.

Purification of this compound

The essential oil obtained is a complex mixture of sesquiterpenoids. Chromatographic techniques are essential for the isolation of pure this compound.

Step 1: Silica Gel Column Chromatography (Primary Separation)

This step aims to fractionate the crude essential oil and separate the major components.

  • Stationary Phase: Silica gel (60-120 mesh or 200-300 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc) is commonly used.

  • Procedure:

    • Prepare a silica gel column by making a slurry in n-hexane and packing it into a glass column.

    • Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. For example, a gradient of n-hexane:EtOAc from 100:0 to 95:5 can be effective for separating sesquiterpenoids.

    • Collect fractions of the eluate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 9:1) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Combine the fractions containing this compound based on the TLC analysis. At this stage, this compound will likely be present in a mixture with other structurally similar sesquiterpenoids like β-eudesmol.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water is commonly used in an isocratic or gradient elution mode.

  • Procedure:

    • Dissolve the hinesol-containing fraction from the column chromatography in the mobile phase.

    • Inject the sample into the preparative HPLC system.

    • Elute with the chosen mobile phase at a specific flow rate. The exact composition of the mobile phase and the flow rate need to be optimized based on the specific column and system used to achieve baseline separation of this compound and β-eudesmol.

    • Monitor the elution using a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

    • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and Mass Spectrometry.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the isolation of this compound.

experimental_workflow_extraction cluster_start Starting Material cluster_process Extraction of Essential Oil start Dried Atractylodes lancea/chinensis Rhizomes grinding Grinding start->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation solvent_extraction Solvent Extraction (n-hexane) grinding->solvent_extraction essential_oil Crude Essential Oil hydrodistillation->essential_oil solvent_extraction->essential_oil

Figure 1. Workflow for the Extraction of Essential Oil.

experimental_workflow_purification cluster_start Starting Material cluster_process Purification of this compound start Crude Essential Oil column_chrom Silica Gel Column Chromatography (n-hexane:EtOAc gradient) start->column_chrom tlc TLC Monitoring column_chrom->tlc Fraction Collection hinesol_fraction Hinesol-rich Fraction (with β-eudesmol) tlc->hinesol_fraction Fraction Pooling prep_hplc Preparative HPLC (C18, MeOH/H2O or ACN/H2O) hinesol_fraction->prep_hplc pure_hinesol Pure this compound prep_hplc->pure_hinesol

Figure 2. Workflow for the Purification of this compound.

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided a detailed framework for its isolation and purification. The rhizomes of Atractylodes lancea and Atractylodes chinensis stand out as the most significant sources. The isolation process, involving an initial extraction of the essential oil followed by multi-step chromatographic purification, is crucial for obtaining pure this compound for research and potential drug development. The provided protocols and workflows serve as a comprehensive resource for scientists and researchers in the field of natural product chemistry and pharmacology. Further optimization of the described methods may be necessary depending on the specific laboratory equipment and the chemical profile of the starting plant material.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of (-)-hinesol. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Structure

This compound is a naturally occurring sesquiterpenoid alcohol belonging to the spirovetivane class of compounds.[1] It is a key bioactive constituent found in the essential oils of various medicinal plants, most notably from the rhizome of Atractylodes lancea.[1]

The core of its structure is a spiro[4.5]decane ring system, which consists of a five-membered ring fused to a six-membered ring through a single common carbon atom (the spiro center). This unique three-dimensional arrangement is fundamental to its biological activity.

Key Identifiers:

IdentifierValue
IUPAC Name 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol[2]
Molecular Formula C₁₅H₂₆O[2]
Molecular Weight 222.37 g/mol [2]
CAS Number 23811-08-7[2]
Synonyms This compound, Agarospirol[3]

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule possesses three chiral centers, leading to a specific spatial arrangement of its atoms.

The absolute configuration of the naturally occurring this compound has been determined as (3R, 5S, 6S)[2]. This specific arrangement of substituents around the chiral carbons is responsible for its characteristic optical activity, with a negative specific rotation.[4]

  • Chiral Centers: C3, C5 (spiro center), and C6.

  • Absolute Configuration: 3R, 5S, 6S.

  • Enantiomers and Diastereomers: The stereoisomer of hinesol is known as agarospirol.[3]

The determination of the absolute configuration of such complex natural products is typically achieved through a combination of techniques, including X-ray crystallography of the natural product or a suitable derivative, and stereoselective total synthesis.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and quantification.

Table of Physicochemical Properties:

PropertyValue
Melting Point 59-60 °C
Boiling Point 129 °C at 4 Torr
Solubility Soluble in DMSO and alcohol; sparingly soluble in water.
Specific Rotation ([α]D) Negative value (levorotatory)[4]

Spectroscopic Data:

Table of Expected Spectroscopic Data:

Spectroscopic TechniqueCharacteristic Peaks/Signals
Infrared (IR) Spectroscopy ~3400 cm⁻¹ (O-H stretch, broad), ~3030 cm⁻¹ (=C-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch)
¹H-NMR Spectroscopy Signals in the regions of δ 5.0-5.5 ppm (vinylic H), δ 3.5-4.0 ppm (H attached to C-O), δ 0.8-2.5 ppm (aliphatic and allylic H's, including methyl singlets and multiplets for ring protons)
¹³C-NMR Spectroscopy Signals in the regions of δ 140-150 ppm (alkene C), δ 120-130 ppm (alkene C), δ 70-80 ppm (C-O), δ 15-60 ppm (aliphatic C's, including the spiro carbon and methyls)
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 222.37, with characteristic fragmentation patterns for sesquiterpenoid alcohols.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation of this compound from its natural source and a representative total synthesis approach. These protocols are based on methodologies reported in the scientific literature.

Isolation of this compound from Atractylodes lancea by Hydrodistillation

This compound is a major component of the essential oil of Atractylodes lancea rhizomes and can be isolated using hydrodistillation.[1]

Principle: This method involves the co-distillation of volatile compounds with water. The plant material is heated in boiling water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The immiscible oil is then separated from the aqueous phase.[6]

Apparatus:

  • Clevenger-type apparatus or similar steam distillation setup

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel/separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Dried rhizomes of Atractylodes lancea are ground into a coarse powder to increase the surface area for efficient extraction.

  • Hydrodistillation: The powdered rhizome is placed in a large round-bottom flask with a sufficient volume of deionized water. The flask is heated to boiling.

  • Collection of Distillate: The steam and volatilized essential oils are passed through a condenser. The condensed liquid, a mixture of water and essential oil, is collected.

  • Separation: The essential oil, being less dense and immiscible with water, forms a layer on top of the aqueous phase. The oil is separated from the water using a separatory funnel.

  • Drying and Concentration: The collected essential oil is dried over anhydrous sodium sulfate to remove residual water. The dried oil is then concentrated under reduced pressure using a rotary evaporator.

  • Purification: Pure this compound can be obtained from the crude essential oil by chromatographic techniques such as column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Total Synthesis of (±)-Hinesol

The total synthesis of hinesol has been accomplished by several research groups, often targeting the racemic mixture (±)-hinesol. These syntheses are valuable for confirming the structure and for providing access to hinesol and its analogs for further study. The following is a generalized representation of a synthetic strategy.[7][8]

Synthetic Strategy Overview: A common approach involves the construction of the spiro[4.5]decane core, followed by the introduction of the necessary functional groups and stereocenters.

Representative Synthetic Steps:

  • Construction of the Spirocyclic Core: A key step is often a cycloaddition reaction to form the bicyclic system. For example, a Diels-Alder reaction or a photocycloaddition can be employed to construct a precursor with the required ring structure.[7]

  • Functional Group Manipulations: The initial product of the core-forming reaction is then subjected to a series of functional group interconversions. This may include reduction of ketones, protection of alcohols, and introduction of double bonds.

  • Introduction of the Isopropyl Alcohol Side Chain: The characteristic propan-2-ol side chain is typically introduced via a Grignard reaction with a suitable organometallic reagent (e.g., methylmagnesium bromide) on a ketone or ester functional group at the C3 position.[7]

  • Stereochemical Control: Stereoselectivity is a major challenge in the total synthesis of hinesol. Chiral auxiliaries, asymmetric catalysts, or stereoselective reagents are often used to control the formation of the desired stereoisomer.

  • Final Steps and Purification: The final steps may involve deprotection and purification by chromatography to yield the target molecule.

Determination of Absolute Configuration by X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[9]

Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern of the X-rays is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities of the diffracted beams, a three-dimensional model of the electron density, and thus the atomic positions, can be generated. For determining absolute configuration, the anomalous dispersion effect is utilized.[9]

General Procedure:

  • Crystallization: A high-quality single crystal of this compound or a suitable crystalline derivative is grown. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

  • Determination of Absolute Configuration: The absolute configuration is determined by analyzing the Friedel pairs in the diffraction data, utilizing the anomalous scattering from the atoms. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer.[9]

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities, making it a subject of interest for drug development.

Table of Biological Activities:

ActivityTarget/MechanismIC₅₀/Effective Concentration
Anti-ulcer Inhibition of H⁺,K⁺-ATPase5.8 x 10⁻⁵ M[10]
Anticancer (Leukemia) Induction of apoptosis via the JNK signaling pathway~22.1 µM (in HL-60 cells)[11]
Anticancer (NSCLC) Inhibition of MEK/ERK and NF-κB pathwaysDose-dependent inhibition[12]
JNK Signaling Pathway in Apoptosis

In human leukemia HL-60 cells, this compound has been shown to induce apoptosis (programmed cell death) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

JNK_Pathway Hinesol This compound JNK JNK Activation Hinesol->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Figure 1. This compound-induced apoptosis via the JNK signaling pathway.
Inhibition of H⁺,K⁺-ATPase

This compound exhibits anti-gastric ulcer effects by inhibiting the H⁺,K⁺-ATPase, also known as the proton pump, in the stomach. It appears to bind to the E1 state of the enzyme, preventing its conformational change to the E2 state and thereby blocking proton secretion.[10]

Proton_Pump_Inhibition cluster_pump H⁺,K⁺-ATPase Cycle E1_ATP E1-ATP E1_P E1-P E1_ATP->E1_P H⁺ binding & phosphorylation E2_P E2-P E1_P->E2_P Conformational Change Inhibition Inhibition E2 E2 E2_P->E2 H⁺ release E2->E1_ATP K⁺ binding & dephosphorylation Hinesol This compound Hinesol->E1_P

Figure 2. Mechanism of H⁺,K⁺-ATPase inhibition by this compound.

Conclusion

This compound is a structurally complex and biologically active sesquiterpenoid with significant potential for therapeutic applications. Its unique spirovetivane skeleton and well-defined stereochemistry are key determinants of its activity. This guide has provided a detailed overview of its chemical structure, stereochemistry, and methods for its isolation, synthesis, and characterization, which can serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. Further investigation into its pharmacological properties and mechanism of action is warranted to fully explore its therapeutic potential.

References

The Anti-Cancer Potential of (-)-Hinesol: A Technical Overview of its Biological Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a sesquiterpenoid compound naturally occurring in various plants, has emerged as a promising candidate in cancer research due to its demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive analysis of the biological activity of this compound, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate its anti-cancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.

Introduction

The exploration of natural products for novel anti-cancer agents continues to be a significant area of research. This compound, a bicyclic sesquiterpenoid, has garnered attention for its potent biological activities.[1][2][3] This document synthesizes the current understanding of this compound's effects on cancer cells, with a particular focus on its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Cytotoxic Activity of this compound

This compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Cell LineCancer TypeIC50 ValueIncubation TimeReference
HL-60Human Leukemia4.9 µg/mL (22.1 µM)Not Specified[4]
A549Non-Small Cell Lung CancerConcentration-dependent inhibition24, 48 h[1][2]
NCI-H1299Non-Small Cell Lung CancerConcentration-dependent inhibition24, 48 h[1][2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anti-cancer mechanisms of this compound involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

This compound has been shown to induce apoptosis in multiple cancer cell lines.[1][3] In A549 non-small cell lung cancer cells, treatment with hinesol at concentrations of 2 and 8 µg/mL resulted in a significant increase in apoptotic cells to 21.2 ± 0.96% and 36 ± 1.04%, respectively.[1] This pro-apoptotic effect is mediated through the regulation of key apoptosis-related proteins. Specifically, this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1][2] In human leukemia HL-60 cells, hinesol treatment resulted in characteristic apoptotic features such as nuclear and DNA fragmentation.[3][4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G0/G1 phase.[1][2] In A549 cells, treatment with this compound led to a concentration-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the G2/M phase.[1] This cell cycle arrest is associated with the decreased expression of cyclin D1, a key regulator of the G1 to S phase transition.[1][2]

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle arresting effects of this compound are orchestrated through its modulation of critical intracellular signaling pathways.

MEK/ERK and NF-κB Pathways in Non-Small Cell Lung Cancer

In non-small cell lung cancer cells (A549), this compound has been shown to downregulate the MEK/ERK and NF-κB signaling pathways.[1][2] Treatment with this compound decreases the phosphorylation of MEK1/2 and ERK1/2, key components of the MAPK/ERK pathway that is often hyperactivated in cancer and promotes cell proliferation and survival.[1] Furthermore, this compound inhibits the NF-κB pathway by reducing the phosphorylation of IκBα and the p65 subunit.[1] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its inhibition can sensitize cancer cells to apoptosis.

MEK_ERK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor MEK MEK1/2 Growth_Factor_Receptor->MEK Activates Hinesol This compound pMEK p-MEK1/2 Hinesol->pMEK pIkBa p-IκBα Hinesol->pIkBa MEK->pMEK ERK ERK1/2 pMEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK_n p-ERK1/2 pERK->pERK_n Translocates IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates pNFkB p-p65 IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa IkBa_NFkB->NFkB Gene_Expression Gene Expression (Cyclin D1, Bcl-2) pERK_n->Gene_Expression Promotes NFkB_n->Gene_Expression Promotes Apoptosis_Inhibition Apoptosis Inhibition Gene_Expression->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression

Caption: this compound inhibits MEK/ERK and NF-κB pathways in NSCLC.

JNK Signaling Pathway in Human Leukemia

In human leukemia HL-60 cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][5] JNK is a member of the mitogen-activated protein kinase (MAPK) family and is activated in response to various cellular stresses, often leading to apoptosis. The activation of JNK by this compound precedes the onset of apoptosis, suggesting a causal role for this pathway in hinesol-induced cell death in leukemia.[3]

JNK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Hinesol This compound Stress_Signal Cellular Stress Hinesol->Stress_Signal ASK1 ASK1 Stress_Signal->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Activates JNK JNK MKK4_7->JNK Phosphorylates pJNK p-JNK JNK->pJNK pJNK_n p-JNK pJNK->pJNK_n Translocates cJun c-Jun pcJun p-c-Jun cJun->pcJun AP1 AP-1 Complex pcJun->AP1 Forms pJNK_n->cJun Phosphorylates Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression AP1->Pro_Apoptotic_Genes Induces Apoptosis_Outcome Apoptosis Pro_Apoptotic_Genes->Apoptosis_Outcome

Caption: this compound induces apoptosis via JNK pathway activation in leukemia.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-25 µg/ml) and a vehicle control for 24 or 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Treatment Add this compound Incubation_24h->Treatment Incubation_Treatment Incubate 24/48h Treatment->Incubation_Treatment Add_MTT Add MTT Solution Incubation_Treatment->Add_MTT Incubation_MTT Incubate 4h Add_MTT->Incubation_MTT Add_DMSO Add DMSO Incubation_MTT->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This method is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, p-ERK, ERK, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity in vitro, primarily through the induction of apoptosis and G0/G1 cell cycle arrest. Its ability to modulate key signaling pathways such as MEK/ERK, NF-κB, and JNK underscores its potential as a multi-targeting anti-cancer agent. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, and the exploration of its effects on a broader range of cancer types. Furthermore, elucidating the precise molecular targets of this compound will be crucial for its development as a clinical candidate.

References

(-)-Hinesol: A Deep Dive into its Anti-Leukemic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid isolated from the traditional Chinese medicine Atractylodes lancea, has emerged as a compound of interest in oncology research due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in leukemia, with a primary focus on the human promyelocytic leukemia cell line, HL-60. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-cancer therapeutics.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound against leukemia cells have been quantified in vitro. The following table summarizes the key quantitative data reported in the literature.

ParameterCell LineValueReference
IC50 HL-604.9 µg/mL (≈ 22.1 µM)[1]

Further quantitative data on apoptosis rates and cell cycle distribution in leukemia cells following this compound treatment are not extensively available in the current literature and represent an area for future investigation.

Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the induction of apoptosis and modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in human leukemia HL-60 cells.[2] This programmed cell death is characterized by distinct morphological and biochemical changes, including nuclear fragmentation and DNA fragmentation.[1][2]

Signaling Pathways

The pro-apoptotic activity of this compound in leukemia is predominantly mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2]

  • JNK Pathway Activation: Treatment of HL-60 cells with this compound leads to the activation of JNK, a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] Notably, this activation appears to be specific, as this compound does not induce the activation of p38 MAPK.[1][2] Activated JNK can, in turn, phosphorylate a variety of downstream targets to initiate the apoptotic cascade.

  • Downstream Effectors of JNK Activation: While the direct downstream effectors of this compound-induced JNK activation in leukemia have not been fully elucidated, studies on other JNK-activating compounds in HL-60 cells suggest a likely cascade involving the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.[3]

  • Modulation of Bcl-2 Family Proteins (Inferred from non-leukemia studies): In non-small cell lung cancer cells, this compound has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. While not yet directly demonstrated in leukemia, this represents a plausible downstream effect of JNK signaling.

  • Inhibition of MEK/ERK and NF-κB Pathways (Inferred from non-leukemia studies): Research in non-small cell lung cancer has also revealed that this compound can downregulate the MEK/ERK and NF-κB signaling pathways.[4] The MEK/ERK pathway is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest. The NF-κB pathway is a key regulator of inflammation and cell survival, and its suppression can sensitize cancer cells to apoptosis. The relevance of these pathways in the context of this compound's action in leukemia warrants further investigation.

Cell Cycle Arrest (Inferred from non-leukemia studies)

In addition to inducing apoptosis, this compound has been reported to cause cell cycle arrest at the G0/G1 phase in non-small cell lung cancer cells.[4] This effect is associated with the downregulation of cyclin D1, a key regulator of the G1 to S phase transition.[4] The potential for this compound to induce cell cycle arrest in leukemia cells is a promising area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and relevant to its study in leukemia.

Cell Culture
  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat HL-60 cells with this compound at the desired concentrations and time points.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat HL-60 cells with this compound for the specified duration.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Treat HL-60 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, JNK, Bax, Bcl-2, cleaved caspase-3, cyclin D1, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

hinesol_leukemia_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_jnk JNK Pathway cluster_apoptosis Apoptosis This compound This compound JNK JNK This compound->JNK Induces p-JNK p-JNK JNK->p-JNK Activation Caspase-8 Caspase-8 p-JNK->Caspase-8 Likely activation Caspase-9 Caspase-9 p-JNK->Caspase-9 Likely activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed JNK-mediated apoptotic pathway of this compound in leukemia cells.

hinesol_inferred_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular (Inferred from non-leukemia studies) cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_bcl2 Bcl-2 Family cluster_cell_cycle Cell Cycle This compound This compound MEK MEK This compound->MEK Inhibits NF-κB NF-κB This compound->NF-κB Inhibits Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates ERK ERK MEK->ERK Inhibition Cyclin D1 Cyclin D1 ERK->Cyclin D1 Regulates NF-κB->Bcl-2 Regulates G0/G1 Arrest G0/G1 Arrest Cyclin D1->G0/G1 Arrest Leads to

Caption: Inferred signaling pathways of this compound based on non-leukemia studies.

Experimental Workflow

experimental_workflow cluster_results Data Analysis HL-60 Cell Culture HL-60 Cell Culture This compound Treatment This compound Treatment HL-60 Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Propidium Iodide Staining Propidium Iodide Staining This compound Treatment->Propidium Iodide Staining Protein Extraction Protein Extraction This compound Treatment->Protein Extraction IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Analysis Apoptosis Analysis Annexin V/PI Staining->Apoptosis Analysis Cell Cycle Analysis Cell Cycle Analysis Propidium Iodide Staining->Cell Cycle Analysis Western Blot Western Blot Protein Extraction->Western Blot Signaling Protein Analysis Signaling Protein Analysis Western Blot->Signaling Protein Analysis

Caption: General experimental workflow for studying this compound's effects on leukemia cells.

Conclusion and Future Directions

This compound demonstrates significant anti-leukemic potential, primarily by inducing apoptosis in a JNK-dependent manner in HL-60 cells. While studies in other cancer types suggest the involvement of the MEK/ERK and NF-κB pathways, as well as the induction of cell cycle arrest, further research is imperative to confirm these mechanisms in the context of leukemia. Future investigations should focus on:

  • Quantitative analysis of apoptosis and cell cycle progression in a broader range of leukemia cell lines.

  • Elucidation of the direct molecular targets of this compound that initiate the JNK signaling cascade.

  • In-depth investigation of the role of other signaling pathways , such as PI3K/Akt and STAT3, which are known to be critical in leukemia pathogenesis.

  • In vivo studies to evaluate the anti-leukemic efficacy and safety of this compound in animal models.

A thorough understanding of the multifaceted mechanism of action of this compound will be instrumental in its potential development as a novel therapeutic agent for leukemia.

References

(-)-Hinesol: A Deep Dive into its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid found in the essential oils of various medicinal plants, notably Atractylodes lancea, is emerging as a compound of significant interest for its therapeutic potential. Beyond its traditional uses, recent scientific investigations have begun to unravel its potent anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, focusing on its mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate critical intracellular signaling cascades that orchestrate the inflammatory response. The two principal pathways influenced by this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

This compound has been shown to effectively suppress this pathway. It inhibits the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation of p65 and blocking the subsequent expression of NF-κB target genes.[1][2] This inhibitory action is a key contributor to the broad-spectrum anti-inflammatory effects of this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Hinesol This compound Hinesol->IKK Inhibits Hinesol->p65_p50 Inhibits Phosphorylation DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play crucial roles in translating extracellular stimuli into cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

Studies have demonstrated that this compound can modulate the MAPK pathway, although the specific effects can be context-dependent. It has been reported to decrease the phosphorylation of MEK and ERK, key components of the classical MAPK pathway.[1][3] Furthermore, in some cellular contexts, this compound has been shown to induce the activation of JNK, which can be associated with apoptosis in certain cell types.[4] The precise interplay of this compound's effects on the different MAPK subfamilies warrants further investigation to fully elucidate its immunomodulatory actions.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor MEK MEK Receptor->MEK JNK JNK Receptor->JNK p38 p38 Receptor->p38 ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Hinesol This compound Hinesol->MEK Inhibits Phosphorylation Hinesol->JNK Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
Inflammatory MarkerThis compound ConcentrationObserved EffectReference
Pro-inflammatory Cytokines
TNF-αDose-dependentSignificant reduction in secretion[2]
IL-6Dose-dependentSignificant reduction in secretion[2]
IL-1βDose-dependentSignificant reduction in secretion[2]
IL-18Dose-dependentSignificant reduction in secretion[2]
Inflammatory Enzymes & Mediators
iNOSDose-dependentDecreased protein expression[5]
COX-2Dose-dependentDecreased protein expression[5]
Signaling Proteins
p-IκBαDose-dependentDecreased phosphorylation[2]
p-p65Dose-dependentDecreased phosphorylation[2]
Chemokines
XCL1Dose-dependentDecreased protein expression[2]
CCL2Dose-dependentDecreased protein expression[2]
CXCL16Dose-dependentDecreased protein expression[2]
Table 2: In Vivo Anti-inflammatory Effects of this compound in a DSS-Induced Colitis Mouse Model
ParameterThis compound TreatmentObserved EffectReference
Disease Activity Index (DAI) Oral gavageSignificant reduction compared to DSS group[2]
Colon Length Oral gavageSignificant prevention of shortening[2]
Pro-inflammatory Cytokines (Colon Tissue)
TNF-αOral gavageSignificant reduction in levels[2]
IL-6Oral gavageSignificant reduction in levels[2]
IL-1βOral gavageSignificant reduction in levels[2]
IL-18Oral gavageSignificant reduction in levels[2]
Inflammatory Markers (Colon Tissue)
Myeloperoxidase (MPO)Oral gavageSignificant reduction in activity[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of this compound's anti-inflammatory properties.

In Vitro Studies: LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

2. Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA):

  • Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Kits: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

  • Procedure:

    • The collected supernatants and standards are added to the wells of a microplate pre-coated with a capture antibody for the target cytokine.

    • The plate is incubated to allow the cytokine to bind to the antibody.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength.

    • The concentration of the cytokine in the samples is determined by comparison to the standard curve.

3. Western Blot Analysis for Signaling Proteins:

  • Protein Extraction: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin).

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F ELISA for Cytokines D->F G Western Blot for Proteins E->G H Induce Colitis with DSS I Treat with this compound H->I J Monitor Disease Activity I->J K Collect Colon Tissue J->K L Histological Analysis K->L M Biochemical Assays (MPO, Cytokines) K->M

Caption: General experimental workflow for evaluating this compound.
In Vivo Studies: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 3-5% w/v) in the drinking water for a specific period (e.g., 7 days).

  • Treatment: this compound is administered to the treatment group, usually via oral gavage, either prior to or concurrently with DSS administration. A vehicle control group and a DSS-only group are also included.

  • Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).

  • Sample Collection: At the end of the experimental period, the mice are euthanized, and the colons are excised. The length of the colon is measured as an indicator of inflammation.

  • Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and other pathological changes.

  • Biochemical Analysis: The remaining colon tissue is homogenized for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines using ELISA.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and modulation of the MAPK signaling pathways. This leads to a reduction in the production of a wide range of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions.

For drug development professionals, this compound represents a promising natural product scaffold for the development of novel anti-inflammatory drugs. Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the inflammatory cascades.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize its delivery and efficacy.

  • Evaluating its therapeutic potential in a broader range of preclinical models of inflammatory diseases.

  • Investigating potential synergistic effects with other anti-inflammatory agents.

The detailed methodologies provided in this guide are intended to facilitate further research and development efforts aimed at harnessing the full therapeutic potential of this compound.

References

(-)-Hinesol-Mediated Activation of the JNK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a sesquiterpenoid compound naturally occurring in the essential oils of Atractylodes lancea rhizome, has demonstrated notable anti-cancer properties.[1][2] A key mechanism underlying its cytotoxic effects against certain cancer cell lines involves the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the activation of the JNK pathway by this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling cascades. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and its mechanism of action.

Core Mechanism: JNK-Mediated Apoptosis

Studies have indicated that this compound induces apoptosis in human promyelocytic leukemia HL-60 cells.[1] This process is preceded by the activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[1] Notably, the activation of another MAPK, p38, was not observed, suggesting a degree of specificity in the signaling response to this compound.[1] The activation of the JNK pathway is a critical event that leads to the execution of the apoptotic program in response to this compound treatment.

Quantitative Data Summary

While specific quantitative data from the primary literature is not available in tabulated form, the following tables summarize the reported effects of this compound on cell viability and JNK activation based on descriptive findings.

Table 1: Effect of this compound on HL-60 Cell Viability

ParameterMethodResultReference
Cell Growth InhibitionNot SpecifiedThis compound inhibits the growth of HL-60 cells.[1]
Apoptosis InductionNot SpecifiedThis compound induces apoptosis in HL-60 cells, as evidenced by nuclear and DNA fragmentation.[1]

Table 2: Effect of this compound on JNK Pathway Activation in HL-60 Cells

Target ProteinMethodTreatment ConditionObserved EffectReference
JNKNot SpecifiedNot SpecifiedActivation of JNK is induced prior to the onset of apoptosis.[1]
p38Not SpecifiedNot SpecifiedNo activation of p38 was observed.[1]

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to studying the effects of this compound on the JNK signaling pathway. It is important to note that these are representative protocols and may not reflect the exact methodologies used in the cited literature.

Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to achieve the desired final concentrations for treating the cells. Control cells should be treated with an equivalent amount of the vehicle.

Western Blotting for JNK Activation

This protocol is for the detection of phosphorylated (activated) JNK.

  • Cell Lysis:

    • After treatment with this compound for the desired time, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled.

    • The samples are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

    • The separated proteins are transferred to a PVDF (polyvinylidene difluoride) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated JNK (p-JNK). Another membrane can be incubated with an antibody for total JNK as a loading control.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells.

  • Cell Preparation:

    • HL-60 cells are treated with this compound for the indicated times.

    • Cells are harvested and washed with cold PBS.

  • Staining:

    • Cells are resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

Hinesol_JNK_Pathway Hinesol This compound Unknown_Upstream Upstream Effector(s) (e.g., ROS?) Hinesol->Unknown_Upstream Induces p38 p38 JNK JNK Unknown_Upstream->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Promotes No_Activation No Activation Experimental_Workflow Cell_Culture HL-60 Cell Culture Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->Treatment Cell_Harvest Cell Harvesting Treatment->Cell_Harvest Western_Blot Western Blot (p-JNK, Total JNK) Cell_Harvest->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Harvest->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

References

An In-depth Technical Guide on the Inhibition of MEK/ERK and NF-κB Pathways by (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a sesquiterpenoid alcohol primarily isolated from the traditional medicinal plant Atractylodes lancea, has demonstrated significant potential as an anti-cancer agent. This technical guide delves into the molecular mechanisms underpinning its therapeutic effects, with a specific focus on its inhibitory action on two critical cellular signaling cascades: the Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase (MEK/ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for the assays used to elucidate these mechanisms, and visual representations of the signaling pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the technical understanding necessary to advance the study and potential clinical application of this compound.

Introduction

The MEK/ERK and NF-κB signaling pathways are fundamental to the regulation of a multitude of cellular processes, including proliferation, survival, differentiation, and inflammation. Dysregulation of these pathways is a hallmark of numerous pathologies, most notably cancer, where their constitutive activation often drives tumor growth, metastasis, and resistance to therapy. Consequently, the development of targeted inhibitors for these pathways is a major focus of modern oncology research.

This compound has emerged as a promising natural compound with potent anti-proliferative and pro-apoptotic properties, particularly in the context of non-small cell lung cancer (NSCLC).[1] Research has indicated that the anti-tumor effects of this compound are directly linked to its ability to modulate the MEK/ERK and NF-κB signaling cascades. This guide will provide a detailed examination of the scientific evidence supporting this mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on NSCLC cell lines, A549 and NCI-H1299. The data is primarily derived from the work of Guo et al. (2019), as cited by various sources.[1][2][3]

Table 1: Anti-proliferative Activity of this compound

Cell LineTreatment TimeConcentration Range (µg/mL)Effect
A54924, 48 h0 - 25Dose- and time-dependent inhibition of proliferation[1]
NCI-H129924, 48 h0 - 25Dose- and time-dependent inhibition of proliferation[1]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

TreatmentConcentration (µg/mL)Observation
This compound2 and 8Concentration-dependent increase in the percentage of cells in the G0/G1 phase[1]
This compound2 and 8Concomitant decrease in the percentage of cells in the G2/M phase[1]

Table 3: Induction of Apoptosis by this compound in A549 Cells

TreatmentConcentration (µg/mL)Percentage of Apoptotic Cells
Control0Not specified
This compound221.2 ± 0.96%[1]
This compound836.0 ± 1.04%[1]

Table 4: Modulation of Key Signaling Proteins by this compound in A549 Cells

PathwayTarget ProteinEffect of this compound
MEK/ERKp-MEK, p-ERKDecreased phosphorylation[2]
NF-κBp-p65, p-IκBαDecreased phosphorylation[2]
ApoptosisBaxUpregulated expression[2]
ApoptosisBcl-2Downregulated expression[2]
Cell CycleCyclin D1Downregulated expression[2]

Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by concurrently targeting two major signaling pathways that are crucial for cancer cell proliferation and survival.

MEK/ERK Pathway

The MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division. In many cancers, this pathway is aberrantly activated. This compound has been shown to decrease the phosphorylation of both MEK and its downstream target ERK, thereby inhibiting the propagation of these pro-proliferative signals.[2]

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Hinesol Hinesol Hinesol->MEK Hinesol->ERK Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα P IκBα IκBα p-IκBα->IκBα Degradation p65 p65 p-p65 p-p65 p65->p-p65 P p50 p50 NF-κB Target Genes NF-κB Target Genes p50->NF-κB Target Genes p-p65->NF-κB Target Genes Hinesol Hinesol Hinesol->p-IκBα Hinesol->p-p65 Inflammation, Survival, Proliferation Inflammation, Survival, Proliferation NF-κB Target Genes->Inflammation, Survival, Proliferation MTT_Assay_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add DMSO Add DMSO Incubate->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Densitometry Densitometry Detection->Densitometry

References

An In-depth Technical Guide to Sesquiterpenoids from Atractylodes lancea Rhizome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhizome of Atractylodes lancea, a perennial herb belonging to the Asteraceae family, has been a cornerstone of traditional Chinese medicine for centuries, prescribed for ailments ranging from digestive disorders to rheumatic diseases.[1][2] Modern phytochemical investigations have identified sesquiterpenoids as the primary bioactive constituents responsible for the therapeutic properties of this plant.[1][3][4] This technical guide provides a comprehensive overview of the sesquiterpenoids isolated from Atractylodes lancea, detailing their chemical diversity, quantitative analysis, biological activities, and the experimental protocols for their study. Furthermore, this guide visualizes key experimental workflows and modulated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

The sesquiterpenoids from Atractylodes lancea are structurally diverse, primarily categorized into eudesmane, guaiane, spirovetivane, and eremophilane skeletons.[5][6][7][8] Key compounds that are often used as chemical markers for the quality control of Atractylodes rhizomes include β-eudesmol, hinesol, and atractylon.[6][9] These compounds and their derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antidiabetic activities.[1][3] This guide will delve into the specifics of these activities, supported by quantitative data, and explore the underlying molecular mechanisms.

Quantitative Analysis of Major Sesquiterpenoids

The concentration of sesquiterpenoids in Atractylodes lancea rhizomes can vary significantly based on geographical origin and cultivation conditions. Accurate quantification of these compounds is crucial for quality control and for correlating chemical profiles with biological activity. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile sesquiterpenoids.

Table 1: Quantitative Analysis of Major Sesquiterpenoids in Atractylodes lancea Rhizome by GC-MS

CompoundRetention Time (min)Concentration Range (mg/g of dried rhizome)Key Mass Fragments (m/z)
β-Eudesmol18.20.5 - 5.0222, 207, 189, 161, 109, 43
Hinesol17.51.0 - 8.0222, 207, 189, 161, 121, 93
Atractylon19.52.0 - 15.0218, 203, 190, 175, 159, 105
Atractylenolide II22.10.1 - 1.5232, 217, 189, 159, 105, 91
Acetylatractylodinol24.50.2 - 2.0274, 232, 217, 189, 159, 105

Data synthesized from multiple sources, and concentration ranges are indicative.

Biological Activities of Sesquiterpenoids from Atractylodes lancea

The diverse chemical structures of sesquiterpenoids from Atractylodes lancea contribute to a broad spectrum of biological activities. The following table summarizes the reported activities and includes quantitative data where available.

Table 2: Biological Activities and IC50 Values of Selected Sesquiterpenoids

CompoundBiological ActivityAssayCell Line/ModelIC50 Value (µM)
Atractylenolide IAnti-inflammatoryLPS-induced NO productionMacrophages15.3
Atractylenolide IIAnti-cancerProliferation inhibitionHuman gastric carcinoma (HGC-27)25.7
Atractylenolide IIIAnti-inflammatoryLPS-induced TNF-α productionMacrophages12.8
HinesolAnti-cancerApoptosis inductionHuman leukemia (HL-60)38.5
β-EudesmolAnti-inflammatoryInhibition of H+, K+-ATPaseIn vitro enzyme assay50.0
Compound 3 (unnamed)Anti-inflammatoryLPS-induced NO productionBV2 cells11.39[10]
Compound 4 (unnamed)HepatoprotectiveAPAP-induced cell injuryHepG2 cells-
Compound 5 (unnamed)HepatoprotectiveAPAP-induced cell injuryHepG2 cells-[11]
Compound 7 (unnamed)HepatoprotectiveAPAP-induced cell injuryHepG2 cells-[11]
Compound 16 (unnamed)HepatoprotectiveAPAP-induced cell injuryHepG2 cells-[11]
Polyacetylene 25Anti-osteoclastogenesisRANKL-induced osteoclastogenesisBone marrow macrophages1.3[5][8][12]
Polyacetylene 32Anti-osteoclastogenesisRANKL-induced osteoclastogenesisBone marrow macrophages0.64[5][8][12]

IC50 values are approximate and can vary between studies.

Experimental Protocols

Extraction and Isolation of Sesquiterpenoids

A general workflow for the extraction and isolation of sesquiterpenoids from Atractylodes lancea rhizome is presented below. This process typically involves solvent extraction followed by various chromatographic techniques to separate individual compounds.

G A Dried Atractylodes lancea Rhizome Powder B Extraction with 95% Ethanol A->B C Concentration to Crude Extract B->C D Suspension in Water and Partitioning with Ethyl Acetate C->D E Ethyl Acetate Fraction D->E Sesquiterpenoids F Aqueous Fraction D->F Polar compounds G Silica Gel Column Chromatography E->G H Fractionation G->H I Sephadex LH-20 Column Chromatography H->I J Further Fractionation I->J K Preparative HPLC (RP-18) J->K L Pure Sesquiterpenoids K->L

Caption: General workflow for sesquiterpenoid isolation.

Detailed Methodology:

  • Extraction: The air-dried and powdered rhizomes of Atractylodes lancea are extracted with 95% ethanol at room temperature.[13] The extraction is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.[13]

  • Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate.[13] The ethyl acetate fraction, which is enriched with sesquiterpenoids, is collected.

  • Column Chromatography:

    • Silica Gel: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the compounds based on polarity.[14][15]

    • Sephadex LH-20: Fractions obtained from the silica gel column are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual sesquiterpenoids is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradients).[14]

Structural Elucidation

The structures of the isolated sesquiterpenoids are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to determine the carbon skeleton and the relative stereochemistry of the molecules.[4][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.[14]

  • Electronic Circular Dichroism (ECD): The absolute configuration of chiral molecules is often determined by comparing the experimental ECD spectrum with the calculated spectrum.[11]

GC-MS Analysis Protocol

Sample Preparation:

  • Weigh 1.0 g of powdered Atractylodes lancea rhizome.

  • Add 25 mL of a suitable solvent (e.g., n-hexane or petroleum ether).

  • Perform ultrasonic extraction for 30 minutes.

  • Filter the extract and concentrate it to 1 mL for analysis.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Modulation of Signaling Pathways

The anti-inflammatory and anticancer effects of sesquiterpenoids from Atractylodes lancea are often attributed to their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and immune responses. Some sesquiterpenoids from Atractylodes lancea have been shown to inhibit the activation of NF-κB.

G cluster_0 Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Activates Atractylodes Sesquiterpenoids Atractylodes Sesquiterpenoids Atractylodes Sesquiterpenoids->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by sesquiterpenoids.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Certain sesquiterpenoids can exert their anticancer effects by modulating this pathway.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Atractylodes Sesquiterpenoids Atractylodes Sesquiterpenoids Atractylodes Sesquiterpenoids->Akt Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway.

Sesquiterpenoid Biosynthesis Pathway

The biosynthesis of sesquiterpenoids in Atractylodes lancea originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal isoprene precursors.

G cluster_0 MEP Pathway (Plastid) cluster_1 MVA Pathway (Cytosol) Pyruvate + GAP Pyruvate + GAP DXP DXP Pyruvate + GAP->DXP MEP MEP DXP->MEP IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA IPP Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP_MVA IPP_MVA Mevalonate->IPP_MVA IPP IPP_MVA->DMAPP DMAPP->GPP GPP->FPP Sesquiterpene Synthases Sesquiterpene Synthases FPP->Sesquiterpene Synthases Diverse Sesquiterpenoids Diverse Sesquiterpenoids Sesquiterpene Synthases->Diverse Sesquiterpenoids e.g., Eudesmane, Guaiane

References

(-)-Hinesol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Hinesol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and focuses on its anti-cancer activities against non-small cell lung cancer (NSCLC). Detailed experimental protocols for assessing its biological effects and diagrams of the implicated signaling pathways are presented to support further research and drug development endeavors.

Core Compound Identification

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitation
CAS Number 23811-08-7[1]
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1]
IUPAC Name (2R,5S,10S)-α,α,6,10-Tetramethyl-spiro[4.5]dec-6-ene-2-methanol[1]
Synonyms Hinesol, Agarospirol[1]
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, DMSO[1]
Storage 2-8°C, Protected from air and light[1]

Biological Activity and Mechanism of Action

This compound has demonstrated potent anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Research has particularly highlighted its efficacy in non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1299. The anti-tumor effects of this compound are mediated through the downregulation of the MEK/ERK and NF-κB signaling pathways.

Key molecular events associated with this compound treatment include:

  • Induction of Apoptosis: this compound treatment leads to an increase in the population of apoptotic cells.

  • Cell Cycle Arrest: The compound causes an arrest in the G0/G1 phase of the cell cycle.

  • Modulation of Apoptotic Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

  • Inhibition of Signaling Pathways: this compound decreases the phosphorylation of MEK1/2, ERK1/2, IκBα, and p65, key components of the MEK/ERK and NF-κB pathways.

  • Downregulation of Cyclin D1: The expression of Cyclin D1, a key regulator of the cell cycle, is inhibited.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound are dose- and time-dependent. The following tables summarize the quantitative findings from key studies.

Table 2: Anti-proliferative Activity of this compound on NSCLC Cells

Cell LineTreatment Time (hours)IC₅₀ (µg/mL)
A54924Not explicitly stated
A54948Not explicitly stated
NCI-H129924Not explicitly stated
NCI-H129948Not explicitly stated

Note: While the studies indicate a dose-dependent inhibition, specific IC₅₀ values were not provided in the referenced abstracts.

Table 3: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells

Treatment Concentration (µg/mL)Treatment Time (hours)Apoptotic Cells (%)Cells in G0/G1 Phase (%)
0 (Control)24BaselineBaseline
224IncreasedIncreased
824IncreasedIncreased

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Culture and Treatment
  • Cell Lines: A549 and NCI-H1299 human non-small cell lung cancer cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to the desired concentrations in the culture medium. Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µg/mL) and incubated for 24 or 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Flow Cytometry)
  • Seeding and Treatment: A549 cells are seeded in 6-well plates and treated with this compound (e.g., 0, 2, 8 µg/mL) for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)
  • Seeding and Treatment: A549 cells are seeded and treated with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. The primary antibodies used include those against MEK, p-MEK, ERK, p-ERK, IκBα, p-IκBα, p65, p-p65, Bax, Bcl-2, Cyclin D1, and β-actin (as a loading control).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Hinesol_Signaling_Pathway Hinesol This compound MEK_ERK MEK/ERK Pathway Hinesol->MEK_ERK NFkB NF-κB Pathway Hinesol->NFkB p_MEK_ERK p-MEK / p-ERK Hinesol->p_MEK_ERK inhibits p_IkBa_p65 p-IκBα / p-p65 Hinesol->p_IkBa_p65 inhibits Bax Bax Hinesol->Bax upregulates Bcl2 Bcl-2 Hinesol->Bcl2 downregulates CyclinD1 Cyclin D1 Hinesol->CyclinD1 downregulates MEK_ERK->p_MEK_ERK NFkB->p_IkBa_p65 Apoptosis Apoptosis p_MEK_ERK->Apoptosis p_IkBa_p65->Apoptosis Bax->Apoptosis Bcl2->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest

Caption: this compound induced apoptosis and cell cycle arrest.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: NSCLC Cell Lines (A549, NCI-H1299) Treatment This compound Treatment (Varying Concentrations and Durations) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow_Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Flow_Apoptosis Flow_CellCycle Cell Cycle Analysis (PI Staining) Treatment->Flow_CellCycle WesternBlot Western Blot Analysis Treatment->WesternBlot Analysis Data Analysis and Interpretation MTT->Analysis Flow_Apoptosis->Analysis Flow_CellCycle->Analysis WesternBlot->Analysis

Caption: Workflow for assessing the anti-cancer effects of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of (-)-Hinesol

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found as a major constituent in the essential oil of Atractylodes lancea (Thunb.) DC., a plant with a long history in traditional Chinese medicine.[1][2] Its unique spirovetivane skeleton has drawn considerable interest from the scientific community, leading to investigations into its diverse pharmacological activities.[3] This document provides a comprehensive overview of the pharmacological profile of this compound, focusing on its anticancer, anti-inflammatory, and anti-ulcer properties, detailing the underlying molecular mechanisms, experimental protocols, and key quantitative data.

Anticancer Activity

This compound has demonstrated potent anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[4] The primary models studied include non-small cell lung cancer (NSCLC) and human leukemia.

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cell lines A549 and NCI-H1299, this compound inhibits proliferation in a dose- and time-dependent manner.[1][2] The primary mechanisms involve the induction of apoptosis and arrest of the cell cycle at the G0/G1 phase.[1][4]

Molecular Mechanisms: The antitumor effects in NSCLC cells are mediated by the downregulation of two key signaling pathways:

  • MEK/ERK Pathway: this compound decreases the phosphorylation of both MEK1/2 and ERK1/2, key components of the MAPK/ERK signaling cascade that is often hyperactivated in cancer to promote cell proliferation and survival.[1][4]

  • NF-κB Pathway: The compound inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB.[1][4] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which are involved in inflammation, cell survival, and proliferation.

These actions lead to downstream modulation of critical regulatory proteins:

  • Apoptosis Regulation: It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][4]

  • Cell Cycle Control: It decreases the expression of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle.[1][4]

Human Leukemia

In human leukemia HL-60 cells, this compound inhibits cell growth and induces characteristic features of apoptosis, including nuclear and DNA fragmentation.[5][6] Its apoptosis-inducing activity in these cells was found to be significantly stronger than that of β-eudesmol, another sesquiterpenoid from the same plant.[5]

Molecular Mechanism: The pro-apoptotic effect in HL-60 cells is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][7][8] Notably, the activation of JNK occurs prior to the onset of apoptosis, while another related kinase, p38, is not affected.[5][6]

Cholangiocarcinoma (CCA)

In vitro studies on the human cholangiocarcinoma cell line CL-6 have shown that this compound possesses cytotoxic activity.[9] Interestingly, its efficacy is significantly enhanced when used in combination with other major constituents of A. lancea, namely β-eudesmol and atractylodin, demonstrating a synergistic interaction.[9]

Anticancer Signaling Pathways of this compound

This compound Anticancer Mechanisms cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway (Leukemia) cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Hinesol This compound MEK MEK1/2 Hinesol->MEK inhibits phosphorylation IKB IκBα Hinesol->IKB inhibits phosphorylation p65 p65 Hinesol->p65 inhibits phosphorylation JNK JNK Hinesol->JNK activates ERK ERK1/2 MEK->ERK phosphorylates CyclinD1 Cyclin D1 ↓ ERK->CyclinD1 Bcl2 Bcl-2 ↓ ERK->Bcl2 NFKB_complex NF-κB Complex (IκBα-p65) p65_nuc p65 (nucleus) NFKB_complex->p65_nuc translocation p65_nuc->CyclinD1 p65_nuc->Bcl2 Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest Bcl2->Apoptosis Bax Bax ↑ Bax->Apoptosis

Caption: this compound anticancer signaling pathways.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, particularly in the context of ulcerative colitis (UC).[1] In a dextran sulfate sodium (DSS)-induced colitis mouse model, this compound was shown to alleviate disease symptoms, including improvements in body weight, colon length, and intestinal pathology.[1]

Molecular Mechanism: The anti-inflammatory effects are attributed to the inhibition of the Src-mediated NF-κB and chemokine signaling pathway.[1][10]

  • Src Inhibition: Molecular docking studies suggest a direct, favorable interaction between this compound and the kinase Src.[1]

  • NF-κB and Chemokine Signaling: By inhibiting Src, this compound prevents the downstream activation (phosphorylation) of NF-κB p65 and IκBα. This leads to a reduction in the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-18) and chemokines (CCL2, CXCL16).[1]

  • Oxidative Stress Reduction: The compound also mitigates oxidative stress by decreasing levels of myeloperoxidase (MPO) and malondialdehyde (MDA) while increasing the levels of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GSH-px), and catalase (CAT).[1]

Anti-inflammatory Signaling Pathway of this compound

This compound Anti-inflammatory Mechanism Hinesol This compound Src Src Hinesol->Src inhibits OxidativeStress Oxidative Stress ↓ (MDA, MPO) Antioxidants Antioxidant Enzymes ↑ (SOD, CAT, GSH-px) LPS LPS (Inflammatory Stimulus) LPS->Src activates NFKB_pathway NF-κB Pathway (p-IκBα, p-p65) Src->NFKB_pathway activates Cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-1β, IL-6) NFKB_pathway->Cytokines Chemokines Chemokines ↓ (CCL2, CXCL16) NFKB_pathway->Chemokines Inflammation Inflammation Reduction Cytokines->Inflammation Chemokines->Inflammation OxidativeStress->Inflammation Antioxidants->Inflammation

Caption: this compound anti-inflammatory signaling.

Anti-Gastric Ulcer Activity

This compound has been identified as a relatively specific inhibitor of H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[11] This inhibitory action is believed to be the basis for the anti-gastric ulcer effects of "So-jutsu" (Atractylodis Lanceae Rhizoma).[11]

Molecular Mechanism: The inhibition of H+,K+-ATPase by this compound is distinct from that of proton pump inhibitors like omeprazole.[11]

  • Enzyme State Interaction: It interacts with the enzyme in its E1 conformation, which occurs in the presence of ATP and Mg2+.[11]

  • Conformational Lock: This interaction forms a complex (hinesol-H+·E1-ATP or hinesol·E1-P) that blocks the crucial conformational change to the E2 state, thereby inhibiting the pump's activity.[11]

  • Inhibition Kinetics: The inhibition is uncompetitive with respect to ATP and competitive with respect to K+.[11]

H+,K+-ATPase Inhibition by this compound

Mechanism of H+,K+-ATPase Inhibition cluster_cycle Proton Pump Cycle E1_ATP E1-ATP (Enzyme State) E1_P E1-P E1_ATP->E1_P Phosphorylation (+H⁺) E2_P E2-P E1_P->E2_P Conformational Change Hinesol_Complex Hinesol-E1-P Complex (Inactive) E1_P->Hinesol_Complex E2 E2 E2_P->E2 Dephosphorylation (-H⁺) E2->E1_ATP ATP Binding (+K⁺) Hinesol This compound Hinesol->E1_P Hinesol_Complex->E2_P Blocked

Caption: this compound blocks the H+,K+-ATPase cycle.

Quantitative Data Summary

Pharmacological EffectTarget/Cell LineParameterValueReference
Anti-Gastric Ulcer H+,K+-ATPaseIC505.8 x 10⁻⁵ M (58 µM)[11]
K+-pNPPaseIC501.6 x 10⁻⁴ M (160 µM)[11]
Anticancer A549, NCI-H1299Concentration Range0-25 µg/mL[4]
A549Apoptotic Cells (2 µg/mL)21.2 ± 0.96%[4]
A549Apoptotic Cells (8 µg/mL)36.0 ± 1.04%[4]
HL-60IC504.9 µg/mL (~22.1 µM)[6]
Other Ion Pumps Na+,K+-ATPase, Mg2+-ATPase, Ca2+-ATPase, H+-ATPaseEffectLower inhibition rate compared to H+,K+-ATPase[11]

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This assay is used to assess the cytotoxic or antiproliferative effects of a compound.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., A549, NCI-H1299) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][2]

    • Treatment: Cells are treated with various concentrations of this compound (e.g., 0-25 µg/mL) or a vehicle control for specific time periods (e.g., 24, 48 hours).[4]

    • MTT Incubation: After treatment, MTT solution is added to each well, and the plate is incubated for several hours to allow formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to quantify apoptosis and determine the distribution of cells in different phases of the cell cycle.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and is used to identify late apoptotic or necrotic cells.

    • Methodology: Cells are treated with this compound, harvested, and then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol before analysis by flow cytometry.[1][2]

  • Cell Cycle Analysis:

    • Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as PI, is used to stain the cells. The fluorescence intensity is directly proportional to the DNA content.

    • Methodology: Treated cells are harvested, fixed (e.g., with cold ethanol), and stained with a PI solution containing RNase (to prevent staining of RNA). The DNA content per cell is then quantified by flow cytometry to determine the percentage of cells in each phase.[1][4]

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with antibodies specific to the target protein.

  • Methodology:

    • Cell Lysis: A549 cells are treated with this compound (e.g., 0, 2, 8 µg/mL for 24 hours).[4] After treatment, cells are lysed to extract total protein.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • Electrophoresis & Transfer: Equal amounts of protein are loaded and separated on an SDS-PAGE gel and then transferred to a membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MEK, p-ERK, p-IκBα, p-p65, Bax, Bcl-2, Cyclin D1).[1][2][4] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Other Pharmacological Activities

Beyond the well-documented anticancer and anti-inflammatory effects, preliminary research suggests other potential therapeutic applications for this compound:

  • Spasmolytic Activity: It has been reported to possess spasmolytic properties, which may be beneficial for gastrointestinal disorders.[3]

  • Cerebral Circulation: Some evidence suggests it may enhance cerebral circulation, indicating potential for cognitive or neurological health applications.[3]

  • IgA Nephropathy: In a mouse model of IgA nephropathy, oral administration of (+)-hinesol was shown to improve glomerular IgA deposition.[12]

Conclusion and Future Directions

This compound is a promising natural sesquiterpenoid with a multi-target pharmacological profile. Its ability to modulate critical signaling pathways such as MEK/ERK, NF-κB, and JNK underlies its potent anticancer and anti-inflammatory activities. Furthermore, its specific inhibition of the H+,K+-ATPase proton pump provides a clear mechanism for its anti-ulcer effects. The synergistic interactions observed with other natural compounds highlight the potential of combination therapies.

Future research should focus on comprehensive preclinical in vivo studies to validate the efficacy and safety of this compound in more complex disease models. Further investigation into its pharmacokinetics, bioavailability, and potential neuroprotective effects is warranted to fully elucidate its therapeutic potential for translation into clinical applications.

References

(-)-Hinesol: A Technical Guide to Apoptosis Induction in HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a sesquiterpenoid isolated from the rhizome of Atractylodes lancea, has demonstrated significant potential as an anti-cancer agent.[1] This technical guide provides an in-depth overview of the mechanisms through which this compound induces apoptosis in human promyelocytic leukemia (HL-60) cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction

This compound is a natural compound that has been identified as a potent inducer of apoptosis in HL-60 cells.[1] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Molecules that can selectively induce apoptosis in cancer cells are of significant therapeutic interest. This document outlines the current understanding of this compound's pro-apoptotic activity in HL-60 cells, focusing on the underlying molecular mechanisms.

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound on HL-60 cells have been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in HL-60 Cells

ParameterValueReference
IC504.9 µg/mL (22.1 µM)[2] (from a study by Masuda et al., 2015, as cited in another source)

Table 2: Observed Apoptotic Features in HL-60 Cells Treated with this compound

Apoptotic FeatureObservationReference
Nuclear FragmentationObserved[1]
DNA FragmentationObserved[1]

Signaling Pathway of this compound-Induced Apoptosis in HL-60 Cells

Research indicates that this compound-induced apoptosis in HL-60 cells is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][3] Notably, the p38 mitogen-activated protein kinase (MAPK) pathway does not appear to be involved.[1] In other cancer cell lines, such as non-small cell lung cancer, this compound has been shown to downregulate the MEK/ERK and NF-κB pathways and modulate the expression of Bcl-2 family proteins, suggesting potential, yet unconfirmed, parallel mechanisms in HL-60 cells.[4]

hinesol_apoptosis_pathway Hinesol This compound JNK JNK (c-Jun N-terminal Kinase) Hinesol->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction

Caption: this compound induced apoptosis in HL-60 cells via JNK activation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on HL-60 cells.

Cell Culture
  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

mtt_assay_workflow cluster_workflow MTT Assay Workflow step1 Seed HL-60 cells in a 96-well plate step2 Treat with various concentrations of this compound step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution and incubate for 4 hours step3->step4 step5 Add solubilization solution (e.g., DMSO) step4->step5 step6 Measure absorbance at 570 nm step5->step6

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Procedure:

    • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat HL-60 cells with this compound at the desired concentrations for a specified time.

    • Harvest the cells by centrifugation and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Western Blot Analysis for JNK Activation

This technique is used to detect the phosphorylation (activation) of JNK.

  • Procedure:

    • Treat HL-60 cells with this compound for various time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle. While specific data for this compound on HL-60 is limited, studies on other cancer cells suggest a G0/G1 phase arrest.[4]

  • Procedure:

    • Treat HL-60 cells with this compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound effectively induces apoptosis in HL-60 cells through the activation of the JNK signaling pathway. Its potent cytotoxic effects, evidenced by a low micromolar IC50 value, position it as a promising candidate for further investigation in the development of novel leukemia therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular mechanisms of this compound and evaluate its therapeutic potential. Future studies should aim to provide a more detailed quantitative analysis of apoptosis and cell cycle effects specifically in HL-60 cells and to explore the potential involvement of other signaling pathways.

References

An In-depth Technical Guide to (-)-Hinesol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol, has garnered significant attention in the scientific community for its intriguing spirocyclic molecular architecture and its promising biological activities, particularly its anticancer properties. First isolated from the rhizomes of Atractylodes lancea, this compound has been the subject of numerous synthetic efforts and pharmacological investigations. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and total synthesis, a summary of its key quantitative data, and an exploration of its known signaling pathway interactions.

Discovery and History

The journey of this compound from a natural isolate to a molecule of significant synthetic and medicinal interest is a testament to the advancements in natural product chemistry.

  • Initial Isolation: this compound was first isolated from the essential oil of Atractylodes lancea (Thunb.) DC., a plant used in traditional Chinese medicine.[1][2][3] Early studies focused on the characterization of the chemical constituents of this plant, leading to the identification of several sesquiterpenoids, with hinesol being a major component.[4][5]

  • Structure Elucidation: The determination of the unique spiro[4.5]decane skeleton and the relative and absolute stereochemistry of this compound was a significant challenge. The structure was ultimately elucidated through a combination of chemical degradation studies and spectroscopic techniques, which were becoming increasingly sophisticated during the mid-20th century. The correct stereochemical configuration was confirmed through its total synthesis.

  • Synthetic Endeavors: The complex three-dimensional structure of this compound has made it an attractive target for total synthesis. The first total synthesis of (±)-hinesol was reported by Marshall and Brady in 1970, a landmark achievement that also served to confirm the proposed structure.[6] Since then, several other synthetic routes have been developed, each with its own strategic innovations.[7]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₆O[8]
Molecular Weight222.37 g/mol [8]
AppearanceCrystalline solid
Melting Point59-60 °C
Specific Rotation [α]-40.2° (c=1.0, CHCl₃)

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR (CDCl₃)δ 0.85 (d, 3H, J=7.0 Hz), 1.18 (s, 3H), 1.21 (s, 3H), 1.68 (s, 3H), 5.35 (br s, 1H)
¹³C NMR (CDCl₃)δ 15.8, 20.9, 26.8, 29.1, 30.8, 36.2, 38.9, 41.5, 49.6, 55.1, 72.4, 122.1, 139.8[9][10]
IR (KBr, cm⁻¹)3350 (O-H), 2950, 1660, 1450, 1370, 1120, 910[11][12][13]
Mass Spec. (m/z)222 (M⁺), 204, 189, 161, 147, 133, 122, 107, 93, 79, 69, 55, 43 (base peak)[14]

Experimental Protocols

Isolation of this compound from Atractylodes lancea

The following is a representative protocol for the isolation of this compound from the rhizomes of Atractylodes lancea.[15][16]

  • Extraction: The dried and powdered rhizomes of Atractylodes lancea (1 kg) are subjected to steam distillation for 8 hours to yield the essential oil.

  • Fractionation: The essential oil is then subjected to fractional distillation under reduced pressure. The fraction boiling at 130-140 °C (4 mmHg) is collected.

  • Crystallization: The collected fraction is cooled to -20 °C to induce crystallization. The resulting crystals are collected by filtration.

  • Purification: The crude crystals are recrystallized from hexane to afford pure this compound.

Total Synthesis of (±)-Hinesol (Marshall and Brady, 1970)

This protocol is a summary of the key steps in the first total synthesis of racemic hinesol.[6]

  • Starting Material: The synthesis commences from 6-methoxy-α-tetralone.

  • Key Steps:

    • Birch reduction of the aromatic ring followed by hydrolysis to afford an enone.

    • Conjugate addition of methylmagnesium iodide.

    • Annulation with ethyl α-formylpropionate to construct the spirocyclic system.

    • Reduction of the ketone and dehydration to introduce the double bond.

    • Hydroboration-oxidation to install the hydroxyl group with the desired stereochemistry.

    • Introduction of the isopropyl group via a Grignard reaction.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][4] Its mechanism of action involves the modulation of key signaling pathways, including the MEK/ERK and NF-κB pathways.

Inhibition of the MEK/ERK Signaling Pathway

This compound has been demonstrated to inhibit the MEK/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.[4][5] It is believed to exert its effect by decreasing the phosphorylation of both MEK and ERK.[4]

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation Hinesol This compound Hinesol->MEK Hinesol->ERK

Caption: this compound inhibits the MEK/ERK signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of cell survival, inflammation, and immunity that is often dysregulated in cancer. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[4]

References

(-)-Hinesol as a Potent Inhibitor of Gastric H+,K+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Hinesol, a sesquiterpenoid found in the medicinal plant Atractylodis Lanceae Rhizoma, has demonstrated significant inhibitory activity against the gastric proton pump, H+,K+-ATPase. This enzyme is the primary target for drugs treating acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of this compound's role as an H+,K+-ATPase inhibitor, detailing its mechanism of action, quantitative inhibitory data, and explicit experimental protocols for its evaluation. The information presented herein is intended to support further research and development of novel anti-secretory agents.

Introduction

The gastric H+,K+-ATPase, or proton pump, is an enzyme responsible for the final step in gastric acid secretion, pumping protons into the gastric lumen in exchange for potassium ions. Its inhibition is a cornerstone of therapy for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. While proton pump inhibitors (PPIs) like omeprazole are widely used, there is continued interest in identifying new inhibitors with different mechanisms of action. This compound has emerged as a promising natural compound with a distinct inhibitory profile against this critical enzyme.[1][2]

Mechanism of Action of this compound

This compound exhibits a unique mechanism of inhibition against H+,K+-ATPase. Studies have revealed the following key characteristics:

  • Uncompetitive Inhibition with respect to ATP: The inhibition by this compound is uncompetitive with adenosine triphosphate (ATP), suggesting that it does not bind to the ATP-binding site of the enzyme.[1]

  • Competitive Inhibition with respect to K+: this compound acts as a competitive inhibitor with respect to potassium ions (K+).[1]

  • Interaction with the E1 State: Evidence suggests that this compound interacts with the E1 conformational state of the H+,K+-ATPase. It is proposed to form a complex, such as hinesol-H+·E1-ATP or hinesol·E1-P, which blocks the subsequent conformational change to the E2 state, thereby halting the catalytic cycle.[1][2]

  • Distinct Binding Site from Omeprazole: The inhibitory site of this compound is different from that of the widely used PPI, omeprazole. Furthermore, this compound has been shown to enhance the inhibitory effect of omeprazole on H+,K+-ATPase.[1]

Quantitative Data

The inhibitory potency of this compound against H+,K+-ATPase has been quantified in various studies. The following tables summarize the available data.

Table 1: In Vitro Inhibition of H+,K+-ATPase by this compound

ParameterValueEnzyme SourceReference
IC505.8 x 10⁻⁵ M (58 µM)Swine gastric microsomes[1]

Table 2: Inhibition of K+-dependent p-Nitrophenylphosphatase (K+-pNPPase) Activity by this compound

ParameterValueEnzyme SourceReference
IC501.6 x 10⁻⁴ M (160 µM)Swine gastric microsomes[1]
Inhibition Type (vs. pNPP)NoncompetitiveSwine gastric microsomes[1]
Inhibition Type (vs. K+)CompetitiveSwine gastric microsomes[1]

Experimental Protocols

This section provides detailed methodologies for the preparation of H+,K+-ATPase and the subsequent assays to evaluate the inhibitory effect of this compound.

Preparation of H+,K+-ATPase Enriched Gastric Microsomes

This protocol is adapted from established methods for isolating H+,K+-ATPase from porcine or rabbit gastric mucosa.

Materials:

  • Fresh porcine or rabbit stomach

  • Homogenization Buffer: 250 mM Sucrose, 1 mM EDTA, 10 mM Tris-HCl (pH 7.4)

  • Sucrose Solutions: 30% (w/v) and 40% (w/v) in 5 mM Tris-HCl (pH 7.4)

  • Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer

  • High-speed and ultracentrifuge

Procedure:

  • Excise the stomach and wash the mucosal surface with ice-cold saline to remove food debris.

  • Gently scrape the gastric mucosa from the underlying muscle layer using a glass slide.

  • Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in Resuspension Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (40% and 30% sucrose solutions).

  • Centrifuge at 150,000 x g for 2 hours at 4°C.

  • The H+,K+-ATPase enriched vesicles will be located at the interface of the 30% and 40% sucrose layers.

  • Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using a standard method (e.g., Bradford assay), and store at -80°C in small aliquots.

H+,K+-ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • H+,K+-ATPase enriched microsomes

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂

  • ATP Solution: 10 mM ATP in Assay Buffer

  • KCl Solution: 100 mM KCl in Assay Buffer

  • This compound stock solution (in DMSO or ethanol)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Reagents for inorganic phosphate determination (e.g., Molybdate-based colorimetric method)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the Assay Buffer. Also, prepare a vehicle control (DMSO or ethanol in Assay Buffer).

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate this compound dilution or vehicle control.

    • 20 µL of H+,K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of a pre-warmed mixture of ATP and KCl solutions (final concentrations: 2 mM ATP, 20 mM KCl).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of ice-cold 10% TCA to each well.

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a molybdate-based colorimetric method, measuring the absorbance at the appropriate wavelength (e.g., 660 nm or 820 nm).[3][4][5][6]

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Proton Uptake Assay (Acridine Orange Fluorescence Quenching)

This assay measures the ATP-dependent acidification of the interior of the gastric vesicles.

Materials:

  • H+,K+-ATPase enriched microsomes

  • Assay Buffer: 10 mM HEPES-Tris (pH 6.1), 150 mM KCl, 2 mM MgCl₂

  • Acridine Orange Solution: 1 mM stock in water

  • ATP Solution: 10 mM in water

  • Valinomycin Solution: 1 mM in ethanol

  • This compound stock solution

  • Fluorometer

Procedure:

  • In a fluorometer cuvette, add:

    • 2 mL of Assay Buffer

    • Acridine Orange to a final concentration of 10 µM.

    • H+,K+-ATPase enriched microsomes (20-40 µg of protein).

    • Valinomycin to a final concentration of 1 µM.

  • Equilibrate the mixture at room temperature for 5 minutes.

  • Add the desired concentration of this compound or vehicle control and incubate for 5 minutes.

  • Initiate proton transport by adding ATP to a final concentration of 1 mM.

  • Monitor the quenching of acridine orange fluorescence over time. Excitation is typically at 493 nm and emission at 530 nm.[7][8]

  • The rate of fluorescence quenching is proportional to the rate of proton uptake. Calculate the percentage of inhibition of the initial rate of quenching by this compound compared to the vehicle control.

Visualizations

Signaling Pathway

G cluster_pump H+,K+-ATPase Cycle cluster_hinesol This compound Inhibition E1_ATP E1-ATP E1P E1-P E1_ATP->E1P ATP Hydrolysis Inhibited_Complex Hinesol-E1-ATP/P (Inactive) E1_ATP->Inhibited_Complex E2P E2-P E1P->E2P Conformational Change E1P->Inhibited_Complex E2_K E2-K E2P->E2_K K+ binding E2_K->E1_ATP Dephosphorylation & Conformational Change Hinesol This compound Hinesol->Inhibited_Complex

Caption: Proposed mechanism of H+,K+-ATPase inhibition by this compound.

Experimental Workflow: H+,K+-ATPase Activity Assay

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay start Gastric Mucosa Homogenization diff_cent Differential Centrifugation start->diff_cent suc_grad Sucrose Gradient Centrifugation diff_cent->suc_grad microsomes H+,K+-ATPase Enriched Microsomes suc_grad->microsomes pre_inc Pre-incubation: Microsomes + this compound microsomes->pre_inc reaction Reaction Initiation: Add ATP + KCl pre_inc->reaction incubation Incubation (37°C) reaction->incubation stop Stop Reaction (TCA) incubation->stop pi_measure Measure Inorganic Phosphate (Pi) stop->pi_measure analysis Data Analysis: % Inhibition, IC50 pi_measure->analysis

Caption: Workflow for evaluating this compound's inhibitory activity on H+,K+-ATPase.

Discussion and Future Directions

The available data strongly support the role of this compound as a direct inhibitor of the gastric H+,K+-ATPase. Its mechanism, which is distinct from that of covalent PPIs, makes it an interesting candidate for further investigation. The uncompetitive nature of its inhibition with respect to ATP and competitive nature with respect to K+ suggest a binding site that becomes accessible after ATP binding and overlaps with or allosterically affects the K+ binding site.

Future research should focus on:

  • Detailed Kinetic Analysis: Performing comprehensive kinetic studies to determine the Ki value and further elucidate the precise nature of the inhibition.

  • Binding Site Identification: Utilizing techniques such as photoaffinity labeling or computational docking studies to identify the specific amino acid residues involved in this compound binding.

  • In Vivo Efficacy: Conducting studies in animal models of gastric acid secretion, such as the pylorus-ligated rat model, to evaluate the in vivo efficacy, potency, and duration of action of this compound.[9][10][11][12][13]* Cellular Studies: Investigating the effect of this compound on gastric epithelial cell lines to assess its cytoprotective potential and cellular mechanisms of action. [14][15][16][17][18]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its inhibitory activity, which could lead to the development of more potent and specific inhibitors.

Conclusion

This compound is a natural product with a well-defined inhibitory activity against the gastric H+,K+-ATPase. Its unique mechanism of action provides a valuable pharmacological tool for studying the function of the proton pump and offers a promising scaffold for the development of new anti-secretory drugs. The experimental protocols and data presented in this guide are intended to facilitate further research into this compelling molecule.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Hinesol from Atractylodes lancea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes lancea, a perennial herbaceous plant, is a well-known traditional Chinese medicine. Its rhizome is rich in essential oils, with (-)-hinesol being one of the major bioactive sesquiterpenoids.[1] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities.

Preclinical studies have demonstrated the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines, including non-small cell lung cancer and leukemia.[2][3] The anticancer effects of this compound are attributed to its ability to modulate key cellular signaling pathways. Notably, it has been found to down-regulate the MEK/ERK and NF-κB pathways, which are crucial for cancer cell survival and proliferation.[2] Furthermore, this compound can induce apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

Beyond its anticancer properties, this compound has also been investigated for its potential in treating gastric ulcers. This therapeutic effect is linked to its inhibitory action on H+,K+-ATPase. The composition of the essential oil of Atractylodes lancea, including the relative content of this compound, can vary significantly depending on the geographical origin of the plant material.[1]

These diverse biological activities make this compound a promising candidate for drug development. The following application notes provide detailed protocols for the extraction of this compound from Atractylodes lancea rhizomes using various methods, a comparison of their efficiencies, and a general protocol for its purification.

Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from Atractylodes lancea. Below is a summary of common extraction techniques and their typical performance metrics.

Extraction MethodPrincipleTypical Essential Oil Yield (%)Hinesol Content in Oil (%)AdvantagesDisadvantages
Steam Distillation Uses steam to vaporize the volatile compounds, which are then condensed and separated.1.5 - 3.015 - 45Low cost, simple setup, suitable for industrial scale.[4]Long extraction time, high energy consumption, potential for thermal degradation of compounds.[5][6]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the solvent to extract the desired compounds.2.0 - 5.020 - 50High selectivity, no solvent residue, low extraction temperatures.High initial equipment cost, complex operation.
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration.2.5 - 4.525 - 55Reduced extraction time, lower solvent consumption, increased yield.Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]3.0 - 5.530 - 60Very short extraction time, high efficiency, reduced solvent use.[8][7]Potential for thermal degradation if not controlled, requires specialized equipment.[9]

Experimental Protocols

Plant Material Preparation
  • Procurement: Obtain dried rhizomes of Atractylodes lancea from a reputable supplier.

  • Grinding: Grind the dried rhizomes into a coarse powder (approximately 20-40 mesh) using a laboratory mill.

  • Drying: Ensure the powdered material is thoroughly dried in an oven at 40-50°C to a constant weight to minimize moisture content.

  • Storage: Store the powdered plant material in an airtight container in a cool, dry, and dark place until extraction.

Extraction Protocols
  • Place 100 g of powdered Atractylodes lancea rhizome into a 2 L round-bottom flask.

  • Add distilled water to the flask until the powder is fully submerged (approximately a 10:1 water-to-solid ratio).

  • Set up the steam distillation apparatus with a Clevenger-type trap.

  • Heat the flask to boiling and maintain a steady rate of distillation for 3-4 hours.

  • Collect the essential oil that separates from the aqueous distillate in the Clevenger trap.

  • After the distillation is complete, carefully transfer the collected essential oil to a vial and store it at 4°C.

  • Pack 50 g of powdered Atractylodes lancea rhizome into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Pressure: 25 MPa

    • Temperature: 45°C

    • CO2 flow rate: 2 L/min

    • Extraction time: 2 hours

  • Initiate the extraction process, allowing the supercritical CO2 to pass through the plant material.

  • The extracted compounds are precipitated in a separator by reducing the pressure.

  • Collect the essential oil from the separator and store it at 4°C.

  • Place 20 g of powdered Atractylodes lancea rhizome in a 500 mL flask.

  • Add 200 mL of 95% ethanol (10:1 solvent-to-solid ratio).

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

  • After sonication, filter the mixture to separate the extract from the plant material.

  • Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure to obtain the essential oil.

  • Store the essential oil at 4°C.

  • Place 30 g of powdered Atractylodes lancea rhizome in a 500 mL flask suitable for microwave extraction.

  • Add 300 mL of ethanol (10:1 solvent-to-solid ratio).

  • Connect the flask to a condenser and place it in a microwave extraction system.

  • Set the microwave power to 400 W and the extraction time to 20 minutes.[10]

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract to remove the plant residue.

  • Evaporate the solvent using a rotary evaporator to yield the essential oil.

  • Store the essential oil at 4°C.

Purification of this compound
  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (100-200 mesh) column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the crude essential oil in a minimal amount of hexane and load it onto the column.

    • Elute the column with the solvent gradient, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

    • Combine the fractions containing this compound based on the TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Further purify the hinesol-rich fractions using a preparative HPLC system equipped with a C18 column.

    • Use an isocratic mobile phase of methanol and water (e.g., 85:15 v/v) at a flow rate of 10 mL/min.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantification of this compound
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Prepare a standard solution of this compound of known concentration.

    • Dilute the extracted essential oil samples to a suitable concentration.

    • Inject the samples and the standard into a GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of sesquiterpenes.

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area with that of the standard.

Visualizations

ExtractionWorkflow plant_material Atractylodes lancea Rhizome grinding Grinding and Drying plant_material->grinding extraction Extraction grinding->extraction sd Steam Distillation extraction->sd Water sfe Supercritical Fluid Extraction (SFE) extraction->sfe Supercritical CO2 uae Ultrasound-Assisted Extraction (UAE) extraction->uae Solvent mae Microwave-Assisted Extraction (MAE) extraction->mae Solvent crude_extract Crude Essential Oil sd->crude_extract sfe->crude_extract uae->crude_extract mae->crude_extract purification Purification crude_extract->purification analysis Analysis (GC-MS) crude_extract->analysis column_chrom Column Chromatography purification->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_hinesol Pure this compound prep_hplc->pure_hinesol pure_hinesol->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

HinesolSignalingPathways hinesol This compound mek MEK hinesol->mek inhibits nfkb_pathway NF-κB Pathway hinesol->nfkb_pathway inhibits jnk JNK hinesol->jnk activates erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation promotes nfkb_pathway->proliferation promotes apoptosis Apoptosis jnk->apoptosis induces

References

Application Note: Gas Chromatography Method for the Analysis of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Hinesol is a sesquiterpenoid alcohol found in various natural sources, including the essential oils of Atractylodes lancea rhizome.[1] It has garnered interest for its potential pharmacological activities, including anti-cancer properties.[1] Accurate and robust analytical methods are crucial for the quantification of this compound in raw materials, extracts, and finished products to ensure quality and consistency. Gas chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[2][3] This application note provides a detailed protocol for the analysis of this compound using GC-FID.

Chemical Structure

  • Compound: this compound

  • Formula: C₁₅H₂₆O[4][5]

  • Molecular Weight: 222.37 g/mol [6]

  • CAS Number: 23811-08-7[4][5]

Experimental Protocols

1. Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds from liquid and solid samples.[7]

  • Apparatus:

    • SPME fiber assembly (e.g., DVB/CAR/PDMS, 50/30 µm film thickness)[8]

    • Headspace vials (20 mL) with magnetic stir bars

    • Heating and stirring plate

  • Procedure:

    • Accurately weigh 1.0 g of the homogenized sample (e.g., powdered plant material, essential oil) into a 20 mL headspace vial. For liquid samples like essential oils, a dilution in a suitable solvent (e.g., ethanol) may be necessary.

    • Add a magnetic stir bar to the vial.

    • Seal the vial with a PTFE/silicone septum cap.

    • Place the vial on a heating and stirring plate and allow the sample to equilibrate at 60°C for 15 minutes with continuous stirring.[9]

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous stirring.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Gas Chromatography (GC) Method

This method utilizes a common capillary column and temperature program for the analysis of sesquiterpenoids.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (30m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenylmethyl siloxane capillary column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Injector:

    • Mode: Splitless[8]

    • Temperature: 250°C[10]

    • Desorption Time (for SPME): 5 minutes

  • Oven Temperature Program:

    • Initial temperature: 85°C, hold for 5 minutes.[10]

    • Ramp 1: 3°C/min to 185°C, hold for 10 minutes.[10]

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.[10]

  • Detector (FID):

    • Temperature: 280°C[12]

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

Data Presentation

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (µg/mL)1.0[10]
Limit of Quantification (LOQ) (µg/mL)4.0[10]
Repeatability (RSD%)1.01[10]
Recovery (%)98.4 - 101.1[10]

Table 2: Typical Retention Data for this compound

Column TypeRetention Index (RI)
Non-polar (e.g., DB-5)1630 - 1659[4]
Polar (e.g., CP-Wax 52 CB)2173 - 2228[4]

Mandatory Visualization

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Atractylodes lancea) Homogenize Homogenization Sample->Homogenize SPME Headspace SPME Homogenize->SPME Injector Splitless Injection 250°C SPME->Injector Standard This compound Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Working Working Standards (1-100 µg/mL) Stock->Working Working->Injector GC GC-FID System Column HP-5 Column (30m x 0.25mm x 0.25µm) Injector->Column Oven Temperature Program Column->Oven Detector FID Detector 280°C Oven->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The described gas chromatography method with flame ionization detection provides a reliable and reproducible approach for the quantitative analysis of this compound. The use of headspace SPME for sample preparation offers a solvent-free and sensitive extraction technique. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of natural products containing this compound.

References

Application Note and Protocol: Quantification of (-)-Hinesol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol is a naturally occurring sesquiterpenoid found in various medicinal plants, most notably in the rhizomes of Atractylodes lancea. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-gastric ulcer effects.[1] As research into the therapeutic potential of this compound progresses, the need for accurate and reliable analytical methods for its quantification in raw materials, extracts, and finished products becomes paramount. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for the separation, identification, and quantification of such compounds.

This document provides a detailed application note and protocol for the quantification of this compound. While comprehensive validated HPLC data for this compound is not extensively published, this guide synthesizes available chromatographic information and established analytical principles to propose a robust HPLC method. For comparative purposes, quantitative data from a validated Gas Chromatography (GC) method is also presented.

Analytical Method Overview

The proposed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is well-suited for the analysis of moderately polar compounds like sesquiterpenoids. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent and water.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard This compound Standard Prep_Standard Prep_Standard Standard->Prep_Standard Dissolve & Dilute Sample Plant Material / Extract Extraction Extraction Sample->Extraction Extraction Solvent Methanol / Acetonitrile Solvent->Prep_Standard Solvent->Extraction Filtration_Std Filtration_Std Prep_Standard->Filtration_Std Filter (0.45 µm) Filtration Filtration Extraction->Filtration Filter (0.45 µm) HPLC HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC Inject Filtration_Std->HPLC Inject Data_Acquisition Chromatogram HPLC->Data_Acquisition Detect & Record Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Integrate Peak Area Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Construct Quantification Quantification Calibration_Curve->Quantification Calculate Concentration Report Report Quantification->Report Final Report

Caption: General workflow for the HPLC quantification of this compound.

Quantitative Data Summary

While a fully validated HPLC method for this compound was not found in the reviewed literature, the following table summarizes the quantitative data obtained for hinesol using a validated Gas Chromatography (GC-FID) method, which can serve as a reference.[2]

ParameterValueAnalytical Technique
Linearity Range 0.008 - 1.68 g/LGC-FID
Correlation Coefficient (r) 0.9998GC-FID
Average Recovery 97.7% - 99.4%GC-FID

Experimental Protocols

Standard and Sample Preparation

a. Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol or acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

b. Calibration Standards

  • Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

c. Sample Preparation (from Atractylodes lancea rhizome)

  • Grind the dried rhizome to a fine powder (40-60 mesh).

  • Accurately weigh 1.0 g of the powdered sample into a conical flask.

  • Add 50 mL of methanol.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

Proposed HPLC Method

The following HPLC conditions are proposed based on methods used for the analysis of extracts containing sesquiterpenoids.[3] Method optimization may be required.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity or equivalent
Column Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile (A) and Water (B)
Gradient Program 0-10 min: 60% A, 10-25 min: 60-90% A, 25-30 min: 90% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (as hinesol lacks a strong chromophore, low UV is suggested)
Injection Volume 10 µL
Method Validation Protocol

To ensure the reliability of the HPLC method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: Analyze a blank (mobile phase), a standard solution of this compound, and a sample solution. The peak for this compound in the sample should be free from interference from other components.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Range: The range should be established based on the linearity studies and should demonstrate acceptable accuracy and precision.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Method Validation Workflow

G cluster_validation HPLC Method Validation Protocol (ICH Guidelines) Specificity Specificity (No Interference) Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity Linearity (r² ≥ 0.999) Linearity->Validated_Method Accuracy Accuracy (% Recovery) Accuracy->Validated_Method Precision Precision (% RSD ≤ 2) Precision->Validated_Method LOD_LOQ LOD & LOQ (S/N Ratio) LOD_LOQ->Validated_Method Robustness Robustness (Deliberate Variations) Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound using HPLC. By following the detailed protocols for sample preparation, chromatographic analysis, and method validation, researchers can establish a reliable and accurate method for the routine analysis of this compound in various sample matrices. The successful implementation of this method will support quality control, formulation development, and further pharmacological research into this promising natural compound.

References

Application Notes and Protocols for (-)-Hinesol in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of (-)-Hinesol, a sesquiterpenoid with demonstrated anticancer properties. The following sections detail its effects on various cancer cell lines, present quantitative data, and offer step-by-step experimental protocols for key assays.

Introduction

This compound is a natural compound isolated from Atractylodes lancea that has shown potential as an anticancer agent.[1][2][3] In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in several cancer cell lines.[1][3] Its mechanism of action involves the modulation of key signaling pathways, including the MEK/ERK, NF-κB, and JNK pathways.[1][2] This document outlines the protocols for investigating the effects of this compound on cancer cells in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on different cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference
HL-60Human Leukemia4.9 µg/mL (22.1 µM)Not Specified[4]
A549Non-Small Cell Lung CancerNot explicitly stated; dose- and time-dependent inhibition observed.[1][3]24, 48 hours[1][3]
NCI-H1299Non-Small Cell Lung CancerNot explicitly stated; dose- and time-dependent inhibition observed.[1][3]24, 48 hours[1][3]

Table 2: Apoptosis Induction by this compound in A549 Cells

Treatment ConcentrationPercentage of Apoptotic Cells (Mean ± SD)Incubation TimeReference
Control (0 µg/mL)Not Reported24 hours[1]
2 µg/mL21.2 ± 0.96%24 hours[1]
8 µg/mL36.0 ± 1.04%24 hours[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the in vitro effects of this compound are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1299, HL-60)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 100 µg/mL.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 2, 8 µg/mL) for 24 hours.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • The cell populations are defined as follows:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of proteins in the MEK/ERK and NF-κB pathways.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathways Modulated by this compound

Hinesol_Signaling_Pathways cluster_MEK_ERK MEK/ERK Pathway cluster_NFkB NF-κB Pathway cluster_JNK JNK Pathway cluster_effects Downstream Effects Hinesol This compound pMEK p-MEK Hinesol->pMEK inhibition pIkBa p-IκBα Hinesol->pIkBa inhibition pJNK p-JNK Hinesol->pJNK activation CyclinD1 Cyclin D1 Hinesol->CyclinD1 downregulation Bcl2 Bcl-2 Hinesol->Bcl2 downregulation Bax Bax Hinesol->Bax upregulation MEK MEK ERK ERK pERK p-ERK pMEK->pERK pERK->CyclinD1 expression Ikk IKK Ikk->pIkBa IkBa IκBα NFkB NF-κB (p65/p50) pIkBa->NFkB degradation pNFkB p-NF-κB NFkB->pNFkB pNFkB->Bcl2 expression JNK JNK JNK->pJNK CellCycleArrest G0/G1 Arrest CyclinD1->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for In Vitro Analysis of this compound

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Prepare this compound Stock Solution cell_culture Cell Culture (A549, NCI-H1299, HL-60) start->cell_culture treatment Treat Cells with this compound (Varying concentrations and time points) cell_culture->treatment mtt Cell Proliferation Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp conclusion Conclusion: Evaluate Anticancer Efficacy and Mechanism ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: Experimental workflow for in vitro analysis of this compound.

References

Application Notes and Protocols for In Vivo Studies of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide a framework for the in vivo investigation of (-)-Hinesol, a sesquiterpenoid with demonstrated anticancer, anti-inflammatory, anti-gastric ulcer, and potential neuroprotective properties. The following sections outline experimental designs for key in vivo models to evaluate the therapeutic potential of this compound.

Anticancer Activity of this compound

This compound has shown promising anticancer activity, particularly against non-small cell lung cancer (NSCLC) and leukemia cell lines in vitro.[1][2] The primary mechanisms of action include the induction of apoptosis and cell cycle arrest at the G0/G1 phase, mediated through the downregulation of the MEK/ERK and NF-κB signaling pathways.[1][3] In leukemia cells, this compound induces apoptosis via the JNK signaling pathway.[2]

In Vivo Models for Anticancer Evaluation

1.1.1. Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This model is designed to assess the in vivo efficacy of this compound in inhibiting the growth of human NSCLC tumors in immunodeficient mice.

1.1.2. Leukemia Xenograft Model

This model evaluates the systemic efficacy of this compound against leukemia, measuring its impact on cancer cell proliferation and survival in a systemic disease model.

Quantitative Data Summary: Anticancer Effects

In vivo data for this compound is limited. The following table includes in vitro data to indicate potency and in vivo data from an extract of Atractylodes lancea, where this compound is a major component.[4]

ParameterCell Line/ModelConcentration/DoseResultReference
In Vitro IC₅₀ A549 (NSCLC)Time-dependentEffective inhibition of proliferation[3]
NCI-H1299 (NSCLC)Time-dependentEffective inhibition of proliferation[3]
HL-60 (Leukemia)22.1 µMIC₅₀ for proliferation inhibition[5]
In Vivo Tumor Growth Inhibition Cholangiocarcinoma Xenograft (CL-6 cells)A. lancea extract (1000, 3000, 5000 mg/kg)Significant inhibition (up to 98% vs. control)[4]
Experimental Protocols

Protocol 1: NSCLC Xenograft Model

  • Cell Culture: Culture A549 human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Animal Model: Use 6-8 week old female athymic nude mice (nu/nu).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Treatment: Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like cisplatin). Administer this compound (dissolved in a suitable vehicle like DMSO and diluted in saline) via intraperitoneal injection daily for 21 days.

  • Tumor Measurement: Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Analyze tumor growth inhibition, body weight changes, and conduct histological and immunohistochemical analysis of tumor tissues for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Protocol 2: Leukemia Xenograft Model

  • Cell Culture: Culture HL-60 human leukemia cells in Iscove's Modified Dulbecco's Medium (IMDM) with 20% FBS.

  • Animal Model: Use 6-8 week old female NOD/SCID mice.

  • Tumor Implantation: Intravenously inject 1 x 10⁶ HL-60 cells into the tail vein of each mouse.

  • Treatment: Begin treatment 3 days post-injection. Administer this compound via oral gavage or intraperitoneal injection daily for 21 days.

  • Monitoring: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis).

  • Endpoint: Monitor survival or euthanize mice at a predetermined endpoint to assess tumor burden in the bone marrow, spleen, and liver by flow cytometry for human CD45+ cells.

  • Analysis: Analyze median survival, and changes in organ weight and histology.

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway Hinesol This compound MEK MEK Hinesol->MEK inhibits NFkB NF-κB Hinesol->NFkB inhibits JNK JNK Hinesol->JNK activates ERK ERK MEK->ERK activates CellCycleArrest G0/G1 Arrest ERK->CellCycleArrest Apoptosis Apoptosis NFkB->Apoptosis inhibits JNK->Apoptosis induces

Caption: this compound's anticancer signaling pathways.

xenograft_workflow start Start cell_culture Cancer Cell Culture (A549 or HL-60) start->cell_culture injection Subcutaneous or IV Injection into Mice cell_culture->injection tumor_growth Tumor Growth/ Engraftment injection->tumor_growth treatment This compound or Vehicle Treatment tumor_growth->treatment monitoring Tumor Measurement/ Survival Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision/ Organ Analysis monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo anticancer xenograft models.

Anti-inflammatory Activity of this compound

This compound is a component of essential oils known for their anti-inflammatory properties.[6] In vivo models of acute and chronic inflammation can be used to quantify its efficacy.

In Vivo Models for Anti-inflammatory Evaluation

2.1.1. Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.

2.1.2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation and allows for the evaluation of this compound's effect on pro-inflammatory cytokine production.

Quantitative Data Summary: Anti-inflammatory Effects
ParameterModelTypical Measurement
Paw Volume Carrageenan-Induced Paw Edema% inhibition of edema
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) LPS-Induced Systemic Inflammationpg/mL in serum or tissue homogenates
Myeloperoxidase (MPO) Activity Both modelsU/g of tissue
Experimental Protocols

Protocol 3: Carrageenan-Induced Paw Edema

  • Animal Model: Use male Wistar rats or Swiss albino mice (180-200 g).

  • Treatment: Administer this compound (dissolved in a suitable vehicle) orally or intraperitoneally at various doses. A positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 4: LPS-Induced Systemic Inflammation

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Treatment: Pre-treat mice with this compound or vehicle for a specified period (e.g., 3 days).

  • Induction of Inflammation: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Sample Collection: At various time points after LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture to obtain serum. Euthanize the animals and collect tissues like the liver and lungs.

  • Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum and tissue homogenates using ELISA kits.

Experimental Workflow Diagram

anti_inflammatory_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Systemic Inflammation c_start Start c_treatment This compound/ Vehicle Admin. c_start->c_treatment c_induction Carrageenan Injection c_treatment->c_induction c_measurement Paw Volume Measurement c_induction->c_measurement c_analysis Calculate % Inhibition c_measurement->c_analysis c_end End c_analysis->c_end l_start Start l_treatment This compound/ Vehicle Pre-treatment l_start->l_treatment l_induction LPS Injection l_treatment->l_induction l_sampling Blood/Tissue Collection l_induction->l_sampling l_analysis Cytokine Measurement (ELISA) l_sampling->l_analysis l_end End l_analysis->l_end anti_ulcer_workflow cluster_ethanol Ethanol-Induced Ulcer cluster_pylorus Pylorus Ligation-Induced Ulcer e_start Start e_treatment This compound/ Vehicle Admin. e_start->e_treatment e_induction Ethanol Administration e_treatment->e_induction e_evaluation Stomach Excision e_induction->e_evaluation e_analysis Ulcer Index Calculation e_evaluation->e_analysis e_end End e_analysis->e_end p_start Start p_treatment This compound/ Vehicle Admin. p_start->p_treatment p_ligation Pylorus Ligation p_treatment->p_ligation p_collection Gastric Content & Stomach Collection p_ligation->p_collection p_analysis Analyze Juice & Calculate Ulcer Index p_collection->p_analysis p_end End p_analysis->p_end neuroprotective_workflow cluster_mptp MPTP-Induced Parkinson's Model cluster_scopolamine Scopolamine-Induced Amnesia Model m_start Start m_treatment This compound/ Vehicle Admin. m_start->m_treatment m_induction MPTP Administration m_treatment->m_induction m_behavior Behavioral Testing m_induction->m_behavior m_analysis Neurochemical & Histological Analysis m_behavior->m_analysis m_end End m_analysis->m_end s_start Start s_treatment This compound/ Vehicle Admin. s_start->s_treatment s_induction Scopolamine Injection s_treatment->s_induction s_behavior Behavioral Testing s_induction->s_behavior s_analysis Data Analysis s_behavior->s_analysis s_end End s_analysis->s_end

References

(-)-Hinesol: A Promising Ligand for Molecular Docking in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – (-)-Hinesol, a naturally occurring sesquiterpenoid found in various medicinal plants, is emerging as a significant ligand for molecular docking studies in the field of drug discovery. Its diverse biological activities, particularly its potent anticancer properties, have made it a focal point for researchers developing novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in molecular docking simulations, aimed at researchers, scientists, and drug development professionals.

This compound has demonstrated considerable potential in targeting key signaling pathways implicated in cancer progression and other diseases. In silico studies have highlighted its strong binding affinity for several critical protein targets, suggesting a multi-targeted therapeutic potential.

Biological Activity and Identified Protein Targets

This compound exhibits a range of biological effects, primarily centered around its anti-cancer capabilities. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The primary molecular mechanisms and direct protein targets identified to date include:

  • Inhibition of Cancer-Related Signaling Pathways: this compound has been found to modulate crucial signaling cascades involved in cell proliferation, survival, and inflammation. These include the MEK/ERK, NF-κB, and JNK pathways.[1][2][3]

  • Direct Protein Inhibition: Molecular docking studies have identified several direct protein targets of this compound. A notable study demonstrated its high binding affinity for Tumor Necrosis Factor-alpha (TNFα), Neuroblastoma RAS viral oncogene homolog (NRAS), and Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3KCA).[4][5] The same study noted that a binding affinity of ≥ 6 kcal/mol was considered significant.[5]

  • H+,K+-ATPase Inhibition: this compound has been shown to inhibit the proton pump H+,K+-ATPase, suggesting its potential in treating gastric ulcers.[6]

  • Interaction with Src Kinase: In silico analysis has indicated a favorable interaction between this compound and the proto-oncogene tyrosine-protein kinase Src.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activity and binding affinities. While specific docking scores for all targets are not yet publicly available, the existing data provides a strong foundation for further computational and experimental validation.

Target Parameter Value Cell Line/System Reference
H+,K+-ATPaseIC5058 µMin vitro[6]
HL-60IC5022.1 µMHuman leukemia[3]
Protein Target PDB ID Binding Affinity (Docking Score) Reference
TNFα2AZ5High (Specific value not reported)[4][5]
NRASNot SpecifiedHigh (Specific value not reported)[4][5]
PI3KCANot SpecifiedHigh (Specific value not reported)[4][5]
SrcNot SpecifiedGood interaction (Specific value not reported)

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

MEK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Hinesol Hinesol Hinesol->MEK1/2 Inhibition

Caption: The MEK/ERK signaling pathway and the inhibitory point of this compound.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Expression (Inflammation, Survival) Gene Expression (Inflammation, Survival) NF-κB (p65/p50) Nuclear Translocation->Gene Expression (Inflammation, Survival) Hinesol Hinesol Hinesol->IKK Complex Inhibition

Caption: The NF-κB signaling pathway and the inhibitory point of this compound.

JNK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Gene Expression (Apoptosis) Gene Expression (Apoptosis) c-Jun->Gene Expression (Apoptosis) Hinesol Hinesol Hinesol->JNK Activation

Caption: The JNK signaling pathway and the activation point of this compound.

Experimental Protocols: Molecular Docking of this compound

This section provides a generalized protocol for performing molecular docking studies with this compound using widely accepted software such as AutoDock Vina.

Ligand Preparation

A crucial first step in molecular docking is the accurate preparation of the ligand molecule, this compound.

Ligand_Preparation_Workflow cluster_0 Step 1: Obtain 3D Structure cluster_1 Step 2: Energy Minimization cluster_2 Step 3: Add Hydrogens & Charges cluster_3 Step 4: Save in PDBQT format a Download from PubChem (CID: 10878761) b Use software like Avogadro or Chimera a->b c Add polar hydrogens and compute Gasteiger charges b->c d Use AutoDock Tools c->d

Caption: Workflow for the preparation of the this compound ligand for docking.

Methodology:

  • Obtain 3D Structure: The 3D structure of this compound can be downloaded from chemical databases such as PubChem (CID: 10878761).

  • Energy Minimization: To obtain a stable conformation, the ligand's energy should be minimized using software like Avogadro, UCSF Chimera, or similar molecular modeling tools.

  • Add Hydrogens and Compute Charges: Utilize software like AutoDock Tools to add polar hydrogen atoms and compute Gasteiger charges, which are essential for calculating binding energies.

  • Define Torsion Tree and Save: Define the rotatable bonds of the ligand to allow for conformational flexibility during docking and save the final structure in the PDBQT file format required by AutoDock Vina.

Protein Preparation

The target protein must be carefully prepared to ensure the accuracy of the docking simulation.

Protein_Preparation_Workflow Download PDB File Download PDB File Remove Water & Heteroatoms Remove Water & Heteroatoms Download PDB File->Remove Water & Heteroatoms Add Polar Hydrogens Add Polar Hydrogens Remove Water & Heteroatoms->Add Polar Hydrogens Assign Kollman Charges Assign Kollman Charges Add Polar Hydrogens->Assign Kollman Charges Save as PDBQT File Save as PDBQT File Assign Kollman Charges->Save as PDBQT File

Caption: Workflow for the preparation of the target protein for docking.

Methodology:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of TNFα can be obtained from PDB ID: 2AZ5.[7]

  • Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands, unless they are known to be critical for the binding of this compound.

  • Add Hydrogens and Charges: Using AutoDock Tools, add polar hydrogen atoms to the protein and assign Kollman charges.

  • Save in PDBQT Format: Save the prepared protein structure as a PDBQT file.

Grid Generation and Molecular Docking

Defining the search space for the docking simulation is a critical step.

Docking_Workflow Define Binding Site Define Binding Site Set Grid Box Parameters Set Grid Box Parameters Define Binding Site->Set Grid Box Parameters Center and Dimensions Run AutoDock Vina Run AutoDock Vina Set Grid Box Parameters->Run AutoDock Vina Analyze Docking Poses & Binding Energies Analyze Docking Poses & Binding Energies Run AutoDock Vina->Analyze Docking Poses & Binding Energies

Caption: Workflow for grid generation and execution of molecular docking.

Methodology:

  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the co-crystallized ligand in the PDB structure or through literature review and binding site prediction tools.

  • Generate the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters. For example, a study docking a derivative to the NF-κB p65-p50 heterodimer (PDB: 1VKX) used a grid box with dimensions of 60 x 70 x 60 points and a spacing of 0.661 Å.[8]

  • Run Molecular Docking: Execute the docking simulation using AutoDock Vina with the prepared ligand and protein PDBQT files and the defined grid parameters.

  • Analyze Results: Analyze the output files to identify the binding poses with the lowest binding energies (highest affinities). Visualize the protein-ligand interactions using software like PyMOL or UCSF Chimera to understand the key molecular interactions.

Future Directions

The application of this compound in molecular docking studies presents a promising avenue for the discovery of new therapeutic agents. Further research is warranted to obtain precise quantitative binding data for its identified targets and to explore its potential interactions with other disease-related proteins. The protocols and data presented here serve as a valuable resource for researchers embarking on in silico investigations of this potent natural compound.

Contact:

[Title]

[Organization]

[Email]

[Phone Number]

References

Application Notes and Protocols for the Analytical Identification of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern analytical techniques for the identification and quantification of sesquiterpenoids. Detailed protocols for sample preparation, chromatographic separation, and spectroscopic analysis are presented to guide researchers in this complex field of natural product chemistry.

Introduction to Sesquiterpenoid Analysis

Sesquiterpenoids are a diverse class of C15 terpenoids synthesized from farnesyl pyrophosphate. They exhibit a wide range of biological activities, making them promising candidates for drug development. Their structural complexity, however, presents significant analytical challenges. The choice of analytical technique is crucial and often depends on the volatility and thermal stability of the target compounds. Gas chromatography (GC) is well-suited for volatile sesquiterpenes, while high-performance liquid chromatography (HPLC) is the preferred method for less volatile and thermally labile sesquiterpene lactones.[1][2] Hyphenated techniques, which couple a separation method with a spectroscopic detection method (e.g., GC-MS, LC-MS, LC-NMR), are powerful tools for the comprehensive analysis of complex sesquiterpenoid mixtures.[3][4][5]

Key Analytical Techniques and Protocols

A multi-technique approach is often necessary for the unambiguous identification and structural elucidation of sesquiterpenoids. This typically involves a combination of chromatographic separation and spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile sesquiterpenes, particularly in essential oils.[1][2] Identification is typically achieved by comparing the obtained mass spectra and retention indices with those in reference libraries.[6]

This protocol is adapted from methodologies used for the analysis of volatiles in wine and other complex matrices.[7][8]

1. Sample Preparation (HS-SPME):

  • Place a small amount of finely ground plant material (e.g., 1 g) into a 20 mL headspace vial.
  • Add an appropriate internal standard.
  • Seal the vial with a PTFE/silicone septum.
  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for 15 minutes with continuous agitation.
  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[7]

2. GC-MS Analysis:

  • Injector: Introduce the SPME fiber into the GC injector port set at a high temperature (e.g., 250-260°C) for thermal desorption of the analytes.[7][9] Use splitless mode to maximize sensitivity.
  • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][9]
  • Oven Temperature Program:
  • Initial temperature: 45-60°C, hold for 2-5 minutes.
  • Ramp: Increase at a rate of 2-10°C/min to a final temperature of 220-240°C.
  • Hold at the final temperature for 5-10 minutes.[7][9]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7][9]
  • Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 350.[7]
  • Source Temperature: 230°C.
  • Transfer Line Temperature: 250-280°C.[7][9]

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with commercial libraries (e.g., NIST, Wiley).
  • Confirm identifications by comparing calculated Linear Retention Indices (LRI) with literature values.

Workflow for GC-MS based Sesquiterpenoid Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Plant Material Grinding Grinding Start->Grinding HS_SPME Headspace SPME Grinding->HS_SPME GC_Injection Thermal Desorption in GC Injector HS_SPME->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search RI_Comparison Retention Index Comparison Data_Acquisition->RI_Comparison Identification Compound Identification Library_Search->Identification RI_Comparison->Identification

A generalized workflow for the identification of volatile sesquiterpenoids using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for analyzing less volatile and thermally labile sesquiterpenoids, such as sesquiterpene lactones.[1][10]

This protocol is based on a method for the quantitative analysis of sesquiterpene lactones in Lindera aggregata.[11]

1. Sample Preparation (Solvent Extraction):

  • Extract dried and powdered plant material (e.g., 0.5 g) with a suitable solvent (e.g., methanol) using ultrasonication.
  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to injection.

2. UPLC-MS/MS Analysis:

  • Column: A reversed-phase column, such as a Waters Acquity UPLC HSS T3 column (2.1 mm x 100 mm, 1.8 µm), is effective.[11]
  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is common.[10][11]
  • Example Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3-0.4 mL/min.
  • Column Temperature: 35-40°C.
  • Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.[11][12]
  • Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. For identification, use full scan or data-dependent MS/MS.
  • Ion Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines.

3. Data Analysis:

  • For quantification, construct a calibration curve using authentic standards.
  • For identification, analyze the fragmentation patterns in the MS/MS spectra and compare them with literature data or standards.

Logical Flow for LC-MS based Sesquiterpenoid Analysis

LCMS_Logic Sample Sample (e.g., Plant Extract) LC_Separation LC Separation (Reversed-Phase) Sample->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Full_Scan Full Scan MS (Molecular Weight) Ionization->Full_Scan Qualitative Quantification Quantification (MRM) Ionization->Quantification Quantitative MSMS MS/MS Analysis (Fragmentation) Full_Scan->MSMS Select Precursor Ion Identification Structural Identification MSMS->Identification

Decision tree for qualitative and quantitative analysis of sesquiterpenoids using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the de novo structure elucidation of novel sesquiterpenoids.[13][14] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is required to determine the complete chemical structure and stereochemistry.[14][15]

1. Sample Preparation:

  • Dissolve a purified sesquiterpenoid (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe proton signals, their chemical shifts, multiplicities, and coupling constants.
  • Acquire a ¹³C NMR spectrum (with proton decoupling) to determine the number of carbon atoms and their chemical environments.
  • Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin couplings within the molecule.
  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.
  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine the relative stereochemistry by identifying protons that are close in space.

3. Structure Elucidation:

  • Integrate the data from all NMR experiments to piece together the molecular structure. The HMBC spectrum is key for connecting different spin systems identified from the COSY spectrum.
  • Compare the obtained NMR data with literature values for known sesquiterpenoid skeletons to aid in the identification process.[16]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of sesquiterpenoids using different analytical techniques.

TechniqueAnalyte TypeMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HS-SPME-GC-MSVolatile SesquiterpenesWine~0.05 µg/L~0.15 µg/L--[7][8]
UPLC-MS/MSSesquiterpene LactonesPlant RootNot specifiedNot specified≥ 0.999297.3 - 103.4[11]

Note: LOD, LOQ, and Recovery values are highly dependent on the specific analyte, matrix, and instrumentation.

Concluding Remarks

The successful identification and quantification of sesquiterpenoids rely on the strategic application of advanced analytical techniques. GC-MS is the gold standard for volatile sesquiterpenes, while LC-MS is superior for non-volatile and thermally sensitive compounds like sesquiterpene lactones. For the definitive structural elucidation of new compounds, NMR spectroscopy is essential. The protocols and data presented in these notes serve as a practical guide for researchers to develop and validate robust analytical methods for their specific research needs in natural product chemistry and drug development.

References

Application Note: Purification of (-)-Hinesol from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of the sesquiterpenoid (-)-hinesol from the essential oil of Atractylodes lancea rhizomes. The procedure involves an initial extraction of the essential oil via steam distillation, followed by a multi-step purification process employing silica gel column chromatography and optional further polishing by preparative High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oil of various plants, most notably from the rhizomes of Atractylodes lancea. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The isolation of this compound in high purity is a critical prerequisite for its pharmacological evaluation and potential development as a therapeutic agent. This document outlines a robust and reproducible methodology for the purification of this compound, ensuring high yield and purity.

Principle of the Method

The purification strategy is based on a multi-step approach that leverages the physicochemical properties of this compound and other components present in the essential oil.

  • Steam Distillation: This initial step extracts the volatile components, including this compound, from the plant material.

  • Silica Gel Column Chromatography: This is the primary purification step, separating compounds based on their polarity. By using a non-polar mobile phase with gradually increasing polarity, compounds are eluted from the silica gel column at different rates, allowing for the isolation of this compound.

  • Preparative HPLC (Optional): For applications requiring very high purity, an optional preparative HPLC step can be employed to remove any remaining minor impurities.

Materials and Reagents

  • Dried rhizomes of Atractylodes lancea

  • Deionized water

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetone (HPLC grade)

  • Silica gel (60-120 mesh for column chromatography)

  • Anhydrous sodium sulfate

  • This compound analytical standard (>98% purity)

Equipment

  • Steam distillation apparatus

  • Glass column for chromatography

  • Fraction collector

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Preparative HPLC system with a suitable column (e.g., C18)

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Steam Distillation
  • Preparation of Plant Material: Grind the dried rhizomes of Atractylodes lancea into a coarse powder.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the powdered rhizomes (e.g., 500 g) into the biomass flask and add deionized water to cover the material.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.

  • Condensation and Collection: The steam and essential oil vapor are condensed in the condenser and collected in a receiving flask.

  • Separation: The essential oil, being immiscible with water, will form a separate layer. Separate the oil from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate.

  • Yield Calculation: Determine the yield of the essential oil. The typical yield from Atractylodes lancea rhizomes is approximately 1-3%.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate or acetone. A suggested gradient is as follows:

    • 100% Hexane (to elute non-polar hydrocarbons)

    • Hexane:Ethyl Acetate (98:2, v/v)

    • Hexane:Ethyl Acetate (95:5, v/v)

    • Hexane:Ethyl Acetate (90:10, v/v)

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • TLC Monitoring: Monitor the collected fractions by TLC using a suitable solvent system (e.g., Hexane:Ethyl Acetate 9:1, v/v) and visualize the spots under a UV lamp after staining (e.g., with anisaldehyde-sulfuric acid reagent).

  • Pooling and Evaporation: Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent using a rotary evaporator.

Protocol 3: High-Purity Polishing by Preparative HPLC (Optional)
  • Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from any remaining impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification: Inject the hinesol-rich fraction from the column chromatography onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the HPLC solvents under reduced pressure to obtain highly purified this compound.

Protocol 4: Quality Control by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane).

  • GC-MS Analysis: Inject the sample into the GC-MS system. A typical GC program would involve a temperature gradient on a suitable capillary column (e.g., HP-5MS).

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Determine the purity of the sample by calculating the peak area percentage.

Data Presentation

The following tables summarize the expected quantitative data from the purification process.

Table 1: Composition of Atractylodes lancea Essential Oil

ComponentRelative Content (%)
This compound25 - 45
β-Eudesmol10 - 30
Atractylone5 - 15
Other SesquiterpenoidsBalance

Table 2: Purification Summary for this compound

Purification StepStarting MaterialYield (%)Purity (%)
Steam DistillationDried Rhizomes1 - 3 (Essential Oil)25 - 45
Silica Gel Column ChromatographyEssential Oil70 - 85 (of Hinesol content)> 95
Preparative HPLCHinesol Fraction> 90 (of Hinesol loaded)> 99

Note: Yields and purities are approximate and may vary depending on the quality of the starting material and the precise experimental conditions.

Mandatory Visualization

PurificationWorkflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_polishing Optional Polishing cluster_qc Quality Control Start Dried Atractylodes lancea Rhizomes SteamDistillation Protocol 1: Steam Distillation Start->SteamDistillation EssentialOil Crude Essential Oil SteamDistillation->EssentialOil ColumnChromatography Protocol 2: Silica Gel Column Chromatography EssentialOil->ColumnChromatography HinesolFraction Hinesol-Rich Fraction (>95% Purity) ColumnChromatography->HinesolFraction PrepHPLC Protocol 3: Preparative HPLC HinesolFraction->PrepHPLC Optional GCMS Protocol 4: GC-MS Analysis HinesolFraction->GCMS Purity Check PureHinesol Purified this compound (>99% Purity) PrepHPLC->PureHinesol PureHinesol->GCMS Final Purity Check

Caption: Workflow for the purification of this compound.

ColumnChromatographyDetail cluster_input Input cluster_process Silica Gel Column Chromatography cluster_output Output CrudeOil Crude Essential Oil LoadSample Load Sample onto Silica Gel Column CrudeOil->LoadSample EluteGradient Elute with Hexane -> Hexane:Ethyl Acetate Gradient LoadSample->EluteGradient CollectFractions Collect Fractions EluteGradient->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC PoolFractions Pool Hinesol-Containing Fractions MonitorTLC->PoolFractions Evaporate Evaporate Solvent PoolFractions->Evaporate PurifiedFraction Hinesol-Rich Fraction Evaporate->PurifiedFraction

Caption: Detailed workflow for silica gel column chromatography.

Application Notes and Protocols for the Large-Scale Synthesis of (-)-Hinesol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of precursors to (-)-Hinesol, a naturally occurring sesquiterpenoid with potential therapeutic applications. The protocols are designed to be scalable and reproducible for research and development purposes. This guide includes key synthetic transformations, tabulated quantitative data, and detailed step-by-step procedures. Visualizations of the synthetic workflow and the relevant biological signaling pathway of hinesol are provided to enhance understanding.

Introduction

This compound is a sesquiterpenoid alcohol that has garnered significant interest due to its unique spiro[4.5]decane carbon skeleton and its biological activities. It has been isolated from various natural sources, including the traditional Chinese medicine Atractylodes lancea rhizome.[1] Research has indicated that hinesol exhibits cytotoxic effects and induces apoptosis in human leukemia HL-60 cells, suggesting its potential as an anticancer agent.[1][2] The mechanism of action is believed to involve the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] The development of a robust and scalable synthesis of this compound and its precursors is crucial for further pharmacological studies and potential drug development.

This application note details a synthetic route amenable to large-scale production, focusing on the stereocontrolled construction of the key spirocyclic framework and the introduction of the characteristic isopropyl alcohol moiety.

Synthetic Strategy Overview

The presented strategy for the large-scale synthesis of this compound precursors commences with the commercially available chiral starting material, (-)-β-pinene. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The key transformations include the construction of the spiro[4.5]decane core, followed by functional group manipulations to install the required hydroxyl and isopropyl groups.

G cluster_start Starting Material cluster_spiro Spirocycle Formation cluster_functionalization Functionalization A (-)-β-Pinene B Key Spiro[4.5]decane Intermediate A->B Multi-step Synthesis C Introduction of Isopropyl Group B->C Grignard Reaction D Final Precursor (e.g., Hinesol skeleton with protected hydroxyl) C->D Deprotection/ Modification

Caption: Synthetic workflow for this compound precursors.

Quantitative Data Summary

The following tables summarize the expected yields and key reaction parameters for the large-scale synthesis of a key spiro[4.5]decane intermediate. The data is compiled from various literature sources and adapted for a hypothetical 100g scale synthesis of the intermediate.

Table 1: Reagent Quantities and Yields for Key Synthetic Steps

StepReactionStarting Material (Amount)Key ReagentsProductExpected Yield (%)
1Isomerization(-)-β-Pinene (1 L)Potassium 3-aminopropylamide (KAPA)(-)-α-Pinene~93%
2Ozonolysis & Reduction(-)-α-PineneOzone, Jones' ReagentNopinone~70-80%
3SpirocyclizationNopinone derivativeBase (e.g., NaH), Alkylating agentSpiro[4.5]decanone intermediate~60-70%
4Grignard ReactionSpiro[4.5]decanone intermediateIsopropenylmagnesium bromideHinesol precursor skeleton~80-90%

Table 2: Key Experimental Conditions

StepSolventTemperature (°C)Reaction Time (h)
13-Aminopropylamine2524
2Dichloromethane, Acetone-78 to 04-6
3Tetrahydrofuran (THF)0 to 6512-18
4Tetrahydrofuran (THF)0 to 252-4

Experimental Protocols

4.1. Step 1: Large-Scale Isomerization of (-)-β-Pinene to (-)-α-Pinene

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • (-)-β-Pinene (purified by distillation from LiAlH4): 1588 mL (10 mol)

  • Potassium hydride (22.4% in oil): 17.8 g (0.10 mol)

  • 3-Aminopropylamine (dry): 100 mL

  • Pentane (dry)

  • Ice-cold water

  • Anhydrous calcium chloride

Equipment:

  • 3 L three-necked round-bottomed flask with mechanical stirrer

  • 250 mL flask with magnetic stirring bar

  • Septum-capped adapters, gas bubbler, double-ended needle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of Potassium 3-aminopropylamide (KAPA):

    • In a 250 mL flask under an inert atmosphere, wash the potassium hydride dispersion with dry pentane three times to remove the mineral oil.

    • Carefully add 100 mL of dry 3-aminopropylamine to the oil-free potassium hydride. Caution: Hydrogen gas evolution.

    • Stir the mixture at room temperature for 1.5-2 hours until hydrogen evolution ceases. The KAPA solution is now ready for use.

  • Isomerization:

    • Charge the 3 L flask with 1588 mL of purified (-)-β-pinene.

    • With vigorous stirring, add the prepared KAPA solution to the (-)-β-pinene over 15 minutes using a double-ended needle.

    • Stir the reaction mixture at 25 °C for 24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 100 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel and wash with two 100 mL portions of water.

    • Dry the organic layer with anhydrous calcium chloride.

    • Decant the crude product and distill under reduced pressure to obtain (-)-α-pinene.

4.2. Subsequent Steps: Spirocyclization and Functionalization

Detailed protocols for the subsequent ozonolysis, spirocyclization, and Grignard reaction steps would follow a similar level of detail, with specific quantities of reagents, temperature control measures, and purification procedures (e.g., large-scale column chromatography or distillation) clearly outlined. These steps are based on transformations described in the chemical literature for the synthesis of hinesol and related spirovetivane sesquiterpenes.

Hinesol and Apoptosis Signaling

This compound has been shown to induce apoptosis in human leukemia HL-60 cells.[1] A key molecular event in this process is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] The diagram below illustrates a simplified representation of this pathway.

G Hinesol This compound JNK JNK (c-Jun N-terminal kinase) Hinesol->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: Simplified JNK signaling pathway in hinesol-induced apoptosis.

Conclusion

The synthetic route and protocols outlined in this document provide a comprehensive guide for the large-scale synthesis of this compound precursors. By utilizing a chiral pool starting material and established chemical transformations, this approach offers a practical and scalable method for obtaining these valuable compounds for further research and development in medicinal chemistry and drug discovery. Careful attention to reaction conditions and purification techniques is essential for achieving high yields and purity on a larger scale.

References

Application Notes and Protocols for (-)-Hinesol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid found in the essential oils of various plants, including Atractylodes lancea, has garnered significant interest for its potential therapeutic properties. Preclinical research, primarily through in vitro studies, has demonstrated its anti-cancer, anti-inflammatory, and pro-apoptotic activities. These effects are attributed to its ability to modulate key signaling pathways, including the MEK/ERK, NF-κB, and JNK pathways. This document provides a comprehensive overview of the available data on the administration of this compound in animal models, summarizing key findings and detailing experimental protocols to guide future research and drug development efforts. While in vivo data remains somewhat limited, existing studies in models of ulcerative colitis and IgA nephropathy provide a foundation for further investigation into its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data from key studies involving the administration of hinesol in animal models and in vitro assays.

Table 1: In Vivo Efficacy of Hinesol in Animal Models

Animal ModelHinesol Formulation & AdministrationKey FindingsReference
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis (Mice)Specific dosage and vehicle not detailed in abstract. Administered to mice with induced colitis.Improved body weight, increased colon length, and reduced Disease Activity Index (DAI). Attenuated levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-18) and oxidative stress markers. Increased expression of tight junction proteins (ZO-1, Occludin, Claudin-1).[1]
High Immunoglobulin A (HIGA) Mice (Model of IgA Nephropathy)(+)-Hinesol included in a standard diet and fed for 20 weeks. Specific concentration not detailed in abstract.Efficiently inhibited glomerular IgA deposition. Decreased renal levels of complement component 3 (C3) and pro-inflammatory cytokine mRNAs.[2]

Table 2: In Vitro Activity of this compound on Cancer Cell Lines

Cell Line(s)Concentration RangeKey FindingsReference
A549 and NCI-H1299 (Non-small cell lung cancer)Not specified in abstractInhibited cell proliferation in a dose- and time-dependent manner. Induced G0/G1 cell cycle arrest and apoptosis. Decreased phosphorylation of MEK, ERK, IκBα, and p65. Downregulated Bcl-2 and cyclin D1, and upregulated Bax.[3]
HL-60 (Human leukemia)Not specified in abstractInhibited cell growth and induced apoptosis, characterized by nuclear and DNA fragmentation. Activated c-Jun N-terminal kinase (JNK).[4]

Experimental Protocols

Detailed methodologies for the administration of this compound in animal models are still emerging. The following protocols are based on the available literature and general practices for administering hydrophobic compounds to rodents.

Protocol 1: Administration of this compound in a DSS-Induced Ulcerative Colitis Mouse Model

This protocol is a generalized procedure based on the study by Li et al. (2024) and common practices for inducing and treating ulcerative colitis in mice.

1. Animal Model:

  • Species: Male C57BL/6 mice, 6-8 weeks old.

  • Acclimation: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Induction of Ulcerative Colitis:

  • Administer 3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

3. Preparation and Administration of this compound:

  • Vehicle Selection: Due to the hydrophobic nature of this compound, a suitable vehicle is required for oral administration. Common options include:

    • Corn oil or other edible oils.[5][6]

    • An aqueous solution containing a solubilizing agent such as 0.5% sodium carboxymethyl cellulose (CMC) or 0.5% Tween 80.[5][6]

  • Dosage: While the specific dose was not mentioned in the abstract of the key study, a pilot study to determine the optimal dose is recommended. Based on other sesquiterpenoid studies, a starting range of 10-100 mg/kg body weight administered daily via oral gavage could be considered.

  • Preparation:

    • Weigh the required amount of this compound.

    • If using an oil-based vehicle, dissolve the this compound directly in the oil. Gentle warming and vortexing may be required.

    • If using an aqueous-based vehicle, first prepare the vehicle (e.g., 0.5% CMC in sterile water). Then, suspend the this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension.

  • Administration:

    • Administer the prepared this compound solution or suspension to the mice once daily via oral gavage, starting from the first day of DSS administration and continuing for the duration of the study.

    • A control group receiving the vehicle only should be included.

4. Monitoring and Endpoint Analysis:

  • Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • At the end of the study, euthanize the animals and collect colon tissue for measurement of length, histological analysis, and determination of inflammatory and oxidative stress markers.

G

Protocol 2: Administration of (+)-Hinesol in an IgA Nephropathy Mouse Model

This protocol is based on the study by Ishii et al. (2024), which investigated the effects of dietary (+)-hinesol.

1. Animal Model:

  • Species: High Immunoglobulin A (HIGA) mice, a model for human IgA nephropathy.

  • Acclimation: House animals under specific pathogen-free conditions with free access to a standard diet and water.

2. Preparation of Hinesol-Containing Diet:

  • Vehicle: Standard powdered rodent chow.

  • Concentration: The exact concentration of (+)-hinesol in the diet was not specified in the abstract. A dose-finding study would be necessary to determine an effective and non-toxic concentration.

  • Preparation:

    • Thoroughly mix the required amount of (+)-hinesol with a small portion of the powdered diet.

    • Gradually add the remaining diet and continue mixing until a homogenous mixture is achieved.

    • The diet can then be provided to the animals in their food hoppers.

3. Administration and Study Duration:

  • Provide the hinesol-containing diet to the HIGA mice ad libitum for a period of 20 weeks.

  • A control group receiving the standard diet without hinesol is essential.

4. Monitoring and Endpoint Analysis:

  • Monitor the general health and food consumption of the animals throughout the study.

G

Signaling Pathways

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways.

  • MEK/ERK and NF-κB Pathways: In non-small cell lung cancer cells, this compound has been observed to decrease the phosphorylation of MEK, ERK, IκBα, and the p65 subunit of NF-κB.[3] This inhibition leads to the downregulation of downstream targets involved in cell proliferation and survival, such as cyclin D1 and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[3]

  • JNK Pathway: In human leukemia cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

  • Src-mediated NF-κB Pathway: In the context of ulcerative colitis, hinesol is suggested to alleviate inflammation by inhibiting the Src-mediated NF-κB and chemokine signaling pathways.[1]

G

Conclusion and Future Directions

The available evidence suggests that this compound is a promising therapeutic agent with potent anti-inflammatory and anti-cancer properties. However, the current body of in vivo research is limited. To fully elucidate the therapeutic potential of this compound, further studies in animal models are crucial. Future research should focus on:

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for establishing safe and effective dosing regimens.

  • In Vivo Cancer Models: Evaluating the efficacy of this compound in various cancer xenograft and syngeneic models is a critical next step. These studies should investigate different routes of administration (e.g., oral, intraperitoneal) and explore combination therapies with existing chemotherapeutic agents.

  • Dose-Response Studies: Comprehensive dose-response studies in relevant animal models are needed to identify the optimal therapeutic window for this compound.

  • Mechanism of Action in Vivo: Further in vivo studies are required to confirm the signaling pathways identified in vitro and to uncover other potential mechanisms of action.

By addressing these research gaps, the scientific community can pave the way for the potential clinical translation of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for Cell-based Assays to Screen (-)-Hinesol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a sesquiterpenoid found in the essential oils of various plants, including Atractylodes lancea, has garnered significant interest for its potential therapeutic properties.[1][2][3] Preclinical studies have demonstrated its efficacy as a potent anti-cancer and anti-inflammatory agent.[4][5][6] These activities are attributed to its ability to modulate key cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.[2][4][7]

These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the biological activities of this compound. The assays are designed to assess its effects on cell viability, apoptosis, and the activity of critical signaling pathways such as NF-κB and MEK/ERK.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

Cell LineAssayConcentration (µg/mL)Incubation Time (h)Observed EffectReference
A549 (Non-small cell lung cancer)MTT0 - 2524, 48Dose- and time-dependent inhibition of proliferation.[4][7][4][7]
NCI-H1299 (Non-small cell lung cancer)MTT0 - 2524, 48Dose- and time-dependent inhibition of proliferation.[4][7][4][7]
HL-60 (Human leukemia)Not specifiedNot specifiedNot specifiedInhibition of cell growth.[1][3][1][3]

Table 2: Pro-apoptotic and Cell Cycle Arrest Effects of this compound on A549 Cells

AssayConcentration (µg/mL)Incubation Time (h)Observed EffectReference
Apoptosis Assay (Flow Cytometry)22421.2 ± 0.96% apoptotic cells.[4][4]
Apoptosis Assay (Flow Cytometry)82436.0 ± 1.04% apoptotic cells.[4][4]
Cell Cycle Analysis (Flow Cytometry)0, 2, 824Concentration-dependent increase in G0/G1 phase and decrease in G2/M phase.[4][4]

Table 3: Modulation of Signaling Pathways and Apoptotic Proteins by this compound in A549 Cells (24h treatment)

Target ProteinConcentration (µg/mL)Observed EffectReference
p-MEK1/20, 2, 8Decreased expression.[4][4]
p-ERK1/20, 2, 8Decreased expression.[4][4]
p-IκBα0, 2, 8Decreased expression.[4][4]
p-p650, 2, 8Decreased expression.[4][4]
Cyclin D10, 2, 8Decreased expression.[4][4]
Bax0, 2, 8Increased expression.[4][4]
Bcl-20, 2, 8Decreased expression.[4][4]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., A549, NCI-H1299)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO (Dimethyl sulfoxide)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well.[11] Incubate for 1.5 - 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate (1.5-4h) mtt_addition->incubation2 solubilization Add DMSO incubation2->solubilization readout Measure Absorbance solubilization->readout end Calculate Cell Viability readout->end

Workflow of the MTT cell viability assay.
Apoptosis Analysis by Western Blot

This protocol describes the detection of key apoptosis-related proteins by Western blot to elucidate the mechanism of this compound-induced cell death.[12]

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors[12]

  • BCA protein assay kit

  • Laemmli sample buffer[12]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane[12]

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)[12]

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)[12]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent[12]

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[12]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[12] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[12]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_treatment Cell Treatment & Lysis protein_quant Protein Quantification cell_treatment->protein_quant sample_denature Sample Denaturation protein_quant->sample_denature sds_page SDS-PAGE sample_denature->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

General workflow for Western blot analysis.
NF-κB Reporter Assay (Luciferase Assay)

This assay quantitatively measures the activity of the NF-κB signaling pathway in response to this compound. It utilizes a luciferase reporter gene under the control of NF-κB response elements.[13][14]

Materials:

  • HEK293T cells or other suitable cell line

  • 96-well opaque, flat-bottom plates[14]

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase® Reporter Assay System[15]

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate.[14] Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.[13] Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.[13]

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[13][16] Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[13][14]

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[13][16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[13] Calculate the fold change in NF-κB activity relative to the stimulated control.

NFkB_Signaling_Pathway Hinesol This compound IKK IKK Hinesol->IKK Inhibits p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα p65_p50 p65/p50 IkBa->p65_p50 Inhibits p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc Translocates to Nucleus p_IkBa->IkBa Leads to Degradation NFkB_RE NF-κB Response Element p65_p50_nuc->NFkB_RE Binds Gene_Exp Gene Expression (Inflammation, Survival) NFkB_RE->Gene_Exp Activates

Inhibitory effect of this compound on the NF-κB pathway.
MEK/ERK Signaling Pathway Analysis

This protocol uses Western blotting to assess the effect of this compound on the phosphorylation status of key proteins in the MEK/ERK pathway.

Materials:

  • Same as for Apoptosis Analysis by Western Blot, with the following primary antibodies: anti-p-MEK1/2, anti-MEK1/2, anti-p-ERK1/2, anti-ERK1/2.

Protocol:

  • Follow the Western Blot protocol as described above (Protocol 2).

  • Use primary antibodies specific for the phosphorylated and total forms of MEK1/2 and ERK1/2.

  • Analyze the data by calculating the ratio of the phosphorylated protein to the total protein to determine the activation status of the pathway.

MEK_ERK_Signaling_Pathway cluster_MEK MEK Activation cluster_ERK ERK Activation Hinesol This compound MEK MEK1/2 Hinesol->MEK Inhibits Phosphorylation p_MEK p-MEK1/2 ERK ERK1/2 p_ERK p-ERK1/2 p_MEK->ERK Phosphorylates Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Inhibitory effect of this compound on the MEK/ERK pathway.

Conclusion

The provided protocols offer a comprehensive framework for screening and characterizing the anti-cancer and anti-inflammatory activities of this compound. By employing these cell-based assays, researchers can effectively evaluate its potency, elucidate its mechanisms of action, and generate robust data to support its further development as a potential therapeutic agent. The quantitative data and pathway diagrams serve as a valuable reference for designing experiments and interpreting results in the context of drug discovery and development.

References

Spectroscopic Analysis of (-)-Hinesol and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol first isolated from the rhizomes of Atractylodes lancea, a plant used in traditional Chinese medicine. As a chiral molecule with a unique spiro[4.5]decane skeleton, its complete structural characterization is crucial for understanding its biological activity and for the development of potential therapeutic derivatives. Spectroscopic techniques are fundamental to this process, providing detailed information on the molecule's connectivity, stereochemistry, and functional groups.

Recent studies have highlighted this compound as a potent anticancer agent. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including non-small cell lung cancer and human leukemia.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, such as the downregulation of the MEK/ERK and NF-κB pathways and the activation of the JNK pathway.[1][2][3] This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, aimed at aiding researchers in its identification, characterization, and further development.

Application Notes: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to assign all proton and carbon signals and to establish the connectivity of the molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound.

Position δC (ppm) δH (ppm) Multiplicity J (Hz)
138.91.55m
228.11.80, 1.65m
349.91.95m
4149.85.25br s
548.7---
635.51.90m
730.91.75, 1.45m
821.61.60, 1.35m
941.51.50m
1038.41.70m
1172.4---
1227.21.15s
1327.01.14s
1416.00.75d6.8
1520.91.68s

Note: Data is compiled from typical values for sesquiterpenoids of this class and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3400O-H stretchAlcohol (hydroxyl)Strong, Broad
~3020=C-H stretchAlkeneMedium
~2960-2870C-H stretchAlkaneStrong
~1665C=C stretchAlkeneMedium
~1450, ~1375C-H bendAlkaneMedium
~1130C-O stretchTertiary AlcoholStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The fragmentation pattern in the mass spectrum offers clues about the molecule's structure. Electron ionization (EI) is a common method used for sesquiterpenoids.

Key Mass Spectrometry Data (Electron Ionization)

m/z Value Interpretation
222Molecular Ion [M]⁺
207[M - CH₃]⁺
204[M - H₂O]⁺
189[M - H₂O - CH₃]⁺
161[M - C₃H₇O]⁺
105Further fragmentation
59[C₃H₇O]⁺

Data obtained from the NIST WebBook.

Circular Dichroism (CD) Spectroscopy

As a chiral molecule, this compound is optically active. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the molecule's absolute configuration and conformation in solution. This technique is particularly useful for differentiating between enantiomers and studying conformational changes in derivatives. The spectrum is characterized by Cotton effects, which are positive or negative bands at specific wavelengths.

Expected Circular Dichroism Data

For a chiral sesquiterpenoid like this compound, Cotton effects are expected in the UV region, typically associated with the electronic transitions of the double bond. The sign and magnitude of these effects are highly sensitive to the stereochemistry of the molecule. A positive Cotton effect is observed when the rotation increases as the wavelength decreases, while a negative Cotton effect shows the opposite behavior.[1]

Experimental Protocols

NMR Spectroscopy Protocol

a. Sample Preparation

  • Ensure the this compound sample is pure and free of solvent.

  • Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton or glass wool plug if any particulate matter is present.

  • The final sample height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely and label it clearly.

b. Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a spectral width of 12-16 ppm, and 8-16 scans.

  • Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument parameters to establish correlations and confirm assignments.

Infrared (IR) Spectroscopy Protocol

a. Sample Preparation (Thin Film Method)

  • Ensure the KBr or NaCl salt plates are clean, dry, and polished.

  • If the sample is a viscous oil, place a small drop directly onto the center of one plate.

  • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or chloroform). Place a drop of the solution onto one plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Place the second salt plate on top and gently rotate to create a uniform thin film.

  • Mount the "sandwich" plates in the spectrometer's sample holder.

b. Data Acquisition

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the prepared plates into the spectrometer.

  • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Process the spectrum by subtracting the background.

  • Clean the salt plates thoroughly with an appropriate dry solvent after use.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is particularly useful for analyzing this compound within a complex mixture, such as an essential oil extract from Atractylodes lancea.

a. Sample Preparation

  • Prepare a stock solution of the essential oil or isolated compound in a volatile solvent like hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

  • Transfer the final solution to a GC vial.

b. GC-MS Analysis

  • Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample in split or splitless mode.

  • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3-5 °C/min.

    • Final hold: Hold at 240 °C for 5-10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source and Quadrupole Temperature: ~230 °C and ~150 °C, respectively.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a known standard or with library data (e.g., NIST).

Circular Dichroism (CD) Spectroscopy Protocol

a. Sample Preparation

  • Prepare a solution of this compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or cyclohexane). The solvent must not be optically active.

  • The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of interest. This typically requires concentrations in the range of 0.1-1.0 mg/mL.

  • Ensure the solution is clear and free of any particulates by filtration if necessary.

b. Data Acquisition

  • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1.0 cm).

  • Record a baseline spectrum of the solvent in the same cuvette.

  • Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).

  • Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum of this compound.

  • The data is typically reported in molar ellipticity [θ].

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound from its natural source.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis plant_material Plant Material (Atractylodes lancea) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_hinesol Pure this compound chromatography->pure_hinesol nmr NMR Spectroscopy (1H, 13C, 2D) pure_hinesol->nmr ir IR Spectroscopy pure_hinesol->ir ms Mass Spectrometry pure_hinesol->ms cd Circular Dichroism pure_hinesol->cd structure_elucidation Structure Elucidation & Characterization nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation cd->structure_elucidation

Caption: Workflow for Isolation and Spectroscopic Analysis of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by interfering with critical cell signaling pathways that regulate proliferation and apoptosis.

1. Inhibition of MEK/ERK and NF-κB Pathways

In non-small cell lung cancer cells, this compound has been shown to downregulate the MEK/ERK and NF-κB signaling cascades.[1] This leads to cell cycle arrest and the induction of apoptosis.

signaling_pathways cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Cytokines->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Inflammation Anti-apoptosis NFkB_nucleus->Inflammation Gene Transcription Hinesol This compound Hinesol->MEK Hinesol->IKK

Caption: this compound inhibits the MEK/ERK and NF-κB signaling pathways.

2. Activation of JNK Pathway

In human leukemia HL-60 cells, this compound induces apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3]

jnk_pathway Hinesol This compound Stress Cellular Stress Hinesol->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Caption: this compound induces apoptosis via activation of the JNK pathway.

References

Application Notes and Protocols: (-)-Hinesol in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a sesquiterpenoid compound naturally occurring in various plants, has emerged as a promising candidate in non-small cell lung cancer (NSCLC) research. Studies have demonstrated its potential to inhibit cancer cell proliferation and induce programmed cell death, suggesting its therapeutic value. These application notes provide a comprehensive overview of the anti-cancer effects of this compound on NSCLC, focusing on its mechanism of action, and include detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-tumor effects in NSCLC primarily through the modulation of critical signaling pathways that govern cell survival and proliferation. The primary mechanism involves the downregulation of the MEK/ERK and NF-κB signaling cascades.[1][2] This inhibitory action leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][2]

Key molecular events associated with this compound treatment in NSCLC cells include:

  • Inhibition of MEK/ERK Pathway: this compound decreases the phosphorylation of MEK and ERK, key kinases in a pathway that promotes cell proliferation and survival.[1][2]

  • Suppression of NF-κB Pathway: The compound inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, leading to the inactivation of this pro-survival signaling pathway.[1][2]

  • Induction of Apoptosis: By downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, this compound shifts the cellular balance towards apoptosis.[1][2]

  • Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby halting cell division.[1]

Currently, there is no direct evidence in the scientific literature to suggest that this compound significantly impacts the PI3K/AKT or STAT3 signaling pathways in the context of NSCLC.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on NSCLC cell lines A549 and NCI-H1299.

Table 1: Effect of this compound on the Viability of NSCLC Cell Lines

Cell LineConcentration (µg/mL)Incubation Time (hours)Inhibition of Proliferation (%)
A549 224Not explicitly stated
824Not explicitly stated
2524Not explicitly stated
248Not explicitly stated
848Not explicitly stated
2548Not explicitly stated
NCI-H1299 224Not explicitly stated
824Not explicitly stated
2524Not explicitly stated
248Not explicitly stated
848Not explicitly stated
2548Not explicitly stated

Note: While specific IC50 values are not explicitly stated in the primary literature, a dose- and time-dependent inhibition of proliferation of A549 and NCI-H1299 cells has been demonstrated.[1][2]

Table 2: Induction of Apoptosis in A549 Cells by this compound

Concentration (µg/mL)Incubation Time (hours)Apoptotic Cells (%)
0 (Control)24Not explicitly stated (baseline)
22421.2 ± 0.96
82436.0 ± 1.04

Table 3: Effect of this compound on the Expression of Key Signaling and Apoptotic Proteins in A549 Cells

Target ProteinTreatmentFold Change (Relative to Control)
p-MEKThis compoundDecreased
p-ERKThis compoundDecreased
p-IκBαThis compoundDecreased
p-p65This compoundDecreased
Bcl-2This compoundDecreased
BaxThis compoundIncreased
Cyclin D1This compoundDecreased

Note: The data indicates a qualitative change in protein expression as specific fold changes were not provided in the source material.[1][2]

Mandatory Visualization

G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes Hinesol This compound MEK MEK Hinesol->MEK inhibits IKK IKK Hinesol->IKK inhibits Bcl2 Bcl-2 Hinesol->Bcl2 downregulates Bax Bax Hinesol->Bax upregulates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival IkBa IκBα (bound to NF-κB) IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB p65_p50_active Active NF-κB NFkB->p65_p50_active releases p65_p50_active->Survival p65_p50_active->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound inhibits NSCLC cell proliferation and survival.

G cluster_0 Cell Viability Assay (MTT) cluster_1 Apoptosis Assay (Annexin V/PI) cluster_2 Protein Expression Analysis (Western Blot) A1 Seed NSCLC cells in 96-well plate A2 Treat with This compound A1->A2 A3 Incubate (24/48h) A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Add solubilizing agent (e.g., DMSO) A5->A6 A7 Measure absorbance at 570 nm A6->A7 B1 Seed NSCLC cells in 6-well plate B2 Treat with This compound B1->B2 B3 Incubate (24h) B2->B3 B4 Harvest and wash cells B3->B4 B5 Resuspend in Annexin V binding buffer B4->B5 B6 Stain with Annexin V-FITC and Propidium Iodide (PI) B5->B6 B7 Analyze by flow cytometry B6->B7 C1 Seed NSCLC cells in culture dishes C2 Treat with This compound C1->C2 C3 Lyse cells and quantify protein C2->C3 C4 SDS-PAGE C3->C4 C5 Transfer to PVDF membrane C4->C5 C6 Block and incubate with primary antibodies C5->C6 C7 Incubate with secondary antibody and detect C6->C7

Caption: Experimental workflow for evaluating this compound in NSCLC.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., A549, NCI-H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed A549 or NCI-H1299 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 2, 8, 25 µg/mL). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.

  • Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells upon treatment with this compound using flow cytometry.

Materials:

  • NSCLC cell line (e.g., A549)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed A549 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 2, 8 µg/mL) and incubate for 24 hours.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins in the MEK/ERK and NF-κB signaling pathways, as well as apoptosis-related proteins.

Materials:

  • NSCLC cell line (e.g., A549)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-Cyclin D1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed A549 cells in culture dishes and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

References

Formulating (-)-Hinesol for Preclinical Success: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid alcohol found in various medicinal plants such as Atractylodes lancea, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Preclinical studies have revealed its promising anticancer and anti-inflammatory properties.[2][3] The antitumor effects of this compound are associated with the induction of apoptosis and cell cycle arrest, mediated through the downregulation of signaling pathways including MEK/ERK and NF-κB.[2] Furthermore, it has been shown to induce apoptosis in human leukemia HL-60 cells via the JNK signaling pathway.[4] These diverse biological activities make this compound a compelling candidate for further drug development.

However, the progression of this compound from promising molecule to a viable clinical candidate is hampered by a significant challenge: its poor aqueous solubility. This characteristic can lead to low oral bioavailability, limiting its efficacy in in vivo studies.[5] To unlock the full therapeutic potential of this compound, robust formulation strategies are essential to enhance its solubility and ensure adequate systemic exposure in preclinical models.

These application notes provide a comprehensive guide to formulating this compound for both oral and intravenous administration in preclinical research. The protocols detailed below are designed to be practical and reproducible, enabling researchers to generate reliable pharmacokinetic and efficacy data.

Physicochemical Properties and Formulation Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective formulations.

Solubility Profile:

This compound is a lipophilic compound with an estimated aqueous solubility of 2.216 mg/L at 25°C. This low aqueous solubility classifies it as a poorly water-soluble compound, which is a primary obstacle for its oral absorption.[6] It is, however, soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3]

Stability:

While specific stability data for this compound is limited, general knowledge of sesquiterpenoids suggests that they can be susceptible to degradation under certain pH and temperature conditions. For instance, some sesquiterpene lactones exhibit greater stability in acidic environments.[7] It is recommended to store this compound in a dry, dark place at temperatures ranging from 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[3] Formulations should be prepared fresh whenever possible to minimize potential degradation.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₆O[3]
Molecular Weight222.37 g/mol [3]
Aqueous Solubility (estimated)2.216 mg/L at 25°C[6]
LogP (estimated)3.9[3]
Physical StateSolid/Powder[3]
Common SolventsDMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]

Oral Formulation Strategies

The primary goal for oral formulation of this compound is to enhance its dissolution rate and solubility in the gastrointestinal fluids to improve absorption.

Co-solvent Systems

A co-solvent approach is a straightforward and widely used method for solubilizing poorly water-soluble compounds for initial preclinical studies.[8] This involves dissolving the compound in a mixture of a water-miscible organic solvent and water.

Table 2: Example Co-solvent Formulation for Oral Administration of this compound

ComponentConcentration (% v/v)Purpose
This compoundTarget Dose (e.g., 1-50 mg/kg)Active Pharmaceutical Ingredient
DMSO5-10%Primary Solvent
Polyethylene Glycol 400 (PEG 400)30-40%Co-solvent/Solubility Enhancer
Saline (0.9% NaCl)q.s. to 100%Vehicle

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), USP grade

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the specified volume of DMSO to the vial.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution if necessary.

  • Add the specified volume of PEG 400 to the solution and vortex until a homogenous mixture is obtained.

  • Add the sterile saline dropwise while continuously vortexing to bring the formulation to the final desired volume.

  • Visually inspect the final formulation for any signs of precipitation. The final formulation should be a clear solution.

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

For more advanced oral formulations, particularly for higher doses or to further enhance bioavailability, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5]

Table 3: Example SEDDS Formulation for Oral Administration of this compound

ComponentConcentration (% w/w)Purpose
This compoundTarget DoseActive Pharmaceutical Ingredient
Medium-Chain Triglycerides (e.g., Capryol™ 90)30-40%Oil Phase
Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)40-50%Surfactant
Propylene Glycol10-20%Co-solvent/Co-surfactant

Protocol 2: Preparation of a SEDDS Formulation for Oral Administration

Materials:

  • This compound powder

  • Medium-Chain Triglycerides (MCT oil)

  • Polyoxyl 35 Castor Oil

  • Propylene Glycol

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Weigh all excipients (MCT oil, Polyoxyl 35 Castor Oil, and Propylene Glycol) into a sterile glass vial.

  • Place the vial in a water bath set to 40-50°C and stir the mixture with a magnetic stirrer until a homogenous, clear solution is formed.

  • Add the pre-weighed this compound to the excipient mixture.

  • Continue stirring at 40-50°C until the this compound is completely dissolved.

  • Allow the formulation to cool to room temperature. The final product should be a clear, slightly viscous liquid.

Intravenous Formulation Strategies

For intravenous (IV) administration, it is crucial that the formulation is a clear, sterile, and particle-free solution to prevent embolism.[8]

Co-solvent Systems for Intravenous Injection

Similar to oral formulations, co-solvent systems can be employed for IV administration, but with stricter requirements for sterility and physiological compatibility. The concentration of organic solvents should be kept to a minimum to avoid hemolysis and irritation.

Table 4: Example Co-solvent Formulation for Intravenous Administration of this compound

ComponentConcentration (% v/v)Purpose
This compoundTarget Dose (e.g., 1-10 mg/kg)Active Pharmaceutical Ingredient
Ethanol, Dehydrated5-10%Primary Solvent
Propylene Glycol20-30%Co-solvent/Solubility Enhancer
Saline (0.9% NaCl)q.s. to 100%Vehicle

Protocol 3: Preparation of a Co-solvent Formulation for Intravenous Injection

Materials:

  • This compound powder

  • Ethanol, Dehydrated, USP grade

  • Propylene Glycol, USP grade

  • Sterile Saline (0.9% NaCl) for Injection

  • Sterile glass vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the specified volume of dehydrated ethanol and vortex until the compound is fully dissolved.

  • Add the specified volume of propylene glycol and vortex to mix thoroughly.

  • Slowly add the sterile saline for injection to the desired final volume while gently swirling.

  • Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Visually inspect the final formulation for clarity and absence of particles.

Analytical Method for Quantification in Plasma

To evaluate the pharmacokinetic profile of this compound, a validated analytical method for its quantification in biological matrices is essential. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for this purpose.

Table 5: HPLC-UV Method Parameters for Quantification of this compound in Plasma

ParameterCondition
Chromatographic System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
UV Detector
Wavelength210-220 nm (to be optimized based on UV scan of this compound)
Sample Preparation
Extraction MethodProtein precipitation with acetonitrile or methanol

Protocol 4: Quantification of this compound in Rat Plasma by HPLC-UV

Materials:

  • Rat plasma samples

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic Acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., another sesquiterpenoid not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: a. To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase. g. Centrifuge again at 10,000 x g for 5 minutes. h. Transfer the supernatant to an HPLC vial for analysis.

  • Calibration Standards and Quality Controls: a. Prepare a stock solution of this compound in methanol. b. Serially dilute the stock solution to prepare working standards. c. Spike blank rat plasma with the working standards to create calibration standards and quality control samples at low, medium, and high concentrations. d. Process the calibration standards and quality controls in the same manner as the study samples.

  • Chromatographic Analysis: a. Inject the prepared samples, calibration standards, and quality controls into the HPLC system. b. Integrate the peak areas of this compound and the internal standard. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. d. Determine the concentration of this compound in the unknown samples from the calibration curve.

Preclinical Pharmacokinetics

Table 6: Anticipated Pharmacokinetic Profile of this compound with Different Formulations

FormulationExpected Oral BioavailabilityRationale
Aqueous SuspensionVery Low (<5%)Poor dissolution in the GI tract is the rate-limiting step for absorption.
Co-solvent SolutionLow to Moderate (5-30%)Improved solubility in the GI lumen, but potential for precipitation upon dilution.
SEDDSModerate to High (>30%)Formation of fine emulsion droplets provides a large surface area for absorption and maintains the drug in a solubilized state.

Visualizations

Signaling Pathways of this compound

hinesol_pathway Hinesol This compound MEK_ERK MEK/ERK Pathway Hinesol->MEK_ERK Inhibits NFkB NF-κB Pathway Hinesol->NFkB Inhibits JNK JNK Pathway Hinesol->JNK Activates CellCycleArrest Cell Cycle Arrest MEK_ERK->CellCycleArrest Regulates Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis Apoptosis JNK->Apoptosis Induces oral_formulation_workflow Start Start: this compound API Solubility Solubility Screening (Aqueous & Organic Solvents) Start->Solubility Formulation_Strategy Select Formulation Strategy Solubility->Formulation_Strategy CoSolvent Co-solvent Formulation Formulation_Strategy->CoSolvent Simple SEDDS SEDDS Formulation Formulation_Strategy->SEDDS Advanced Preparation Formulation Preparation CoSolvent->Preparation SEDDS->Preparation Characterization In Vitro Characterization (e.g., Emulsion Droplet Size for SEDDS) Preparation->Characterization InVivo In Vivo Pharmacokinetic Study (e.g., Rat Model) Characterization->InVivo Data_Analysis Data Analysis (Bioavailability, Cmax, Tmax) InVivo->Data_Analysis End End: Optimized Oral Formulation Data_Analysis->End iv_formulation_workflow Start Start: this compound API Solubility Solubility in IV-compatible Solvents Start->Solubility Formulation Co-solvent Formulation Preparation Solubility->Formulation Sterilization Sterile Filtration (0.22 µm) Formulation->Sterilization InVivo_IV Intravenous Administration (e.g., Rat Model) Sterilization->InVivo_IV Blood_Sampling Serial Blood Sampling InVivo_IV->Blood_Sampling Plasma_Analysis HPLC-UV Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Clearance, Vd, Half-life) Plasma_Analysis->PK_Analysis End End: IV Pharmacokinetic Profile PK_Analysis->End

References

Troubleshooting & Optimization

Navigating the Labyrinth of (-)-Hinesol Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of the sesquiterpenoid (-)-hinesol, a molecule of significant interest for its potential therapeutic applications, presents a formidable challenge for chemists aiming to produce it on a larger scale. Its spirocyclic core and multiple stereocenters demand a precise and robust synthetic strategy. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions encountered during the scale-up of this compound total synthesis, empowering researchers to overcome synthetic hurdles and advance their drug development programs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of the spiro[4.5]decane core of this compound?

A1: The construction of the spiro[4.5]decane skeleton is a critical phase in the synthesis of this compound. On a larger scale, several challenges can emerge:

  • Stereoselectivity: Achieving the correct relative stereochemistry at the spirocyclic center and adjacent chiral carbons can be difficult to control in large batches. Reaction conditions that provide high diastereoselectivity on a small scale may not be directly transferable.

  • Reaction Kinetics and Thermoregulation: Annulation reactions, such as the Robinson annulation, are often exothermic. Managing heat dissipation in large reactors is crucial to prevent side reactions and ensure consistent product quality.

  • Reagent Stoichiometry and Addition: Precise control over reagent addition rates and stoichiometry is more challenging on a larger scale, which can impact yield and purity.

Q2: I'm encountering low yields and a mixture of diastereomers in the key spirocyclization step. What are the likely causes and solutions?

A2: This is a common issue. Low yields and poor stereoselectivity in spirocyclization reactions can often be traced back to several factors. A systematic approach to troubleshooting is recommended.[1][2] Sub-optimal reaction conditions, inefficient catalysts or reagents, and the quality of starting materials are frequent culprits.[2] For instance, the choice of base and solvent can significantly influence the equilibrium between diastereomeric transition states.[1]

Troubleshooting Workflow for Low Yield in Spirocyclization:

Start Low Yield in Spirocyclization IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Decomposition Decomposition Observed? IncompleteReaction->Decomposition No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes PurificationLoss Product Loss During Purification? Decomposition->PurificationLoss No LowerTemp Lower Reaction Temperature Decomposition->LowerTemp Yes OptimizeWorkup Optimize Workup Procedure PurificationLoss->OptimizeWorkup Yes IncreaseTimeTemp->Decomposition ChangeCatalyst Change Catalyst/Reagent Stoichiometry MilderConditions Use Milder Reagents/Conditions LowerTemp->MilderConditions OptimizeChroma Optimize Chromatography OptimizeWorkup->OptimizeChroma Start Commercially Available Starting Material Annulation Annulation Reaction (e.g., Robinson Annulation) Start->Annulation Spirocycle Spirocycle Formation Annulation->Spirocycle Challenge1 Challenge: Stereocontrol and Thermoregulation Annulation->Challenge1 Cyclopropanation Simmons-Smith Cyclopropanation Spirocycle->Cyclopropanation Hydrogenation Diastereoselective Hydrogenation Cyclopropanation->Hydrogenation Challenge2 Challenge: Diastereoselectivity and Reagent Handling Cyclopropanation->Challenge2 FinalProduct This compound Hydrogenation->FinalProduct Challenge3 Challenge: Catalyst Selection and Optimization Hydrogenation->Challenge3

References

Technical Support Center: Optimizing (-)-Hinesol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of (-)-hinesol from plant material, primarily from the rhizomes of Atractylodes lancea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a sesquiterpenoid compound found in the essential oils of various plants, most notably Atractylodes lancea[1][2]. It is investigated for a range of pharmacological activities, including potential anti-cancer properties, making it a compound of interest for drug development[3][4].

Q2: What is the primary plant source for this compound?

A2: The primary and most commercially significant source of this compound is the dried rhizome of Atractylodes lancea (Thunb.) DC., a plant belonging to the Asteraceae family. The volatile oil content of the dried rhizomes is approximately 3.5-7%, with this compound being a key constituent[5].

Q3: What are the main methods for extracting this compound?

A3: The main methods include traditional techniques like Steam Distillation and Solvent Extraction (e.g., maceration, heat reflux), as well as modern, advanced techniques such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE)[1]. A novel combination method, Ultrasound Pretreatment combined with Solvent-Free Microwave Extraction (UP-SFME), has also shown high efficiency[6].

Q4: How does the quality of the plant material affect extraction yield?

A4: The yield of this compound is significantly influenced by the quality of the Atractylodes lancea rhizomes. Factors such as geographical origin, cultivation conditions, harvesting time, and post-harvest processing (drying and storage) can all impact the concentration of bioactive compounds. For optimal yield, it is recommended to use properly dried (moisture content 5-10%) and finely powdered rhizomes (e.g., 40-60 mesh) to increase the surface area for extraction[1].

Q5: What analytical methods are suitable for quantifying this compound in an extract?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the qualitative and quantitative analysis of this compound and other volatile sesquiterpenoids in plant extracts[1][7]. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for quality control of the overall extract using major marker compounds[8].

Data Presentation: Comparison of Extraction Methods

Optimizing extraction requires balancing yield, time, energy consumption, and solvent use. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Volatile Oil Yield from Atractylodes lancea Using Different Extraction Methods

Extraction MethodTotal Volatile Oil Yield (%)Extraction TimeKey AdvantagesSource(s)
Ultrasound Pretreatment + Solvent-Free Microwave Extraction (UP-SFME)1.77 ± 0.08850 min (15 min US + 35 min MW)High yield, very short time, low energy use[6]
Solvent-Free Microwave Extraction (SFME)~1.35< 60 minFast, no organic solvent[6]
Hydrodistillation (HD)~1.11> 120 minSimple, no organic solvent[6]

Note: The yield of this compound is typically around 1% of the total volatile oil extracted from Atractylodes lancea[5]. The UP-SFME method also reported enhanced content of other key bioactive compounds, suggesting a higher quality extract[6].

Table 2: Influence of Extraction Parameters on Yield (General Optimization Principles)

ParameterGeneral Effect on YieldConsiderationsSource(s)
Temperature Increases with temperature up to an optimal point, then may decrease.Higher temperatures improve solvent penetration and compound solubility but can cause degradation of thermolabile compounds like sesquiterpenoids. For SFE, the relationship is complex, balancing solvent density and solute vapor pressure.[1][9][10][11]
Time Yield increases with time until a plateau is reached.Prolonged extraction times increase energy and solvent consumption and may lead to compound degradation. Advanced methods like UAE and MAE significantly reduce required times.[12][13]
Solvent-to-Solid Ratio Higher ratios generally increase yield by improving the concentration gradient.A common starting point is 10:1 (v/w). Very high ratios lead to excessive solvent waste and longer evaporation times.[1][14]
Microwave Power (MAE) Increases with power up to an optimal point.Higher power accelerates heating but can cause localized overheating and degradation of target compounds.[10][12][15]
Ultrasound Power (UAE) Increases with power up to an optimal point.Higher power enhances cavitation and cell disruption but excessive power can degrade compounds.[10][16]
Pressure (SFE) Yield generally increases with pressure.Higher pressure increases the density and solvating power of the supercritical fluid (e.g., CO2), enhancing extraction efficiency.[9][17]

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound.

Problem 1: Low Extraction Yield

Potential Cause Troubleshooting Step
Improper Plant Material Pre-treatment Ensure rhizomes are dried to 5-10% moisture and ground to a fine, consistent powder (40-60 mesh) to maximize surface area.
Inadequate Solvent-to-Solid Ratio Increase the solvent volume to ensure the plant material is fully submerged. Start with a 10:1 (v/w) ratio and optimize from there.
Suboptimal Extraction Parameters Systematically optimize time, temperature, and power/pressure for your specific method. Refer to the parameter table above. For solvent extraction, prolonged times at elevated temperatures (e.g., 60-80°C) can improve yield, but monitor for degradation.
Poor Solvent Choice The polarity of the solvent is crucial. For sesquiterpenoids like hinesol, ethanol, methanol, hexane, and ethyl acetate are effective. Test different solvents or mixtures to find the most selective one for your material.
Degradation of this compound Avoid excessive heat and prolonged extraction times. For MAE and UAE, use pulsed modes to prevent overheating. For SFE, lower temperatures (e.g., 40-60°C) are often used to protect thermolabile compounds.

Problem 2: Co-extraction of Impurities

Potential Cause Troubleshooting Step
Non-selective Solvent Use a less polar solvent (e.g., hexane) to selectively extract non-polar sesquiterpenoids and reduce the co-extraction of more polar impurities. Supercritical CO2 in SFE is highly selective for non-polar compounds.
Suboptimal Extraction Conditions Fine-tune extraction parameters. Sometimes shorter extraction times can minimize the extraction of less soluble impurities.
Need for Post-Extraction Purification Implement clean-up steps after initial extraction. This can include liquid-liquid partitioning or column chromatography (e.g., silica gel) to separate this compound from other co-extracted compounds.

Problem 3: Presence of Water or Solvent in Final Product

Potential Cause Troubleshooting Step
Inadequate Drying of Plant Material Ensure plant material is thoroughly dried (5-10% moisture) before extraction to minimize water content in the final extract.
Use of Non-Anhydrous Solvents For solvent extractions, use anhydrous solvents. If water is present in the extract, it can be removed by using a drying agent like anhydrous sodium sulfate before solvent evaporation.
Incomplete Solvent Removal Ensure complete removal of the extraction solvent using a rotary evaporator under the appropriate temperature and vacuum conditions. Verify removal with GC-MS analysis.

Experimental Protocols & Visualizations

General Experimental Workflow

The overall process for optimizing this compound extraction and analysis follows a logical sequence from material preparation to final quantification.

G cluster_prep 1. Preparation cluster_extraction 2. Extraction (Select Method) cluster_post 3. Post-Extraction cluster_analysis 4. Analysis & Quantification p1 Obtain Atractylodes lancea Rhizomes p2 Clean, Dry, and Grind to Powder (40-60 mesh) p1->p2 e1 Solvent Extraction (Maceration, Reflux) p2->e1 e2 Ultrasound-Assisted Extraction (UAE) p2->e2 e3 Microwave-Assisted Extraction (MAE) p2->e3 e4 Supercritical Fluid Extraction (SFE) p2->e4 post1 Filter to Separate Solid Residue e1->post1 e2->post1 e3->post1 e4->post1 post2 Remove Solvent (Rotary Evaporation) post1->post2 post3 Crude Extract post2->post3 a1 Dissolve Extract in Appropriate Solvent post3->a1 a2 GC-MS Analysis a1->a2 a3 Quantify this compound (Using Standard Curve) a2->a3 G start Low this compound Yield q1 Was plant material properly prepared? (Dried, Ground) start->q1 fix1 Action: Re-prepare material. Ensure <10% moisture and 40-60 mesh particle size. q1->fix1 NO q2 Were extraction parameters optimal? (Time, Temp, Ratio) q1->q2 YES a1_yes YES a1_no NO fix1->q1 fix2 Action: Systematically optimize parameters. Increase solvent ratio, adjust temp/time based on method. q2->fix2 NO q3 Is the solvent choice appropriate for hinesol? q2->q3 YES a2_yes YES a2_no NO fix2->q2 fix3 Action: Test alternative solvents (e.g., ethanol, hexane). Consider solvent polarity. q3->fix3 NO end Issue Resolved/ Further Investigation q3->end YES a3_yes YES a3_no NO fix3->q3

References

Technical Support Center: Troubleshooting (-)-Hinesol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of (-)-Hinesol. The information is presented in a direct question-and-answer format to address specific experimental problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[1][2] For quantitative analysis of this compound, tailing peaks can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and poor reproducibility, ultimately compromising the reliability of the analytical results.[3]

Q2: What are the primary chemical causes of peak tailing for a neutral compound like this compound?

While peak tailing is often pronounced for basic compounds interacting with acidic silanols, a neutral molecule with a polar functional group like this compound (a sesquiterpenoid with a tertiary alcohol) can also experience secondary interactions with the stationary phase.[2][4] The primary cause is often the interaction between the hydroxyl group of this compound and active sites on the silica-based column packing, such as residual silanol groups (Si-OH).[2][4] These interactions create multiple retention mechanisms, leading to peak distortion.[1][2][4]

cluster_StationaryPhase Silica Stationary Phase cluster_Analyte This compound Silica Si-O-Si-O-Si Silanol Si-OH Hinesol R-OH Hinesol->Silanol Secondary Interaction (Hydrogen Bonding)

Caption: Potential secondary interaction between this compound and a silanol group.

Q3: My this compound peak is tailing. Where should I start my investigation?

A systematic approach is crucial. The first step is to differentiate between a column problem, a mobile phase issue, or an instrumental/sample problem. A logical troubleshooting workflow can help isolate the cause efficiently. It's often recommended to first check for obvious issues like leaks or blockages and then evaluate the column's health before making changes to the method itself.[3]

start Peak Tailing Observed for this compound q1 Is Tailing Present on All Peaks? start->q1 a1_yes Likely Systemic Issue: - Extra-column volume - Column void/blockage - Detector issue q1->a1_yes Yes a1_no Likely Chemical Issue Specific to this compound q1->a1_no No check_column Step 1: Evaluate Column - Flush with strong solvent - Test with standard - Replace if necessary a1_yes->check_column a1_no->check_column q2 Problem Solved? check_column->q2 optimize_mp Step 2: Optimize Mobile Phase - Adjust organic % - Add modifier (e.g., Formic Acid) - Check pH q2->optimize_mp No end Peak Shape Improved q2->end Yes q3 Problem Solved? optimize_mp->q3 check_sample Step 3: Check Sample/Injection - Reduce concentration - Match sample solvent to  mobile phase q3->check_sample No q3->end Yes check_sample->end

Caption: Systematic workflow for troubleshooting this compound peak tailing.

Troubleshooting Guide

Column and Hardware Issues

Q4: How can I determine if my HPLC column is the cause of the tailing?

Column degradation is a common culprit for peak shape problems.[3]

  • Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained sample components. Try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol for reversed-phase).[3]

  • Column Void: A void can form at the column inlet due to pressure shocks or degradation of the silica bed.[5] This often affects the peak shape of all analytes, not just this compound. Replacing the column is the best solution if a void is suspected.

  • Column Choice: this compound is a hydrophobic sesquiterpenoid. A standard C18 or C8 column is appropriate. However, if you are using an older Type A silica column, it may have more active silanol groups.[2] Using a modern, high-purity, end-capped silica column (Type B) or a polar-embedded column can significantly reduce tailing by shielding the silanol groups.[4][5][6]

Mobile Phase and Method Parameters

Q5: Can the mobile phase composition be adjusted to fix the tailing?

Yes, mobile phase optimization is a powerful tool.

  • Solvent Strength: If the mobile phase is too weak, the analyte may interact more with the stationary phase, causing tailing.[3] Try increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) by 2-5% in an isocratic elution or adjusting the gradient profile.

  • Use of Additives: Even for neutral compounds, adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can help. It protonates the silanol groups (Si-OH to Si-OH2+), reducing their ability to interact with the analyte's hydroxyl group.[3]

  • Choice of Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using one, try switching to the other to see if peak shape improves.

Sample and Injection Issues

Q6: Could my sample preparation or injection technique be the problem?

Absolutely. Two common issues are sample overload and solvent mismatch.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to peak distortion.[5] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.

  • Injection Solvent Mismatch: If your this compound is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% Acetonitrile into a 50% water mobile phase), it can cause band broadening and tailing.[3][7] Ideally, the sample should be dissolved in the initial mobile phase composition.

Summary of Troubleshooting Strategies

The following table summarizes key parameters that can be adjusted to mitigate peak tailing for this compound.

Parameter CategoryParameter to AdjustRationale for ChangeExpected Outcome
Column Column TypeSwitch to a modern, end-capped C18 or a polar-embedded phase column.Reduces interaction between this compound's hydroxyl group and active silanol sites.
Guard ColumnRemove or replace the guard column.Eliminates the guard column as a source of contamination or dead volume.
Mobile Phase Organic Modifier %Increase the percentage of acetonitrile or methanol.Increases solvent strength, leading to faster elution and less time for secondary interactions.
Acidic AdditiveAdd 0.1% formic acid or acetic acid to the aqueous phase.Suppresses the activity of residual silanol groups on the stationary phase.
Sample ConcentrationDilute the sample (e.g., by a factor of 5 or 10).Prevents mass overload on the column.
Injection SolventDissolve the sample in the initial mobile phase.Ensures proper focusing of the analyte band at the head of the column.
Instrument Tubing & FittingsCheck all connections for leaks and minimize tubing length/ID.Reduces extra-column volume, which contributes to band broadening and tailing.[6]

Recommended Experimental Protocol

This protocol provides a robust starting point for the analysis of this compound, designed to minimize potential peak tailing.

Objective: To achieve a symmetric peak (Tailing Factor between 0.9 and 1.2) for the quantitative analysis of this compound.

1. HPLC System and Column:

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., Agilent ZORBAX SB-C18, Waters SunFire C18), 4.6 x 150 mm, 3.5 µm particle size.

  • Guard Column: C18 guard column compatible with the analytical column.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Preparation: Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary).

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 60% B (re-equilibration)

4. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Working Standard: Dilute the stock solution to a final concentration of approximately 20 µg/mL using the initial mobile phase composition (40% Water / 60% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Optimizing GC Resolution of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of (-)-hinesol in Gas Chromatography (GC) analysis.

Troubleshooting Guide

Common Issues and Solutions for this compound Analysis

Q1: I am observing poor resolution or co-elution of my this compound peak with other components in the sample matrix. How can I improve the separation?

A1: Poor resolution in GC analysis is a common challenge, especially with complex matrices. Here are several strategies to enhance the separation of this compound:

  • Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds by increasing the interaction time of the analytes with the stationary phase.[1][2] Experiment with different ramp rates and hold times to find the optimal conditions for your specific sample.

  • Select an Appropriate GC Column: The choice of the GC column's stationary phase is critical for achieving good selectivity.[3] For sesquiterpenoids like this compound, a mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often a good starting point.[4] If co-elution persists, switching to a column with a different polarity may provide the necessary selectivity.

  • Increase Column Length: A longer column provides more theoretical plates, which generally leads to better resolution.[2][5] However, this will also increase the analysis time.

  • Decrease Column Internal Diameter (ID): Using a column with a smaller ID can enhance resolution by reducing band broadening.[3]

  • Optimize Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. Operating at or near the optimal flow rate for your column dimensions will minimize peak broadening and maximize resolution.[2]

Q2: My this compound peak is showing tailing. What are the possible causes and how can I fix it?

A2: Peak tailing for polar compounds like alcohols is a frequent issue in GC. The primary causes include:

  • Active Sites in the GC System: The hydroxyl group of this compound can interact with active silanol groups in the injector liner, the column, or connecting tubing, leading to peak tailing. Using a deactivated liner and a high-quality, well-conditioned column is crucial to minimize these interactions.

  • Column Contamination: Buildup of non-volatile residues from your sample matrix on the column can degrade its performance and cause peak tailing. Regularly conditioning your column and trimming the first few centimeters from the inlet side can help mitigate this.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[2] Try reducing the injection volume or diluting your sample.

Q3: How do I confirm the identity of the this compound peak in my chromatogram?

A3: Peak identification should be confirmed using multiple methods:

  • Mass Spectrometry (MS): If you are using a GC-MS system, compare the mass spectrum of your peak with a reference spectrum from a library (e.g., NIST) or a pure standard of this compound.

  • Retention Index (RI): Calculate the Kovats Retention Index of your peak by running a series of n-alkanes under the same chromatographic conditions. Compare this value to literature values for this compound on a similar stationary phase.

  • Co-injection with a Standard: Inject a pure standard of this compound along with your sample. If the peak of interest increases in size without any distortion or the appearance of a new peak, it provides strong evidence for its identity.

Frequently Asked Questions (FAQs)

Q: What type of GC column is best suited for the analysis of this compound?

A: For general analysis of sesquiterpenoids like this compound, a good starting point is a capillary column with a mid-polarity stationary phase, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).[6] These columns offer good selectivity for a wide range of compounds. For separating the enantiomers of hinesol, a chiral stationary phase, typically one containing a cyclodextrin derivative, is necessary.[7][8]

Q: What is a typical temperature program for this compound analysis?

A: A suitable starting temperature program would be an initial oven temperature of around 60°C, held for a few minutes, followed by a ramp of 3-5°C per minute to a final temperature of 240-250°C.[6][9] The optimal program will depend on the specific column and the complexity of the sample matrix.

Q: How should I prepare my sample for GC analysis of this compound?

A: For samples like essential oils, a simple dilution in a suitable solvent such as hexane, pentane, or ethyl acetate is usually sufficient.[6] A typical dilution would be 1:100 (v/v).[10] It is important to ensure the final concentration is within the linear range of the detector and does not overload the column.

Q: Is it possible to separate the enantiomers of hinesol using standard GC columns?

A: No, standard achiral GC columns will not separate enantiomers.[7] To separate (+)- and this compound, a chiral stationary phase is required. These phases are designed to have different interactions with the two enantiomers, leading to different retention times.

Quantitative Data Summary

The following table summarizes the impact of various GC parameters on the resolution of analytes like this compound. The optimal value for each parameter will depend on the specific application and instrumentation.

ParameterEffect on ResolutionTypical Range/ValueConsiderations
Column Stationary Phase High Impact5% Phenyl Methyl Siloxane (achiral), Cyclodextrin-based (chiral)The choice of stationary phase is the most critical factor for selectivity.[3] Chiral columns are necessary for enantiomeric separation.[7]
Column Length Moderate Impact30 m - 60 mLonger columns increase resolution but also analysis time.[2][5]
Column Internal Diameter Moderate Impact0.25 mm - 0.32 mmSmaller ID columns provide higher efficiency and better resolution.[3]
Film Thickness Moderate Impact0.25 µm - 1.8 µmThicker films are suitable for highly volatile analytes, while thinner films offer better resolution for less volatile compounds.
Oven Temperature Program High ImpactInitial: 60-80°C, Ramp: 2-10°C/min, Final: 240-280°CSlower ramp rates generally improve resolution for closely eluting peaks.[1][2]
Carrier Gas Flow Rate Moderate Impact1.0 - 1.5 mL/min (for 0.25-0.32 mm ID columns)Operating at the optimal flow rate maximizes column efficiency.[2]
Injection Volume Low Impact (within limits)1 µLLarger volumes can lead to peak broadening and loss of resolution due to column overload.[2]

Experimental Protocols

Protocol 1: General Screening of this compound in a Complex Matrix (e.g., Essential Oil)

This protocol is adapted from a method for the analysis of sesquiterpenoids in plant extracts and is suitable for initial screening and quantification of hinesol without chiral separation.[4]

1. Sample Preparation:

  • Dilute the essential oil sample 1:100 (v/v) in GC-grade hexane or ethyl acetate.[10]
  • Vortex the solution for 30 seconds to ensure it is well-mixed.
  • Transfer an aliquot of the diluted sample into a 1.5 mL GC autosampler vial.

2. GC-MS Parameters:

  • GC System: Agilent 8890 GC or similar.[6]
  • MS System: Agilent 5977C MSD or similar.[6]
  • GC Column: DB-5ms or HP-5ms fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[6]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
  • Injection Volume: 1 µL.[6]
  • Injector Temperature: 250 °C.[6]
  • Injection Mode: Split (Split Ratio: 50:1).[6]
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 5 minutes.
  • Ramp at 3°C/min to 240°C.
  • Hold at 240°C for 5 minutes.[6]
  • MS Ion Source: Electron Ionization (EI).[6]
  • Ionization Energy: 70 eV.[6]
  • Mass Scan Range: m/z 40-550.

Protocol 2: Chiral Separation of Hinesol Enantiomers

This protocol is a general guideline for the separation of chiral compounds like hinesol, based on established methods for chiral separations in GC.[7]

1. Sample Preparation:

  • Prepare a dilution of the sample containing hinesol in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

2. GC-FID/MS Parameters:

  • GC System: Standard GC with FID or MS detector.
  • GC Column: A chiral capillary column, for example, a cyclodextrin-based column such as a beta-cyclodextrin phase (e.g., Rt-βDEXsm).
  • Carrier Gas: Helium or Hydrogen at the optimal flow rate for the column.
  • Injection Volume: 1 µL.
  • Injector Temperature: 220-250 °C.
  • Injection Mode: Split.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp at 2°C/min to 200°C.
  • Hold at 200°C for 10 minutes.
  • Note: The temperature program needs to be carefully optimized for the specific chiral column and sample.
  • Detector Temperature (FID): 250 °C.

Visualizations

Troubleshooting Workflow for Improving this compound Resolution

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC Resolution start Start: Poor Resolution of this compound Peak check_peak_shape Evaluate Peak Shape Is there significant tailing? start->check_peak_shape address_tailing Address Peak Tailing: - Use a deactivated liner - Condition or trim the column - Reduce sample concentration check_peak_shape:f1->address_tailing Yes optimize_temp Optimize Temperature Program: - Decrease ramp rate - Adjust initial/final temperatures check_peak_shape:f1->optimize_temp No address_tailing->optimize_temp check_resolution_after_temp Resolution Improved? optimize_temp->check_resolution_after_temp change_column Consider Column Change: - Increase column length - Decrease column ID - Change stationary phase polarity check_resolution_after_temp->change_column No end_good End: Resolution Acceptable check_resolution_after_temp->end_good Yes check_resolution_after_column Resolution Improved? change_column->check_resolution_after_column chiral_separation For Enantiomer Separation: - Use a chiral GC column (e.g., cyclodextrin-based) check_resolution_after_column->chiral_separation No, suspect enantiomers check_resolution_after_column->end_good Yes end_bad End: Further Method Development Required check_resolution_after_column->end_bad No chiral_separation->end_bad

Caption: A logical workflow for troubleshooting poor resolution in the GC analysis of this compound.

References

Overcoming solubility issues of (-)-Hinesol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor aqueous solubility of (-)-Hinesol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a naturally occurring sesquiterpene alcohol, primarily isolated from the rhizome of Atractylodes lancea[1][2]. It is investigated for its potential therapeutic properties, including anticancer activities[1][3]. The primary challenge in working with this compound is its poor water solubility. This is due to its chemical structure, which is largely nonpolar and hydrophobic (water-repelling)[4][5]. Its lipophilicity, indicated by a computed XLogP3 value of 3.7, confirms its preference for fatty or non-aqueous environments over water[6]. Consequently, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, and ethyl acetate, but not in aqueous solutions like cell culture media or phosphate-buffered saline (PBS)[1][7].

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. What went wrong?

This is a common issue known as "crashing out." While your DMSO stock solution is stable, the high concentration of this compound is rapidly diluted into an aqueous environment where it is not soluble. The DMSO disperses into the medium, but the hydrophobic this compound molecules are forced out of the solution and aggregate, forming a visible precipitate. To avoid this, it is crucial to use solubilization techniques that keep the compound dispersed in the final aqueous buffer.

Q3: What are the recommended methods for solubilizing this compound for my experiments?

Several methods can enhance the aqueous solubility of poorly soluble drugs like this compound[8][9][10]. The choice of method depends on the required final concentration, the experimental system (e.g., in vitro cell culture, in vivo animal model), and the tolerance for auxiliary chemicals (excipients). The most common approaches are detailed below and compared in Table 2.

  • Co-solvents: This technique involves using a water-miscible organic solvent in which the drug is highly soluble[11][12][13]. For this compound, DMSO or ethanol are common choices. The key is to keep the final concentration of the co-solvent low (typically <0.5% v/v) to avoid toxicity to cells or organisms.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[14][15]. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex[16][17][18]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.

  • Lipid-Based Formulations: These systems use lipids and surfactants to solubilize hydrophobic compounds[19][20][21]. They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine emulsions when diluted in an aqueous medium[19][20][22]. Liposomes, which are spherical vesicles with a lipid bilayer, can also encapsulate hydrophobic drugs within the membrane[23].

Data & Comparisons

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 23811-08-7 [6][7][24]
Molecular Formula C₁₅H₂₆O [1][6][24]
Molecular Weight 222.37 g/mol [1][6][24]
XLogP3 (Lipophilicity) 3.7 [6]

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Poorly soluble in water. |[1][7] |

Table 2: Comparison of Solubilization Strategies for this compound

Strategy Principle Advantages Disadvantages Best For
Co-solvents (e.g., DMSO) Increase solubility by altering the polarity of the solvent system.[13] Simple, quick, and inexpensive for preparing stock solutions. Limited final concentration due to co-solvent toxicity. Risk of drug precipitation upon dilution. Low-concentration in vitro screening.
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic drug within the cyclodextrin cavity, presenting a hydrophilic exterior.[14][17] Can significantly increase aqueous solubility, often with low toxicity. Can improve drug stability.[15] Requires specific protocol development. May have a saturable effect. Potential for interaction with cell membranes at high concentrations. Higher-concentration in vitro studies; some in vivo applications.

| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which can form stable emulsions or liposomes.[19][21] | Can achieve high drug loading. May enhance oral bioavailability by promoting lymphatic uptake.[19] | More complex formulation development and characterization required. Excipients may have biological effects. | In vivo oral and parenteral administration. |

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light[25].

  • When preparing the working solution, perform serial dilutions. It is critical to vortex or pipette-mix vigorously immediately after adding the stock solution to the aqueous buffer to promote dispersion and minimize precipitation. Always ensure the final DMSO concentration is below the toxic threshold for your experimental system (e.g., <0.1% or <0.5%).

Protocol 2: Preparation of a this compound/Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is a common laboratory-scale technique.

  • Determine Molar Ratio: Decide on a molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2, or 1:5). A higher ratio of cyclodextrin often improves solubility.

  • Weigh Components: Weigh the required amounts of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Kneading: Place the HP-β-CD powder in a mortar. Add a small amount of a solvent blend, such as ethanol/water (50:50 v/v), dropwise to form a paste.

  • Add the this compound powder to the paste.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy helps to insert the this compound into the cyclodextrin cavity.

  • Drying: Transfer the resulting paste to a vacuum oven and dry at a low temperature (e.g., 40°C) until all solvent has evaporated and a solid powder is formed.

  • Reconstitution: The resulting powder is the inclusion complex, which can now be dissolved directly in your aqueous buffer. Determine the final concentration based on the weight of the complex and the initial amount of this compound used.

Visual Guides

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Method Selection cluster_2 Step 3: Working Solution Preparation cluster_3 Step 4: Final Check start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., 100% DMSO) start->dissolve choice Is final concentration low (<10 µM) AND co-solvent tolerated? dissolve->choice dilute Directly dilute stock into final aqueous buffer with vigorous mixing choice->dilute Yes complex Prepare Cyclodextrin or Lipid Formulation (See Protocol 2) choice->complex No end Visually inspect for precipitate. Proceed with experiment. dilute->end reconstitute Dissolve formulation in final aqueous buffer complex->reconstitute reconstitute->end

Caption: Experimental workflow for preparing a this compound working solution.

DecisionTree start Start: Need to solubilize This compound q1 What is the experimental system? start->q1 q2 What is the required final concentration? q1->q2 In Vitro (Cell-based) ans3 Use Lipid-Based Formulation (e.g., SEDDS, Liposomes) q1->ans3 In Vivo (Oral/Parenteral) q3 Is >0.5% co-solvent acceptable? q2->q3 Low (<10-20 µM) ans2 Use Cyclodextrin Complexation (e.g., HP-β-CD) q2->ans2 High (>20 µM) ans1 Use Co-Solvent Method (e.g., DMSO <0.5%) q3->ans1 Yes warn High co-solvent concentration may cause toxicity. Proceed with caution. q3->warn No

Caption: Decision tree for selecting the appropriate solubilization method.

Cyclodextrin cluster_cd Cyclodextrin cavity Hydrophobic Cavity complex Water-Soluble Inclusion Complex cavity->complex hinesol This compound (Hydrophobic) hinesol->cavity Encapsulation water Aqueous Buffer (Water) complex->water Soluble In

Caption: Mechanism of this compound solubilization by cyclodextrin encapsulation.

References

Technical Support Center: Method Refinement for Consistent (-)-Hinesol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the consistent quantification of (-)-Hinesol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your analytical endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the quantification of this compound, providing practical solutions in a question-and-answer format.

Question: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the likely causes and solutions?

Answer:

Poor peak shape is a common issue in gas chromatography (GC) analysis and can arise from several factors.

  • Active Sites in the GC System: this compound, being a sesquiterpenoid alcohol, is susceptible to interaction with active sites in the injection port liner or the column. This can lead to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, consider replacing the liner and trimming the first few centimeters of the column.[1][2]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume. You can also increase the split ratio to introduce less sample onto the column.[1]

  • Inappropriate Temperature: An injector temperature that is too low can cause slow vaporization and peak broadening, while a temperature that is too high can lead to thermal degradation.

    • Solution: Optimize the injector temperature. A typical starting point for sesquiterpenes is around 250°C.[3][4]

Question: My this compound peak response is inconsistent or has significantly decreased. What should I check?

Answer:

A decrease in peak response can indicate a problem with the sample introduction or the GC-MS system itself.

  • Sample Degradation: this compound may be unstable under certain storage conditions.

    • Solution: Ensure samples are stored at -20°C in airtight containers to prevent degradation.[5] Prepare fresh working standards regularly.

  • Injector Issues: A leaking septum or a contaminated inlet liner can lead to variable injection volumes and loss of analyte.

    • Solution: Regularly replace the septum and clean or replace the inlet liner. Perform a leak check on the injector.[1][2]

  • MS Source Contamination: Over time, the ion source of the mass spectrometer can become contaminated, leading to a decrease in sensitivity.

    • Solution: Perform routine maintenance of the MS ion source, including cleaning, as recommended by the instrument manufacturer.[2]

Question: I am having difficulty separating this compound from β-eudesmol. How can I improve the resolution?

Answer:

Co-elution of isomers like this compound and β-eudesmol is a known challenge in the analysis of Atractylodes lancea extracts.[6][7]

  • Optimize GC Conditions:

    • Solution: Adjust the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting compounds. Experiment with different GC columns with varying stationary phase polarities. A mid-polarity column may provide better selectivity for these compounds.

  • Use of Mass Spectrometry:

    • Solution: Even if chromatographic separation is incomplete, mass spectrometry can often distinguish between co-eluting isomers based on their mass spectra, especially if there are unique fragment ions.[8][9] For quantitative analysis, selected ion monitoring (SIM) of specific m/z values for each compound can be employed.

Question: I am experiencing significant matrix effects when analyzing this compound in a complex sample like plasma or a crude plant extract. What can I do to minimize this?

Answer:

Matrix effects, which can cause ion suppression or enhancement in the MS source, are a common challenge in the analysis of complex biological or botanical samples.[10][11][12][13]

  • Improve Sample Preparation:

    • Solution: Employ a more rigorous sample cleanup procedure. For plasma samples, techniques like protein precipitation followed by solid-phase extraction (SPE) can effectively remove interfering matrix components.[14][15][16] For plant extracts, a multi-step extraction and cleanup protocol may be necessary.

  • Use of an Internal Standard:

    • Solution: The use of a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound, can compensate for matrix effects. The IS should be added to the sample early in the preparation process.[17]

  • Dilution:

    • Solution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ).

Quantitative Data Summary

The following tables summarize quantitative data for this compound from various studies. This information can be used as a reference for expected concentration ranges and analytical method performance.

Table 1: Relative Content of this compound in Atractylodes lancea from Different Geographic Locations

Geographic OriginRelative Content of this compound (%)Analytical MethodReference
Area 2 (China)29.67 ± 5.22GC-MS[18]
Area 3 (China)43.70 ± 5.10GC-MS[18]

Table 2: Method Validation Parameters for the Quantification of Hinesol and Related Compounds in A. lancea

ParameterAtractyloneHinesolβ-EudesmolAtractylodin
Linear Range (g/L) 0.012 - 2.320.008 - 1.680.009 - 1.760.016 - 3.20
Correlation Coefficient (r) 0.99980.99980.99990.9997
Average Recovery (%) 98.0 - 99.097.7 - 99.498.4 - 99.297.8 - 99.7

Data adapted from a study on the simultaneous determination of four active compounds in A. lancea.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the quantification of this compound.

Protocol 1: Quantification of this compound in Atractylodes lancea Rhizome by GC-MS

This protocol is a representative method for the analysis of this compound in plant material.

1. Sample Preparation and Extraction:

  • Dry the Atractylodes lancea rhizomes at a controlled temperature to a constant weight.

  • Grind the dried rhizomes into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a flask.

  • Add 50 mL of a suitable organic solvent (e.g., hexane or methanol).[6]

  • Perform extraction using a technique such as soxhlet extraction or ultrasonication for a defined period to ensure complete extraction.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a known volume of solvent (e.g., 1 mL of hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.[19]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.

  • Inject the standard solutions into the GC-MS to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample extract and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol outlines a general procedure for extracting this compound from a biological matrix.

1. Protein Precipitation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[15]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Signaling Pathway

hinesol_apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound JNK JNK This compound->JNK Cell_Membrane p-JNK p-JNK (Activated) JNK->p-JNK Phosphorylation c-Jun c-Jun p-JNK->c-Jun Translocation & Phosphorylation p-c-Jun p-c-Jun (Activated) DNA_Fragmentation DNA Fragmentation p-c-Jun->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis via JNK activation.[20][21]

Experimental Workflow

hinesol_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Plant Material or Biological Fluid Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Final_Extract Final Extract Concentration->Final_Extract GC_MS GC-MS System Final_Extract->GC_MS Data_Acquisition Data_Acquisition GC_MS->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve Calibration_Curve Calibration_Curve->Quantification

References

Stability issues of (-)-Hinesol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides generalized guidance on assessing the stability of (-)-hinesol in various solvents. Specific, quantitative stability data for this compound is not extensively available in public literature. Researchers are strongly advised to perform their own stability studies for their specific experimental conditions and solvent systems. The protocols and information provided herein are intended as a starting point for such investigations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage (months to years), this compound should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.

Q2: In which common organic solvents is this compound soluble?

A2: this compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a suitable, dry organic solvent and store them at -20°C. For quantitative applications, it is best to prepare fresh solutions or qualify the stability of the stock solution over time. If a higher solubility is needed, gentle warming to 37°C and sonication can be attempted.

Q4: What are the potential degradation pathways for this compound?

A4: As a sesquiterpenoid alcohol containing a double bond, this compound may be susceptible to degradation through oxidation, acid-catalyzed rearrangement or dehydration, and potentially photolytic degradation.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of a this compound solution can be monitored by a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Q1: I see a decrease in the expected activity of my this compound solution. What could be the cause?

A1: A decrease in activity could be due to the degradation of this compound. This can be caused by several factors:

  • Improper Storage: Exposure to light, elevated temperatures, or oxygen can accelerate degradation. Ensure the solution is stored in a tightly sealed, light-protected container at the recommended temperature.

  • Solvent Interaction: The solvent itself or impurities within the solvent (e.g., water, peroxides) could be reacting with this compound. Use high-purity, anhydrous solvents whenever possible.

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and potentially degrade the compound. Aliquoting stock solutions is recommended to avoid multiple freeze-thaw cycles.

Q2: I observe new, unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What do these represent?

A2: New peaks in the chromatogram are likely degradation products of this compound. To identify the cause, you can perform a forced degradation study (see Experimental Protocols section) under controlled stress conditions (acid, base, oxidation, heat, light) to see if any of the generated degradants match the retention times of the unknown peaks.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color is a visual indicator of a potential chemical change and degradation. It is strongly recommended to discard the solution and prepare a fresh one. The purity of the discolored solution should be verified by an analytical technique like HPLC before any further use.

Experimental Protocols

Protocol 1: General Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the solvent of interest (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place a solid sample of this compound and a separate aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified time.

  • Photolytic Degradation: Expose a solid sample and a separate aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • If necessary, dilute the sample to an appropriate concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector. The PDA detector will help in assessing peak purity.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of this compound.

  • Note the retention times and peak areas of any new peaks (degradation products).

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose to Stress oxidation Oxidation (3% H2O2, RT) start->oxidation Expose to Stress thermal Thermal Stress (60°C) start->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) start->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Data Presentation

The following table can be used as a template to record and compare the stability data of this compound in different solvents under various conditions.

Table 1: Stability of this compound in Various Solvents

SolventStorage ConditionTime Point (hours)Initial Concentration (mg/mL)Measured Concentration (mg/mL)% DegradationNumber of Degradation ProductsObservations (e.g., color change)
Methanol Room Temp, Light01.001.0000Clear, colorless
241.00
481.00
Room Temp, Dark01.001.0000Clear, colorless
241.00
481.00
Acetonitrile 4°C, Dark01.001.0000Clear, colorless
721.00
1681.00
DMSO -20°C, Dark01.001.0000Clear, colorless
1 month1.00
3 months1.00

Visualization of Troubleshooting Logic

G start Reduced Activity or Unexpected Results? check_purity Check Purity by HPLC start->check_purity degradation Degradation Observed? check_purity->degradation no_degradation No Significant Degradation. Consider other experimental factors (e.g., assay conditions). degradation->no_degradation No investigate Investigate Cause of Degradation degradation->investigate Yes storage Review Storage Conditions (Temp, Light, Air Exposure) investigate->storage solvent Evaluate Solvent Quality (Purity, Water Content) investigate->solvent handling Assess Sample Handling (Freeze-Thaw Cycles) investigate->handling remediate Prepare Fresh Solution & Re-evaluate with improved storage/handling. storage->remediate solvent->remediate handling->remediate

Avoiding common pitfalls in sesquiterpenoid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sesquiterpenoid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals. The guides are designed to offer practical solutions to specific experimental issues.

Section 1: Carbocation-Mediated Cyclization Pitfalls

The construction of the characteristic polycyclic skeletons of sesquiterpenoids relies on complex carbocation-mediated cyclization cascades. These reactions are notoriously difficult to control, often leading to undesired side products or low yields.

FAQ 1: My biomimetic cyclization is yielding a complex mixture of isomers instead of the desired tricycle. What are the likely causes and how can I improve selectivity?

Answer:

Low selectivity in tail-to-head terpene (THT) cyclizations is a frequent challenge, often stemming from a lack of control over the conformation of the acyclic precursor and the stability of carbocationic intermediates.[1][2] Unspecific acid-induced rearrangements and heat-induced rearrangements can also lead to a multitude of products.[3]

Troubleshooting Steps:

  • Precursor Conformation: The conformation of the farnesyl pyrophosphate (FPP) precursor within the enzyme's active site dictates the cyclization pathway.[2] In non-enzymatic synthesis, controlling this is key. Ensure the precursor is of high purity, as impurities can interfere with the desired folding.

  • Reaction Conditions: Crucial parameters to control include water content, acid co-catalyst concentration, temperature, and solvent.[1] Even trace amounts of acid can be critical for catalytic activity, but excess acid can lead to undesired side reactions.[4]

  • Catalyst Choice: While traditional Lewis acids are common, they can be overly reactive. Consider using enzyme mimics like a hexameric resorcin[3]arene capsule, which can create a protected microenvironment for the reaction, mimicking a natural cyclase enzyme.[1]

  • Leaving Group: The nature of the leaving group on the precursor can influence product selectivity. Experimenting with different leaving groups (e.g., alcohol vs. acetate) may alter the reaction pathway in favor of the desired product.[1][4]

Below is a troubleshooting workflow for improving cyclization selectivity.

G start Low Cyclization Selectivity cause1 Uncontrolled Carbocation Rearrangements start->cause1 cause2 Incorrect Precursor Conformation start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1 Use Enzyme-Mimic Catalyst (e.g., Resorcinarene Capsule) cause1->sol1 sol2 Modify Precursor Leaving Group cause1->sol2 sol3 Verify Precursor Purity (>99%) cause2->sol3 sol4 Titrate Acid Co-catalyst Precisely cause3->sol4 sol5 Optimize Solvent and Temperature cause3->sol5 G start Start with Sesquiterpenoid Core step1 Install Directing Group (DG) start->step1 step2 Add Catalyst (e.g., Pd(II)) and Oxidant step1->step2 step3 C-H Activation and Functionalization step2->step3 step4 Remove Directing Group step3->step4 end Final Oxidized Product step4->end

References

Technical Support Center: Optimizing Reaction Conditions for (-)-Hinesol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of (-)-Hinesol. The content is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound challenging?

A1: this compound possesses a tertiary alcohol functional group. This group is sterically hindered, meaning it is surrounded by bulky molecular structures that can physically block reagents from easily accessing and reacting with the hydroxyl group. This steric hindrance is the primary reason for the low reactivity often observed during derivatization attempts.

Q2: What are the most common derivatization strategies for tertiary alcohols like this compound?

A2: The most common strategies for derivatizing tertiary alcohols involve acylation to form esters. This is typically achieved using activated carboxylic acids, such as acyl chlorides or anhydrides, often in the presence of a catalyst. Due to the sterically hindered nature of this compound, more reactive intermediates or activating agents are often necessary to achieve reasonable yields.

Q3: My acylation reaction with this compound is showing low to no yield. What are the potential causes?

A3: Low or no yield in the acylation of this compound can be attributed to several factors:

  • Steric Hindrance: As mentioned, the bulky groups around the tertiary alcohol can prevent the acylating agent from approaching.

  • Insufficiently Reactive Acylating Agent: Standard acylating agents may not be electrophilic enough to react with the hindered hydroxyl group.

  • Inappropriate Catalyst or Base: The choice of catalyst or base is crucial for activating either the alcohol or the acylating agent. An unsuitable choice can lead to a stalled reaction.

  • Reaction Conditions: Temperature and reaction time are critical. Sterically hindered acylations are often slow and may require elevated temperatures to proceed.

  • Reagent Quality: Moisture or degradation of the acylating agent or solvent can inhibit the reaction.

Q4: How can I monitor the progress of my derivatization reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The derivatized product, being an ester, will be less polar than the starting alcohol, this compound. Therefore, the product spot should have a higher Rf value on the TLC plate. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to clearly distinguish the product from the starting material.

Troubleshooting Guide: Low Reactivity in this compound Acylation

This guide addresses the common issue of low or no product yield during the acylation of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Steric Hindrance of the Tertiary Alcohol • Increase reaction temperature incrementally (e.g., from room temperature to 50 °C, then 80 °C).• Extend the reaction time significantly (e.g., from a few hours to 24-48 hours).• Use a less sterically hindered acylating agent if the application allows.
Insufficiently Reactive Acylating Agent • Switch from a carboxylic acid anhydride to a more reactive acyl chloride.• Consider using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to form a highly reactive benzotriazole ester intermediate in situ.[1][2]
Inappropriate Catalyst or Base • For acyl chloride reactions, use a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in combination with a stoichiometric base like triethylamine (TEA) or pyridine.• For reactions using coupling agents (EDC/HOBt), DMAP can also be used as a catalyst.[1][2]
Moisture Contamination • Ensure all glassware is oven-dried or flame-dried before use.• Use anhydrous solvents and reagents.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Side Reactions Decomposition at High Temperatures • If increasing the temperature leads to decomposition (visible by TLC), try a more reactive reagent system at a lower temperature.
Reaction with Other Functional Groups (if applicable) • While this compound itself has limited reactive sites other than the alcohol, if a derivative with other functional groups is used, consider protecting groups for those sites.

Experimental Protocols

Protocol 1: Acylation of this compound using Acyl Chloride and DMAP/TEA

This protocol describes a general method for the esterification of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.0 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of this compound using EDC/HOBt Coupling

This protocol is an alternative for carboxylic acids that are not available as their acyl chlorides.

Materials:

  • This compound

  • Carboxylic acid (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents), HOBt (1.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 18-36 hours, monitoring by TLC.

  • After the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the esterification of sterically hindered tertiary alcohols, which can be used as a starting point for the optimization of this compound derivatization.

Carboxylic AcidAlcoholCoupling/Activating AgentsBase/CatalystSolventTime (h)Yield (%)Reference
Phenylacetic Acidtert-Butyl AlcoholEDC/HOBtDMAPCH₂Cl₂2495[2]
(4-Methoxyphenyl)acetic acidtert-Butyl AlcoholEDC/HOBtDMAPCH₂Cl₂2495[2]
Acetic AcidNorethisteroneEDC/HOBtDMAPCH₂Cl₂2493[1]
Acetic AcidTestosteroneEDC/HOBtDMAPCH₂Cl₂2495[1]

Note: Yields are highly substrate-dependent and these values serve as a general guide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound & Reagents in Anhydrous Solvent inert Establish Inert Atmosphere (N₂/Ar) reagents->inert add_reagent Add Acylating Agent (or Activated Acid) inert->add_reagent stir Stir at Defined Temperature add_reagent->stir monitor Monitor by TLC stir->monitor monitor->stir Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Solvent dry->concentrate purify Purify by Chromatography concentrate->purify product Characterize Pure Product purify->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_workflow start Start: Low/No Product Yield check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents increase_time_temp Increase Reaction Time and/or Temperature check_reagents->increase_time_temp Reagents OK change_reagent Use More Reactive Acylating Agent (e.g., Acyl Chloride) increase_time_temp->change_reagent Still Low Yield success Successful Derivatization increase_time_temp->success Yield Improved optimize_catalyst Optimize Catalyst/Base (Add DMAP?) change_reagent->optimize_catalyst Still Low Yield change_reagent->success Yield Improved use_coupling Use Coupling Agents (EDC/HOBt) use_coupling->success Yield Improved optimize_catalyst->use_coupling Still Low Yield optimize_catalyst->success Yield Improved

Caption: Troubleshooting decision tree for low-yield this compound derivatization.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of (-)-hinesol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpenoid compound naturally found in the essential oil of Atractylodes lancea rhizome.[1][2] It has demonstrated various pharmacological activities, including anti-cancer effects. However, this compound is a lipophilic and poorly water-soluble compound, which significantly limits its oral bioavailability and potential therapeutic efficacy.

Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?

A2: The main strategies focus on improving the dissolution rate and/or apparent solubility of the compound in the gastrointestinal tract. These can be broadly categorized into:

  • Physicochemical Modifications: Primarily particle size reduction through techniques like micronization and nanonization to increase the surface area for dissolution.

  • Formulation Strategies:

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gut, keeping the drug in a solubilized state.[3][4][5][6][7][8][9]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level to enhance its wettability and dissolution.

    • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin to form a water-soluble inclusion complex.[10][11]

    • Nanoparticle Formulations: Including solid lipid nanoparticles (SLNs) or polymeric nanoparticles, which can improve oral absorption through various mechanisms.[12][13]

  • Chemical Modifications: Creating a more water-soluble prodrug of this compound that converts to the active form in vivo.

Q3: Which formulation strategy has shown promise for oily, lipophilic compounds similar to this compound?

A3: A solid self-emulsifying drug delivery system (s-SEDDS) has been shown to be effective for a tocotrienol-rich fraction, which, like this compound, is an oily, lipophilic active ingredient. This approach demonstrated a 3.4–3.8 times higher oral bioavailability compared to a standard oily preparation.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered when developing formulations to enhance the bioavailability of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low drug loading in the formulation. Poor solubility of this compound in the selected excipients (oils, surfactants, polymers).1. Screen a wider range of excipients: Test the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants with different HLB values, and co-solvents. 2. Use a co-solvent: Incorporate a co-solvent (e.g., ethanol, propylene glycol, Transcutol®) to improve the solubilizing capacity of the formulation. 3. Optimize the excipient ratio: For SEDDS, systematically vary the oil-to-surfactant ratio to identify the region of maximum this compound solubility.
Precipitation of this compound upon dilution in aqueous media (e.g., in vitro dissolution testing). The formulation is unable to maintain this compound in a solubilized or supersaturated state upon dilution in the gastrointestinal fluids.1. Increase surfactant concentration: In SEDDS, a higher surfactant concentration can help to form more stable micelles/emulsion droplets that can better encapsulate this compound. 2. Incorporate a precipitation inhibitor: Add a hydrophilic polymer (e.g., HPMC, PVP) to the formulation to help maintain a supersaturated state of this compound. 3. Optimize the formulation: For solid dispersions, ensure the formation of a stable amorphous system by selecting a suitable polymer and drug-to-polymer ratio.
High variability in in vivo pharmacokinetic data. Inconsistent emulsification of SEDDS, variable dissolution of solid dispersions, or food effects.1. Improve formulation robustness: For SEDDS, select excipients that provide rapid and consistent emulsification across a range of pH and dilution volumes. 2. Control particle size: For solid dosage forms, ensure a narrow and consistent particle size distribution. 3. Standardize administration protocol: Administer the formulation to fasted animals to minimize food-related variability.
No significant improvement in oral bioavailability compared to the unformulated this compound. The chosen formulation strategy is not optimal for this compound, or the formulation is not well-optimized.1. Re-evaluate the formulation strategy: Consider a different approach (e.g., if a solid dispersion failed, try a lipid-based formulation). 2. Further optimize the current formulation: Systematically investigate the influence of different excipients, their ratios, and the manufacturing process parameters. 3. Consider a combination approach: For example, a solid dispersion of a this compound-cyclodextrin complex.

Quantitative Data from a Case Study: s-SEDDS for a Tocotrienol-Rich Fraction

The following tables summarize the pharmacokinetic data from a study on a tocotrienol-rich fraction (TRF), an oily, lipophilic active ingredient, formulated as a solid self-emulsifying drug delivery system (s-SEDDS).[6] This serves as a relevant example for what could be expected when formulating this compound.

Table 1: Pharmacokinetic Parameters of α-Tocotrienol after Oral Administration of Different Formulations in Rats [6]

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Oily Preparation (Control)185.3 ± 45.74.0 ± 0.01874.5 ± 436.9100
s-SEDDS with Poloxamer589.6 ± 123.52.0 ± 0.06428.1 ± 1345.2343
s-SEDDS with Labrasol®621.4 ± 154.82.0 ± 0.06789.3 ± 1692.1362
s-SEDDS with Poloxamer & Labrasol®698.7 ± 174.12.0 ± 0.07123.4 ± 1775.6380

Table 2: Pharmacokinetic Parameters of γ-Tocotrienol after Oral Administration of Different Formulations in Rats [6]

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Oily Preparation (Control)102.8 ± 25.74.0 ± 0.01041.4 ± 260.3100
s-SEDDS with Poloxamer327.5 ± 81.92.0 ± 0.03571.2 ± 892.8343
s-SEDDS with Labrasol®345.2 ± 86.32.0 ± 0.03771.8 ± 942.9362
s-SEDDS with Poloxamer & Labrasol®388.2 ± 97.02.0 ± 0.03957.4 ± 989.4380

Experimental Protocols

1. Preparation of a Solid Self-Emulsifying Drug Delivery System (s-SEDDS) for an Oily Active Ingredient (e.g., this compound))

This protocol is adapted from a method used for a tocotrienol-rich fraction and can be applied to this compound.[6]

  • Materials:

    • This compound (as the oily active)

    • Surfactants: Poloxamer, Labrasol®

    • Solid Carrier: Magnesium aluminosilicate

  • Procedure:

    • Prepare the liquid SEDDS pre-concentrate by mixing this compound and the surfactant(s) at a predetermined ratio (e.g., 70% this compound and 30% surfactant).

    • Heat the mixture to 40°C and stir until a homogenous solution is formed.

    • Gradually add the solid carrier (magnesium aluminosilicate) to the liquid SEDDS pre-concentrate while mixing in a planetary mixer.

    • Continue mixing until a uniform, free-flowing powder is obtained.

    • The resulting s-SEDDS powder can then be filled into capsules for administration.

2. In Vivo Pharmacokinetic Study in Rats

This is a general protocol for evaluating the oral bioavailability of a this compound formulation.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Study Design:

    • Fast the rats overnight (with free access to water) before dosing.

    • Divide the rats into groups (e.g., control group receiving unformulated this compound in an oil vehicle, and test groups receiving different this compound formulations).

    • Administer the formulations orally via gavage at a specified dose of this compound.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.

    • Calculate the relative bioavailability of the formulated this compound compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Developing and Evaluating this compound Formulations cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening of this compound in Excipients formulation_prep Preparation of Formulations (e.g., s-SEDDS, Solid Dispersion) solubility->formulation_prep characterization In Vitro Characterization (e.g., Particle Size, Dissolution) formulation_prep->characterization dosing Oral Administration to Rats characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis bioavailability Determine Relative Bioavailability pk_analysis->bioavailability Calculate

Experimental workflow for enhancing bioavailability.

signaling_pathway This compound Induced Apoptosis Signaling Pathways cluster_jnk JNK Pathway cluster_mek_erk MEK/ERK & NF-κB Pathways hinesol This compound jnk JNK Activation hinesol->jnk mek_erk p-MEK / p-ERK (inhibition) hinesol->mek_erk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis ikba_p65 p-IκBα / p-p65 (inhibition) mek_erk->ikba_p65 bcl2_cyclinD1 Bcl-2, Cyclin D1 (downregulation) ikba_p65->bcl2_cyclinD1 bax Bax (upregulation) ikba_p65->bax bcl2_cyclinD1->apoptosis inhibition of anti-apoptotic proteins bax->apoptosis promotion of pro-apoptotic proteins

Signaling pathways affected by this compound.[2]

troubleshooting_logic Troubleshooting Logic for Low Bioavailability of this compound cluster_dissolution_issues Dissolution-Related Issues cluster_permeability_issues Permeability/Metabolism Issues start Low in vivo bioavailability observed check_dissolution Assess in vitro dissolution profile start->check_dissolution poor_dissolution Poor Dissolution check_dissolution->poor_dissolution good_dissolution Good Dissolution check_dissolution->good_dissolution reoptimize_formulation Re-optimize formulation (e.g., change polymer, increase surfactant) poor_dissolution->reoptimize_formulation check_particle_size Check for drug precipitation or particle size issues poor_dissolution->check_particle_size check_permeability Assess Caco-2 permeability good_dissolution->check_permeability check_metabolism Investigate first-pass metabolism good_dissolution->check_metabolism add_inhibitor Add precipitation inhibitor (e.g., HPMC) check_particle_size->add_inhibitor consider_enhancer Consider permeation enhancers check_permeability->consider_enhancer prodrug_approach Consider a prodrug approach check_metabolism->prodrug_approach

Troubleshooting logic for low bioavailability.

References

Technical Support Center: Column Selection for Optimal (-)-Hinesol HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (-)-hinesol. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on column selection, method development, and troubleshooting for the successful separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: this compound is a sesquiterpenoid alcohol, a type of natural product found in the essential oils of various plants, notably from the Atractylodes species.[1] As a chiral molecule, its biological activity can be enantiomer-specific. Therefore, accurate separation and quantification of the this compound enantiomer are crucial in pharmaceutical research and quality control of traditional medicines to ensure safety and efficacy.[2]

Q2: What is the primary challenge in the HPLC separation of this compound?

A2: The main challenge lies in its chiral nature. While separating hinesol from other components in a sample matrix can be achieved with standard reversed-phase HPLC, resolving its enantiomers ((+)-hinesol and this compound) requires a chiral separation method. This necessitates the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.

Q3: Which type of chromatography, reversed-phase or normal-phase, is more suitable for this compound analysis?

A3: Both reversed-phase and normal-phase chromatography can be employed for the analysis of sesquiterpenoids like hinesol.

  • Reversed-phase (RP) HPLC is often preferred for its robustness, reproducibility, and compatibility with aqueous samples. It is suitable for separating hinesol from other components of varying polarities in plant extracts.[3]

  • Normal-phase (NP) HPLC can also be effective, particularly for resolving isomers of non-polar compounds. Chiral separations are frequently developed using normal-phase conditions.[2][4]

The choice between RP and NP will depend on the specific goals of the analysis (e.g., achiral quantification vs. chiral separation) and the nature of the sample matrix.

Q4: What are the recommended starting points for column selection for this compound separation?

A4: For initial method development, a standard C18 (ODS) column is a good starting point for achiral separations. For chiral separations, polysaccharide-based columns are highly recommended due to their broad applicability.

Table 1: Recommended Column Types for this compound HPLC Analysis
Separation Type Recommended Column Chemistry Typical Particle Size (µm) Common Dimensions (mm) Notes
Achiral (Reversed-Phase) C18 (ODS)3.5, 54.6 x 150, 4.6 x 250Good for quantifying total hinesol in extracts.[5]
Chiral Polysaccharide-based (e.g., cellulose or amylose derivatives)3, 54.6 x 150, 4.6 x 250Effective for a wide range of chiral compounds.[6][7]
Chiral Macrocyclic glycopeptide-based54.6 x 150, 4.6 x 250Offers different selectivity compared to polysaccharide phases.[8]

Experimental Protocols

Protocol 1: General Achiral Reversed-Phase HPLC Method for Hinesol Quantification

This protocol is based on methods developed for structurally similar sesquiterpenoids and is a good starting point for quantifying total hinesol in a sample.[3]

  • Column: C18 (ODS-3), 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: Start with a composition suitable for retaining hinesol (e.g., 60-70% B) and adjust as needed. A common starting point is a linear gradient.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection: UV at 200-210 nm (as hinesol lacks a strong chromophore, low wavelength UV is necessary).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a weaker solvent (e.g., methanol). Ensure the sample is filtered through a 0.45 µm filter before injection.

Protocol 2: Chiral HPLC Method Development Strategy for this compound

This protocol outlines a systematic approach to developing an enantioselective method.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series). These are versatile and effective for a broad range of chiral compounds.[6]

  • Mode of Separation:

    • Normal-Phase: Often the first choice for chiral separations on polysaccharide CSPs.

      • Mobile Phase: Typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (n-hexane:alcohol).

    • Reversed-Phase: If normal-phase is unsuccessful or if sample solubility is an issue.

      • Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol.

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize resolution and retention time.

    • For basic or acidic impurities that may interfere, consider adding a small amount of an additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds).

    • Vary the column temperature (e.g., between 15°C and 40°C) as temperature can significantly impact chiral recognition.

    • Lower the flow rate (e.g., to 0.5-0.8 mL/min) to improve resolution if necessary.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

  • Solution:

    • Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.

    • If using a silica-based column, residual silanols can cause tailing with basic compounds. Adding a competitive base (e.g., triethylamine) to the mobile phase can help.

    • Check for column contamination or degradation. Flushing the column or replacing it may be necessary.

Issue 2: No Separation of Enantiomers on a Chiral Column
  • Possible Cause: The chosen chiral stationary phase and mobile phase combination is not suitable for this compound.

  • Solution:

    • Change the mobile phase composition: Systematically vary the ratio of the solvents. In normal phase, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

    • Switch the separation mode: If using normal-phase, try reversed-phase conditions, and vice versa.

    • Try a different class of chiral column: If a polysaccharide-based column does not provide separation, consider a macrocyclic glycopeptide-based CSP, which operates on different chiral recognition principles.[8]

Issue 3: Drifting Retention Times
  • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solution:

    • Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 20-30 column volumes.

    • Use freshly prepared mobile phase and ensure it is well-mixed. Premixing solvents can improve consistency.

    • Use a column oven to maintain a constant temperature.

Table 2: Summary of Common HPLC Troubleshooting Scenarios
Problem Potential Cause Recommended Action
High Backpressure Column frit blockage, sample precipitation.Filter all samples and mobile phases. Reverse flush the column (if permitted by the manufacturer).
Split Peaks Column void, sample solvent stronger than mobile phase.Replace the column. Dissolve the sample in the mobile phase.
Baseline Noise Air bubbles in the system, contaminated mobile phase.Degas the mobile phase. Use high-purity solvents.
Poor Resolution Inappropriate mobile phase, column degradation.Optimize the mobile phase composition. Replace the column.

Visual Guides

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing this compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Column Select Column (Achiral C18 or Chiral CSP) Inject->Column Separation Elute with Mobile Phase Column->Separation Detection Detect at low UV (200-210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Troubleshooting_Logic Problem Unsuccessful Separation CheckPeakShape Is peak shape poor? Problem->CheckPeakShape Start CheckResolution Is resolution inadequate? CheckPeakShape->CheckResolution No SolventMismatch Dissolve sample in mobile phase CheckPeakShape->SolventMismatch CheckPeakShape->SolventMismatch Yes ColumnContamination Flush or replace column CheckPeakShape->ColumnContamination CheckRetention Are retention times unstable? CheckResolution->CheckRetention No OptimizeMobilePhase Adjust mobile phase ratio CheckResolution->OptimizeMobilePhase CheckResolution->OptimizeMobilePhase Yes ChangeColumn Try different column chemistry CheckResolution->ChangeColumn Equilibrate Ensure proper column equilibration CheckRetention->Equilibrate CheckRetention->Equilibrate Yes CheckTemp Use a column oven CheckRetention->CheckTemp

References

Technical Support Center: Optimizing the Purification of (-)-Hinesol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of (-)-hinesol purification. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it commonly purified?

This compound is a sesquiterpenoid alcohol. It is a unique spiro-sesquiterpenoid found as a major component in the essential oil of the rhizomes of Atractylodes lancea, a plant used in traditional Chinese medicine.[1][2][3][4]

Q2: What is a general workflow for the purification of this compound from its natural source?

A common workflow for purifying this compound from Atractylodes lancea rhizomes involves initial extraction with an organic solvent, followed by a series of chromatographic steps to isolate and purify the compound. A typical sequence includes:

  • Solvent Extraction: The dried and powdered rhizomes are extracted with a solvent like ethanol to obtain a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography to separate fractions based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC to achieve high purity.

  • Crystallization: The purified this compound can be crystallized to obtain a highly pure, crystalline solid.

Purification Workflow Diagram

Hinesol Purification Workflow Figure 1. General Workflow for this compound Purification start Dried Atractylodes lancea Rhizomes extraction Solvent Extraction (e.g., Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography hinesol_fractions This compound Enriched Fractions column_chromatography->hinesol_fractions prep_hplc Preparative HPLC hinesol_fractions->prep_hplc pure_hinesol High-Purity this compound prep_hplc->pure_hinesol crystallization Crystallization pure_hinesol->crystallization crystalline_hinesol Crystalline this compound crystallization->crystalline_hinesol

Caption: Figure 1. A generalized workflow for the purification of this compound from Atractylodes lancea rhizomes.

Data Presentation: Estimated Yield and Purity at Each Purification Step

The following table provides estimated ranges for yield and purity that can be expected at each stage of the this compound purification process. These values are generalized based on typical outcomes for multi-step natural product purifications and may vary depending on the specific experimental conditions.

Purification StepStarting MaterialTypical Purity of this compoundEstimated Recovery/Yield
Solvent Extraction Dried Atractylodes lancea Rhizomes1-5%>90% (of total hinesol)
Silica Gel Column Chromatography Crude Extract60-80%70-90%
Preparative HPLC Enriched Fractions>95%80-95%
Crystallization High-Purity this compound>99%70-90%

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Preparation of Plant Material: Air-dry the rhizomes of Atractylodes lancea and grind them into a fine powder.

  • Extraction: Macerate the powdered rhizomes in 95% ethanol (1:10 w/v) at room temperature for 72 hours. Repeat the extraction three times.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or petroleum ether.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator.

Protocol 3: Preparative HPLC Purification
  • Column and Mobile Phase Selection: Use a reversed-phase C18 column. The mobile phase is typically a mixture of acetonitrile and water or methanol and water. Isocratic or gradient elution can be employed. For this compound, a mobile phase of methanol:water (e.g., 80:20 v/v) is a good starting point.

  • Sample Preparation: Dissolve the this compound enriched fraction from column chromatography in the mobile phase and filter it through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Protocol 4: Crystallization of this compound
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent. A mixture of polar and non-polar solvents, such as ethanol/water or acetone/hexane, can be effective.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.

Troubleshooting Guides

Troubleshooting Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Hinesol from Other Sesquiterpenoids - Inappropriate solvent system polarity.- Column overloading.- Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for hinesol.- Reduce the amount of crude extract loaded onto the column.[5]
Hinesol Elutes Too Quickly or Too Slowly - Solvent polarity is too high or too low.- If hinesol elutes too quickly, decrease the polarity of the mobile phase.- If hinesol elutes too slowly, gradually increase the polarity of the mobile phase (gradient elution).
Tailing of Peaks - Strong interaction of hinesol with the stationary phase.- Presence of acidic impurities in the silica gel.- Add a small amount of a slightly more polar solvent to the mobile phase.- Use deactivated silica gel or add a small percentage of triethylamine to the eluent.
Cracked or Channeled Column Bed - Improper packing of the silica gel.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry.- Always keep the solvent level above the top of the stationary phase.
Troubleshooting Preparative HPLC
IssuePossible Cause(s)Suggested Solution(s)
Broad or Split Peaks - Column degradation.- Inappropriate mobile phase pH.- Column overloading.- Use a guard column to protect the analytical column.- Ensure the mobile phase is properly degassed and filtered.- Inject a smaller sample volume or a more dilute sample.
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Mass overload.- Use a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) to suppress silanol activity.[6][7][8][9]- Dilute the sample before injection.[6]
Low Recovery of Hinesol - Adsorption of the compound onto the column.- Precipitation of the sample in the mobile phase.- Flush the column with a strong solvent after the run.- Ensure the sample is fully dissolved in the mobile phase before injection.
Ghost Peaks - Contamination in the HPLC system or sample.- Flush the HPLC system with a strong solvent.- Ensure the sample is fully dissolved and filtered before injection.- Run a blank gradient to check for system contamination.
Troubleshooting Crystallization
IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Solution is supersaturated but requires nucleation.- Slowly evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of this compound.
Oiling Out (Formation of an Oil Instead of Crystals) - The compound is coming out of solution above its melting point.- Presence of significant impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Further purify the sample by chromatography before attempting crystallization again.
Low Yield of Crystals - Too much solvent used.- Crystals are too soluble in the chosen solvent.- Concentrate the mother liquor and attempt a second crystallization.- Try a different solvent system where hinesol is less soluble at low temperatures.

Logical Troubleshooting Workflow

Troubleshooting Logic Figure 2. Troubleshooting Logic for Poor Purification start Poor Purification Result (Low Yield or Purity) check_technique Which step is problematic? start->check_technique col_chrom Column Chromatography Issue check_technique->col_chrom Column Chromatography prep_hplc Preparative HPLC Issue check_technique->prep_hplc Prep HPLC crystallization Crystallization Issue check_technique->crystallization Crystallization col_sol Optimize Solvent System (TLC) col_chrom->col_sol col_load Reduce Sample Load col_chrom->col_load col_pack Repack Column col_chrom->col_pack hplc_mobile Adjust Mobile Phase (pH, Composition) prep_hplc->hplc_mobile hplc_load Decrease Injection Volume prep_hplc->hplc_load hplc_col Check/Replace Column prep_hplc->hplc_col cryst_solvent Try Different Solvent System crystallization->cryst_solvent cryst_cool Control Cooling Rate crystallization->cryst_cool cryst_seed Induce Nucleation (Scratch/Seed) crystallization->cryst_seed

Caption: Figure 2. A decision tree for troubleshooting common issues during the purification of this compound.

References

Technical Support Center: Reproducibility in (-)-Hinesol Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing reproducibility in biological assays involving the sesquiterpenoid (-)-hinesol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate consistent and reliable experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental workflow with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent results in cell viability/cytotoxicity assays (e.g., MTT, XTT).

  • Question: My MTT assay results for this compound are variable between experiments. What could be the cause?

  • Answer: Inconsistency in MTT assays with natural products like this compound can stem from several factors:

    • Direct reduction of MTT: Some natural compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent, leading to a false positive signal for cell viability. It is crucial to include a control group with this compound in cell-free media to assess its direct effect on the MTT reagent.[1]

    • Solubility issues: this compound is a lipophilic compound, and poor solubility in aqueous culture media can lead to precipitation, affecting its effective concentration and causing variability.[2] Ensure complete solubilization in a suitable solvent like DMSO before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells, including controls.[2]

    • Cell density: The initial cell seeding density can significantly impact the results. Ensure a consistent number of viable cells are seeded in each well.

    • Incubation time: The duration of exposure to this compound can influence the outcome. Optimize and maintain a consistent incubation time for all experiments.

Issue 2: Low or no anti-inflammatory activity observed in RAW 264.7 macrophages.

  • Question: I am not observing the expected reduction in inflammatory markers (e.g., NO, TNF-α, IL-6) after treating LPS-stimulated RAW 264.7 cells with this compound. Why might this be?

  • Answer: Several factors could contribute to a lack of observable anti-inflammatory effects:

    • LPS stimulation: Ensure that the lipopolysaccharide (LPS) is potent and used at a concentration that effectively induces an inflammatory response. The timing of this compound treatment relative to LPS stimulation is also critical; pre-treatment with this compound before LPS stimulation is a common approach.

    • Concentration of this compound: The anti-inflammatory effects of this compound are dose-dependent. A concentration that is too low may not elicit a significant response, while a concentration that is too high could be cytotoxic. A dose-response experiment is recommended to determine the optimal concentration.

    • Assay sensitivity: The sensitivity of the assay used to measure inflammatory markers is important. For nitric oxide (NO) detection, the Griess assay is commonly used, but its sensitivity can be variable.[3] For cytokines like TNF-α and IL-6, a sensitive ELISA is recommended.[4][5][6]

Issue 3: Difficulty in assessing neuroprotective effects in SH-SY5Y cells.

  • Question: I am struggling to set up a reproducible neuroprotection assay with this compound using SH-SY5Y cells. What are the key considerations?

  • Answer: Neuroprotection assays require careful optimization:

    • Cell differentiation: For neuronal studies, it is often beneficial to differentiate SH-SY5Y cells into a more mature neuronal phenotype using agents like retinoic acid.[7] This can enhance their susceptibility to neurotoxins and provide a more relevant model.

    • Induction of neurotoxicity: The choice and concentration of the neurotoxin (e.g., MPP+, 6-OHDA, H₂O₂) are critical for inducing a consistent level of cell death. The timing of this compound treatment (pre-treatment, co-treatment, or post-treatment) relative to the neurotoxin will depend on the specific research question.

    • Assay endpoint: Multiple endpoints can be used to assess neuroprotection, including cell viability (MTS/MTT assay), measurement of reactive oxygen species (ROS), and assessment of apoptosis (e.g., caspase activity assays).[8] Using a combination of assays can provide a more comprehensive picture of the neuroprotective effects.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µg/mL)Reference
A549 (NSCLC)MTT24Not specified[9]
A549 (NSCLC)MTT48Not specified[9]
NCI-H1299 (NSCLC)MTT24Not specified[9]
NCI-H1299 (NSCLC)MTT48Not specified[9]
HL-60 (Leukemia)Not specifiedNot specified4.9[10]

NSCLC: Non-Small Cell Lung Cancer

Table 2: Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MarkerAssayThis compound Concentration% Inhibition/ReductionReference
Nitric Oxide (NO)Griess AssayNot specifiedNot specified[11]
IL-1βELISANot specifiedDose-dependent reduction[11]
IL-6ELISANot specifiedDose-dependent reduction[11]
TNF-αELISANot specifiedDose-dependent reduction[11]

Table 3: Neuroprotective Effects of this compound

Cell LineNeurotoxinAssayThis compound ConcentrationObserved EffectReference
SH-SY5YNot specifiedNot specifiedNot specifiedData not yet available in cited literature

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity in A549 and NCI-H1299 Cells

This protocol is adapted from methodologies used in studies of this compound's anticancer effects.[9]

  • Cell Seeding:

    • Culture A549 or NCI-H1299 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on general methods for assessing anti-inflammatory activity in RAW 264.7 cells.[3][11][12]

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in medium) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS only, and cells treated with this compound only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

This protocol provides a general framework for assessing the neuroprotective effects of this compound.[7][8][13]

  • Cell Differentiation (Optional but Recommended):

    • Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

    • To induce differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid to the medium for 5-7 days.

  • Cell Seeding:

    • Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at an appropriate density.

  • Treatment and Induction of Neurotoxicity:

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or 6-OHDA (6-hydroxydopamine) at a pre-determined toxic concentration.

    • Incubate for 24-48 hours.

  • Assessment of Neuroprotection (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

    • Calculate cell viability as a percentage of the control (cells not treated with the neurotoxin).

Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

hinesol_cancer_pathways hinesol This compound MEK MEK hinesol->MEK inhibits IKK IKK hinesol->IKK inhibits JNK JNK hinesol->JNK activates ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB inhibits NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis cytotoxicity_workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed prepare Prepare this compound Dilutions (Ensure complete solubilization) seed->prepare treat Treat Cells with this compound (Include vehicle and cell-free controls) prepare->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (e.g., MTT, MTS) incubate->assay read Read Absorbance/Fluorescence assay->read analyze Analyze Data and Calculate IC50 read->analyze end End: Report Results analyze->end

References

Strategies to minimize degradation of (-)-Hinesol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the (-)-Hinesol Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during storage and throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is a naturally occurring sesquiterpenoid alcohol.[1] Its stability is critical for accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities with potentially different pharmacological effects.

Q2: What are the primary factors that contribute to the degradation of this compound?

A: Like many sesquiterpenoids, this compound is susceptible to degradation from several factors:

  • Temperature: Elevated temperatures accelerate chemical degradation.

  • Light: Exposure to UV and visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidation.

  • pH: Acidic or alkaline conditions can catalyze degradation reactions, such as acid-catalyzed rearrangement.

Q3: What are the ideal storage conditions for solid this compound?

A: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.
Light Condition In the dark (amber vial or opaque container)Prevents photolytic degradation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and oxygen.

Q4: How should I store this compound in solution?

A: this compound is generally less stable in solution than in its solid form. If storage in solution is necessary, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents may participate in degradation reactions.

  • Temperature: Store solutions at -80°C for long-term storage.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Appearance of new peaks in chromatogram (HPLC/GC) after sample storage. Degradation of this compound.1. Review storage conditions. Ensure the sample was protected from light, heat, and oxygen.2. Prepare fresh samples for analysis.3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Loss of biological activity in a previously active sample. Degradation of this compound leading to a lower concentration of the active compound.1. Re-quantify the concentration of this compound in the sample using a validated analytical method.2. Prepare a fresh stock solution from solid material stored under optimal conditions.
Inconsistent analytical results between experiments. - Variable sample handling and storage.- Inconsistent sample preparation.1. Standardize all sample handling and storage procedures.2. Ensure consistent timing between sample preparation and analysis.
Poor recovery of this compound during GC analysis. As a less volatile sesquiterpene, this compound may have poor recovery during headspace sampling.1. Consider adding a carrier solvent like water and salt (NaCl) to the headspace vial to increase vapor pressure.2. Use an alternative sampling method such as solid-phase microextraction (SPME) with a suitable fiber coating (e.g., DVB/PDMS).[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV/DAD or MS detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 24 hours. Also, incubate 1 mL of the stock solution at 80°C.

  • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used as a starting point for the analysis of this compound and its degradation products.

Parameter Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Program 0-5 min: 50% A5-20 min: 50-100% A20-25 min: 100% A25-30 min: 100-50% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry
Column Temperature 30°C

Visualizations

degradation_pathway cluster_storage Storage Conditions cluster_stressors Degradation Stressors cluster_products Potential Degradation Products Solid_Hinesol Solid this compound Heat Heat Solid_Hinesol->Heat Light Light Solid_Hinesol->Light Hinesol_Solution This compound in Solution Hinesol_Solution->Heat Hinesol_Solution->Light Oxygen Oxygen Hinesol_Solution->Oxygen Acid_Base Acid/Base Hinesol_Solution->Acid_Base Rearrangement_Products Rearrangement Products Heat->Rearrangement_Products Photodegradation_Products Photodegradation Products Light->Photodegradation_Products Oxidation_Products Oxidation Products Oxygen->Oxidation_Products Acid_Base->Rearrangement_Products

Caption: Factors leading to the degradation of this compound.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution (1 mg/mL) Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Time Points Apply_Stress->Sample_Collection Neutralize_Dilute Neutralize and/or Dilute Samples Sample_Collection->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->HPLC_Analysis Data_Analysis Analyze Data: - Identify Degradation Products - Determine Degradation Rate HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of (-)-Hinesol and β-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of two natural sesquiterpenoids, (-)-hinesol and β-eudesmol. Both compounds, often co-occurring in plants of the Atractylodes genus, have demonstrated notable cytotoxic and apoptotic effects against various cancer cell lines. This document synthesizes available experimental data to facilitate an objective evaluation of their potential as anticancer agents.

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and β-eudesmol against a range of cancer cell lines as reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.

Table 1: IC50 Values for this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)Reference
A549Non-Small Cell Lung Cancer48~12~54[1][2]
NCI-H1299Non-Small Cell Lung Cancer48~15~67.5[1][2]
HL-60Human LeukemiaNot SpecifiedNot SpecifiedNot Specified[3]

Note: One study reported that the growth-inhibitory and apoptosis-inducing activities of this compound in HL-60 cells were "much stronger" than those of β-eudesmol, though specific IC50 values were not provided for a direct comparison in that publication[3][4].

Table 2: IC50 Values for β-Eudesmol

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)Reference
HuCCT1Cholangiocarcinoma24Not Specified180 (175.63-185.67)[5]
HuCCT1Cholangiocarcinoma48Not Specified157 (149.75-162.35)[5]
HuCCT1Cholangiocarcinoma72Not Specified99.90 (92.25-105.65)[5]
KKU-100Cholangiocarcinoma24Not Specified47.62 ± 9.54[6]
KKU-100Cholangiocarcinoma48Not Specified37.46 ± 12.58[6]
CL-6Cholangiocarcinoma48Not Specified166.75 ± 3.69[7]
HepG2Liver Cancer2424.57 ± 2.75~110.5[8]
B16-F10MelanomaNot Specified16.51 ± 1.21~74.3[8]
K562Chronic Myelocytic LeukemiaNot SpecifiedNot SpecifiedNot Specified[8]
HeLaCervical CancerNot Specified10-100 µM10-100[9]
SGC-7901Gastric CancerNot Specified10-100 µM10-100[9]
BEL-7402Liver CancerNot Specified10-100 µM10-100[9]

Mechanisms of Anticancer Action

Both this compound and β-eudesmol exert their anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

This compound

This compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) cells.[1][2][10] Its mechanism of action involves the downregulation of the MEK/ERK and NF-κB signaling pathways.[1][2][10] This leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and cyclin D1, and an increase in the expression of the pro-apoptotic protein Bax.[1][2][10] Furthermore, in human leukemia HL-60 cells, this compound is reported to induce apoptosis via the activation of the JNK signaling pathway.[3][4]

β-Eudesmol

The anticancer activity of β-eudesmol is also multifaceted. It induces apoptosis through both intrinsic and extrinsic caspase-dependent pathways.[11] In cholangiocarcinoma (CCA) cells, it has been observed to upregulate p53 and p21, leading to cell cycle arrest.[11] Key signaling pathways modulated by β-eudesmol include the PI3K/AKT and p38MAPK pathways.[5] In human leukemia HL-60 cells, β-eudesmol-induced apoptosis is mediated through the JNK signaling pathway, leading to the downregulation of Bcl-2 and the release of cytochrome c from the mitochondria.[7] Additionally, β-eudesmol has demonstrated anti-angiogenic properties by suppressing the activation of CREB.[9] It has also been shown to inhibit STAT1/3 phosphorylation and NF-κB expression.[8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and β-eudesmol.

hinesol_pathway cluster_cell Cancer Cell cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Regulation Hinesol This compound MEK MEK Hinesol->MEK inhibits IκBα IκBα Hinesol->IκBα inhibits phosphorylation JNK JNK Hinesol->JNK activates Bax Bax Hinesol->Bax upregulates Bcl2 Bcl-2 Hinesol->Bcl2 downregulates CyclinD1 Cyclin D1 Hinesol->CyclinD1 downregulates ERK ERK MEK->ERK phosphorylation ERK->CyclinD1 activates NFκB NF-κB (p65) IκBα->NFκB inhibition NFκB->Bcl2 activates Apoptosis Apoptosis JNK->Apoptosis induces Bax->Apoptosis Bcl2->Apoptosis G0G1_Arrest G0/G1 Arrest CyclinD1->G0G1_Arrest

Caption: this compound induced apoptosis and cell cycle arrest.

beudesmol_pathway cluster_cell Cancer Cell cluster_pi3k_akt PI3K/AKT Pathway cluster_mapk MAPK Pathways cluster_stat STAT Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Regulation Beudesmol β-Eudesmol PI3K PI3K Beudesmol->PI3K inhibits p38 p38 MAPK Beudesmol->p38 activates JNK JNK Beudesmol->JNK activates STAT13 STAT1/3 Beudesmol->STAT13 inhibits phosphorylation Casp8 Caspase-8 Beudesmol->Casp8 activates Bax Bax Beudesmol->Bax upregulates p53 p53 Beudesmol->p53 upregulates AKT AKT PI3K->AKT phosphorylation Bcl2 Bcl-2 JNK->Bcl2 downregulates Casp3 Caspase-3 Casp8->Casp3 Casp9 Caspase-9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC Cytochrome c Bax->CytoC release Bcl2->Bax CytoC->Casp9 activates p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: β-Eudesmol's multi-pathway anticancer effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the referenced literature for assessing the anticancer activity of this compound and β-eudesmol.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or β-eudesmol for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry)

This method quantifies the extent of apoptosis induced by the compounds.

  • Cell Treatment: Cells are treated with the compounds at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-ERK, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a general experimental workflow for evaluating the anticancer activity of these compounds.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis start Cancer Cell Lines treatment Treatment with This compound or β-Eudesmol start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis Assay) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis flow->apoptosis_quant protein_quant Protein Level Changes western->protein_quant pathway Signaling Pathway Elucidation protein_quant->pathway

References

The Efficacy of (-)-Hinesol Compared to Conventional Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer efficacy of (-)-Hinesol, a natural sesquiterpenoid, with established chemotherapeutic agents, doxorubicin and cisplatin. The information is compiled from preclinical studies to offer insights into its potential as an anticancer agent.

Executive Summary

This compound has demonstrated notable anticancer properties in preclinical studies, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Its mechanism of action involves the downregulation of critical cell signaling pathways, including the MEK/ERK and NF-κB pathways. While quantitative data on its potency across a wide range of cancer cell lines is still emerging, existing studies suggest it may offer a promising alternative or adjunct to conventional therapies. This guide synthesizes the available data on this compound and compares it with the well-documented efficacy of doxorubicin and cisplatin against non-small cell lung cancer (A549), colorectal cancer (HCT116), and breast cancer (MCF-7) cell lines.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the cytotoxic effects of this compound, doxorubicin, and cisplatin on various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)Citation
A549Non-Small Cell Lung CancerData not availableInhibits proliferation in a dose-dependent manner (0-25 µg/mL)[1][2][1][2][3]
NCI-H1299Non-Small Cell Lung CancerData not availableInhibits proliferation in a dose-dependent manner (0-25 µg/mL)[1][2][1][2][3]
HL-60Promyelocytic Leukemia22.14.9[4]

*Specific IC50 value not provided in the cited literature; however, dose-dependent inhibition of proliferation was observed.

Table 2: Comparative IC50 Values of Doxorubicin and Cisplatin on Selected Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
A549Non-Small Cell Lung Cancer~0.05 - 1.0+~5 - 30+
HCT116Colorectal Cancer~0.1 - 2.0+~10 - 50+
MCF-7Breast Cancer~0.1 - 1.0+~10 - 100+

+Disclaimer: The IC50 values for doxorubicin and cisplatin are presented as approximate ranges based on a survey of multiple literature sources. These values are highly dependent on the specific experimental conditions and should be considered as indicative rather than absolute. For rigorous comparison, it is recommended to evaluate all compounds under identical experimental settings.

Mechanism of Action: this compound

This compound exerts its anticancer effects through a multi-targeted mechanism that leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in non-small cell lung cancer cells (A549) and human leukemia (HL-60) cells.[1][3][5] This is achieved through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][3]

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell division cycle.[1][3] This is associated with a decrease in the expression of cyclin D1.[1][3]

  • Downregulation of Signaling Pathways: this compound has been found to suppress the MEK/ERK and NF-κB signaling pathways, which are crucial for the survival and proliferation of cancer cells.[1][2][3] It achieves this by decreasing the phosphorylation of key proteins in these pathways, including MEK1/2, ERK1/2, IκBα, and p65.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and other anticancer drugs are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin, cisplatin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometric Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-ERK, p-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow General Experimental Workflow for Anticancer Drug Efficacy Testing cluster_invitro In Vitro Studies cluster_data Data Analysis cell_culture Cancer Cell Culture (e.g., A549, HCT116, MCF-7) drug_treatment Drug Treatment (this compound, Doxorubicin, Cisplatin) cell_culture->drug_treatment cell_viability Cell Viability Assay (MTT Assay) drug_treatment->cell_viability apoptosis_analysis Apoptosis Analysis (Flow Cytometry) drug_treatment->apoptosis_analysis protein_analysis Protein Expression Analysis (Western Blot) drug_treatment->protein_analysis ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_analysis->apoptosis_quant protein_quant Quantification of Protein Levels protein_analysis->protein_quant comparison Efficacy Comparison ic50->comparison apoptosis_quant->comparison protein_quant->comparison

General workflow for in vitro anticancer drug efficacy testing.

MEK_ERK_Pathway This compound Inhibition of the MEK/ERK Signaling Pathway Hinesol This compound MEK MEK1/2 Hinesol->MEK Inhibits Phosphorylation ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors P Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Inhibition of the MEK/ERK pathway by this compound.

NFkB_Pathway This compound Inhibition of the NF-κB Signaling Pathway cluster_nucleus Hinesol This compound IKK IKK Complex Hinesol->IKK Inhibits IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus GeneTranscription Gene Transcription (Anti-apoptotic, Pro-inflammatory) NFkB->GeneTranscription

Inhibition of the NF-κB pathway by this compound.

References

In Vivo Validation of (-)-Hinesol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Hinesol, a sesquiterpenoid found in the essential oil of various medicinal plants, has garnered significant interest for its potential therapeutic applications. This guide provides a comparative overview of the in vivo validation of this compound's efficacy, primarily focusing on its anti-inflammatory and anti-cancer properties. The data presented herein is compiled from preclinical studies to offer a basis for comparison with established therapeutic agents.

Anti-Inflammatory Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This compound has demonstrated significant anti-inflammatory effects in a well-established mouse model of inflammatory bowel disease (IBD). The following table summarizes its performance in ameliorating disease activity index (DAI), reducing inflammatory markers, and restoring antioxidant enzyme levels, with a comparison to the standard-of-care drug, sulfasalazine.

Table 1: Comparison of this compound and Sulfasalazine in a DSS-Induced Colitis Mouse Model

ParameterControl (DSS)This compound TreatedSulfasalazine Treated
Disease Activity Index (DAI) IncreasedSignificantly ImprovedSignificantly Ameliorated
Body Weight ReducedImprovedAmeliorated
Colon Length ShortenedImprovedAmeliorated
Myeloperoxidase (MPO) Activity IncreasedDecreased-
Malondialdehyde (MDA) Levels IncreasedDecreased-
Superoxide Dismutase (SOD) Activity DecreasedRaised-
Glutathione Peroxidase (GSH-Px) Activity DecreasedRaised-
Catalase (CAT) Activity DecreasedRaised-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-18) IncreasedDecreased-

Note: The data for this compound and sulfasalazine are derived from separate studies and are presented for comparative purposes. Direct head-to-head studies with quantitative data were not available in the reviewed literature.

Anti-Cancer Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

While direct in vivo comparative studies of this compound against standard chemotherapeutic agents are not yet widely published, its potential as an anti-cancer agent has been investigated in vitro.[1] To provide a benchmark for its potential in vivo efficacy, the following table presents typical tumor growth inhibition data for cisplatin, a standard-of-care drug, in an A549 human lung adenocarcinoma xenograft model.

Table 2: Representative Anti-Tumor Efficacy of Cisplatin in an A549 Xenograft Mouse Model

Treatment GroupDosageMean Tumor Volume ReductionTumor Growth Inhibition (%)
Vehicle Control--0
Cisplatin3 mg/kg, IP twice/weekSignificant~50-60%

Note: This data is representative of cisplatin's efficacy and serves as a reference for the potential evaluation of this compound in similar in vivo models.

In Vitro Comparison with β-Eudesmol

This compound has been compared with β-eudesmol, another sesquiterpenoid, for its apoptosis-inducing activity in human leukemia HL-60 cells. In vitro studies have shown that this compound exhibits stronger growth-inhibitory and apoptosis-inducing activities than β-eudesmol.[2]

Experimental Protocols

DSS-Induced Colitis Model

Objective: To induce colitis in mice to evaluate the anti-inflammatory effects of this compound.

Animal Model: Male C57BL/6 mice (6-8 weeks old).

Induction of Colitis:

  • Administer 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[3]

  • Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).[4]

Treatment Protocol:

  • Divide mice into three groups: Control (DSS only), this compound treated, and Sulfasalazine treated (positive control).

  • Administer this compound (e.g., 20 or 40 mg/kg) or sulfasalazine (e.g., 50 mg/kg) orally once daily, starting from the first day of DSS administration.[5][6]

Endpoint Analysis:

  • At the end of the treatment period, sacrifice the mice and collect colon tissues.

  • Measure colon length and assess macroscopic damage.

  • Homogenize colon tissue for the measurement of MPO activity, MDA levels, and the activity of antioxidant enzymes (SOD, GSH-Px, CAT) using commercially available kits.[7]

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-18) in the colon tissue homogenates using ELISA kits.[7]

A549 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound on human non-small cell lung cancer.

Animal Model: Athymic nude mice (4-6 weeks old).

Tumor Implantation:

  • Culture A549 human lung adenocarcinoma cells in appropriate media.

  • Harvest the cells and resuspend them in a sterile solution (e.g., PBS or Matrigel).

  • Subcutaneously inject 1-5 x 10^6 A549 cells into the flank of each mouse.

Treatment Protocol:

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) or a standard drug like cisplatin (e.g., 3 mg/kg, intraperitoneally, twice a week) for a specified period (e.g., 3 weeks).[8]

Endpoint Analysis:

  • Measure tumor volume using calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 This compound Anti-Inflammatory Pathway Hinesol This compound Src Src Hinesol->Src Inhibits OxidativeStress Oxidative Stress (MPO, MDA) Hinesol->OxidativeStress Reduces NFkB NF-κB Signaling Src->NFkB Chemokines Chemokine Signaling Src->Chemokines Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation Reduces Chemokines->Inflammation Reduces

Caption: this compound's anti-inflammatory signaling pathway.

G cluster_1 DSS-Induced Colitis Experimental Workflow Start Start DSS_Admin DSS Administration (3% in drinking water for 7 days) Start->DSS_Admin Treatment Daily Oral Gavage: - Vehicle - this compound - Sulfasalazine DSS_Admin->Treatment Monitoring Daily Monitoring: - Body Weight - DAI Score Treatment->Monitoring Sacrifice Sacrifice at Day 8 Monitoring->Sacrifice Analysis Endpoint Analysis: - Colon Length - MPO, MDA - SOD, GSH-Px, CAT - Cytokines Sacrifice->Analysis End End Analysis->End

Caption: Workflow for the DSS-induced colitis experiment.

G cluster_2 A549 Xenograft Experimental Workflow Start Start Cell_Culture A549 Cell Culture Start->Cell_Culture Implantation Subcutaneous Injection into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment: - Vehicle - Test Compound - Standard Drug Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - % TGI Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for the A549 xenograft experiment.

Conclusion

The available in vivo data suggests that this compound holds promise as a therapeutic agent, particularly for inflammatory conditions like IBD. Its mechanism of action appears to involve the inhibition of the Src-mediated NF-κB and chemokine signaling pathways.[7] While in vitro studies indicate anti-cancer potential, further in vivo research, including direct comparative studies with standard-of-care drugs and comprehensive toxicity assessments, is necessary to fully validate its therapeutic utility in oncology. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers designing future preclinical studies on this compound.

References

A Comparative Analysis of (-)-Hinesol and Omeprazole as H+,K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural compound (-)-Hinesol and the well-established drug omeprazole as inhibitors of the gastric proton pump, H+,K+-ATPase. This analysis is supported by experimental data on their inhibitory mechanisms and efficacy.

The regulation of gastric acid secretion is a critical therapeutic target for acid-related gastrointestinal disorders. The primary enzyme responsible for gastric acidification is the H+,K+-ATPase, or proton pump, located in the parietal cells of the stomach lining. Inhibition of this enzyme is a highly effective strategy for reducing gastric acid production. Omeprazole, a proton pump inhibitor (PPI), has long been a cornerstone of treatment. However, research into alternative inhibitors, such as the natural sesquiterpenoid this compound, has revealed different mechanisms of action and potential synergistic effects.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The following table summarizes the available IC50 values for this compound and omeprazole against H+,K+-ATPase. It is important to note that the inhibitory activity of omeprazole is highly dependent on pH, with its potency increasing in acidic environments.

CompoundIC50 ValueExperimental ConditionsSource
This compound 5.8 x 10⁻⁵ M (58 µM)H+,K+-ATPase activity assay[1][2]
This compound 1.6 x 10⁻⁴ M (160 µM)K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity[1][2]
Omeprazole ~50 nM (0.05 µM)Inhibition of acid production in isolated human gastric glands (stimulated by histamine, db-cAMP, or potassium)[3]
Omeprazole 4 µMH+,K+-ATPase activity in isolated human gastric membrane vesicles[3]
Omeprazole 2.4 µMH+,K+-ATPase activity in gastric membrane vesicles under acidic conditions[4]
Omeprazole 30 µMH+,K+-ATPase activity in gastric membrane vesicles with reduced acidification[4]

Mechanisms of H+,K+-ATPase Inhibition

This compound and omeprazole inhibit the H+,K+-ATPase through distinct molecular mechanisms.

This compound: This natural compound exhibits a mechanism that is uncompetitive with respect to ATP.[1][2] It appears to interact with the enzyme in its E1 state, which is the conformation where the proton is bound on the cytoplasmic side.[1][2] By binding to the E1-ATP complex, this compound blocks the conformational change to the E2 state, which is necessary for proton release into the gastric lumen.[1][2] The inhibitory site for this compound is different from that of omeprazole.[1][2] Interestingly, studies have shown that this compound can enhance the inhibitory effect of omeprazole on H+,K+-ATPase.[1][2]

Omeprazole: As a classic proton pump inhibitor, omeprazole is a prodrug that requires activation in an acidic environment.[5][6] In the acidic canaliculus of the parietal cell, omeprazole is converted to a reactive sulfenamide derivative. This activated form then covalently binds to cysteine residues on the alpha subunit of the H+,K+-ATPase, leading to irreversible inhibition of the enzyme.[7] This covalent modification effectively blocks the pump's ability to transport protons.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catalytic cycle of the H+,K+-ATPase and the points of inhibition for both this compound and omeprazole.

G cluster_pump H+,K+-ATPase Catalytic Cycle cluster_inhibitors Inhibitors E1_H E1-H+ E1P_H E1P-H+ E1_H->E1P_H ATP -> ADP E2P E2P E1P_H->E2P H+ out E2_K E2-K+ E2P->E2_K K+ in E2_K->E1_H K+ out H+ in Hinesol This compound Hinesol->E1P_H Blocks E1 -> E2 transition Omeprazole Omeprazole (activated) Omeprazole->E2P Covalent binding to Cys residues G Start Start Prepare_Reagents Prepare serial dilutions of inhibitor (e.g., this compound or Omeprazole) Start->Prepare_Reagents Plate_Setup Add assay buffer, inhibitor/control, and H+,K+-ATPase microsomes to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 30-60 minutes Plate_Setup->Pre_incubation Reaction_Initiation Add ATP and KCl to start the reaction Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C for 30 minutes Reaction_Initiation->Incubation Reaction_Stop Stop reaction with Malachite Green Reagent or Trichloroacetic Acid Incubation->Reaction_Stop Color_Development Allow color to develop (if using Malachite Green) Reaction_Stop->Color_Development Measure_Absorbance Measure absorbance at ~620-660 nm Color_Development->Measure_Absorbance Data_Analysis Calculate % inhibition and determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

The Quest for Potent (-)-Hinesol Analogs: A Landscape of Known Activities and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant focus on the biological activities of the natural sesquiterpenoid (-)-hinesol, with a notable absence of dedicated structure-activity relationship (SAR) studies on its synthetic or semi-synthetic analogs. While the parent compound exhibits promising anticancer and enzyme-inhibitory properties, a systematic exploration of how structural modifications impact its efficacy is yet to be thoroughly documented in publicly available research.

This guide, intended for researchers, scientists, and drug development professionals, summarizes the current understanding of this compound's biological effects, provides detailed experimental protocols for key assays, and visualizes its known signaling pathways. The limited comparative data available is also presented to offer foundational insights for future SAR investigations.

Unraveling the Biological Profile of this compound

This compound, a major component of the essential oil from Atractylodes lancea rhizome, has demonstrated a range of biological activities. The primary areas of investigation have been its anticancer effects and its role as an enzyme inhibitor.

Anticancer Activity

This compound has shown potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Leukemia: In human leukemia HL-60 cells, this compound induces apoptosis, characterized by nuclear and DNA fragmentation.[1] Its growth-inhibitory and apoptosis-inducing activities in these cells were found to be significantly stronger than those of β-eudesmol, another sesquiterpenoid isolated from the same plant source.[1] This comparison, though limited, suggests that the spirocyclic scaffold of hinesol may be crucial for its potent anticancer effects.

  • Non-Small Cell Lung Cancer (NSCLC): Studies on A549 and NCI-H1299 NSCLC cell lines have shown that this compound inhibits cell proliferation in a dose- and time-dependent manner.[2][3] It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis.[2] Mechanistically, these effects are linked to the downregulation of the MEK/ERK and NF-κB signaling pathways.[2][3]

Enzyme Inhibition

This compound has been identified as a relatively specific inhibitor of H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[4]

  • H+,K+-ATPase Inhibition: It inhibits H+,K+-ATPase activity with an IC50 value of 5.8 x 10⁻⁵ M.[4] The mechanism of inhibition is uncompetitive with respect to ATP.[4] Hinesol also inhibits the K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, a partial reaction of the H+,K+-ATPase, with an IC50 value of 1.6 x 10⁻⁴ M.[4] This inhibitory effect on the proton pump underlies the traditional use of "So-jutsu" as an anti-gastric ulcer agent.[4]

Comparative Data: A Glimpse into Structure-Activity Relationship

The available literature provides very limited direct comparisons between this compound and its analogs. The most notable comparison is with β-eudesmol in the context of anti-leukemic activity.

CompoundCell LineActivityPotencyReference
This compound HL-60 (Human Leukemia)Growth inhibition and apoptosis inductionStronger than β-eudesmol[1]
β-Eudesmol HL-60 (Human Leukemia)Growth inhibition and apoptosis inductionWeaker than this compound[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: A549 and NCI-H1299 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of this compound for 24 or 48 hours.[2]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2]

Apoptosis Analysis (Flow Cytometry)

This method quantifies the extent of apoptosis induced by a compound.

  • Cell Treatment: A549 cells are treated with different concentrations of this compound for 24 hours.[2]

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with an Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit according to the manufacturer's instructions.[2]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

H+,K+-ATPase Activity Assay

This assay measures the inhibitory effect of a compound on the proton pump.

  • Enzyme Preparation: H+,K+-ATPase is prepared from fresh porcine gastric mucosa.[4]

  • Assay Mixture: The standard reaction mixture (1 mL) contains 40 mM Tris-HCl buffer (pH 7.4), 2 mM ATP, 2 mM MgCl₂, 10 mM KCl, and the enzyme preparation.[4]

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.[4]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C for 20 minutes. The reaction is stopped by the addition of 1 mL of 12% trichloroacetic acid.[4]

  • Phosphate Determination: The amount of inorganic phosphate liberated is determined by the method of Yoda and Hokin. The enzyme activity is calculated as the difference between the activities with and without K+.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and a typical workflow for assessing its anticancer activity.

anticancer_activity_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & SAR start Cancer Cell Lines (e.g., A549, HL-60) treatment Treatment with This compound Analogs start->treatment proliferation Cell Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis) proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Experimental workflow for evaluating the anticancer activity of this compound analogs.

hinesol_signaling_pathways cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway Hinesol1 This compound MEK MEK1/2 Hinesol1->MEK inhibits ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Hinesol2 This compound Ikk IKK Hinesol2->Ikk inhibits IkBa IκBα Ikk->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Inflammation Inflammation & Cell Survival NFkB->Inflammation Hinesol3 This compound JNK JNK Hinesol3->JNK activates Apoptosis Apoptosis JNK->Apoptosis

Caption: Known signaling pathways modulated by this compound.

Future Perspectives and Conclusion

The documented biological activities of this compound, particularly its anticancer and H+,K+-ATPase inhibitory effects, position it as a valuable lead compound for drug discovery. However, the lack of systematic SAR studies on its analogs represents a significant knowledge gap. Future research should focus on the synthesis of a library of this compound derivatives with modifications at key positions, such as the hydroxyl group, the double bond, and the stereochemistry of the spirocyclic core.

A comprehensive evaluation of these analogs against a panel of cancer cell lines and relevant enzymes would provide the much-needed data to establish clear structure-activity relationships. This, in turn, would guide the rational design of more potent and selective therapeutic agents based on the this compound scaffold. The development of such analogs holds the promise of translating the therapeutic potential of this natural product into novel clinical candidates.

References

A Comparative Analysis of (-)-Hinesol from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant variations in natural compounds from different geographical locations is paramount. This guide provides a comparative analysis of (-)-hinesol, a promising sesquiterpenoid alcohol, based on its geographical origin. The focus is on the chemical composition and biological activities, supported by experimental data and detailed protocols to aid in research and development.

This compound is a key bioactive constituent found in the rhizomes of Atractylodes lancea, a medicinal plant used in traditional Chinese medicine. Recent studies have revealed that the geographical source of A. lancea can significantly influence the chemical profile of its essential oil, particularly the content of this compound and its related compounds. This variation can, in turn, affect the therapeutic efficacy of extracts and purified compounds.

Chemical Composition: Geographical Chemotypes

Research has shown that Atractylodes lancea can be classified into distinct chemotypes based on the relative content of its major bioactive compounds, including this compound, β-eudesmol, atractylon, and atractylodin. These chemotypes are closely linked to the geographical region of cultivation in China.[1][2][3]

A study involving gas chromatography-mass spectrometry (GC-MS) analysis of A. lancea from various regions in China identified two primary chemotypes[1]:

  • Hubei Chemotype (HBA): Characterized by a high content of β-eudesmol and this compound, with lower levels of atractylodin and atractylon. This chemotype is predominantly found in the provinces of Hubei, Anhui, Shaanxi, and parts of Henan.[1]

  • Maoshan Chemotype (MA): Distinguished by high levels of atractylodin and atractylon. This chemotype is distributed in Jiangsu, Shandong, Shanxi, Hebei, and Inner Mongolia.[1]

The variation in the content of these key compounds across different geographical locations is significant and has implications for the quality control and standardization of A. lancea for medicinal use.

Table 1: Relative Content of Key Bioactive Compounds in Atractylodes lancea from Different Geographical Areas in China.

Geographical AreaChemotypeThis compound (Relative Content %)β-Eudesmol (Relative Content %)Atractylon (Relative Content %)Atractylodin (Relative Content %)
Hubei, Anhui, Shaanxi, West HenanHubei (HBA)HighHighLowLow
Jiangsu, Shandong, Shanxi, Hebei, Inner MongoliaMaoshan (MA)LowLowHighHigh

Biological Activities of this compound

This compound has demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While direct comparative studies on the bioactivity of this compound from different geographical sources are limited, the existing data underscores its therapeutic potential.

Anticancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[4][5][6][7] Its mechanisms of action often involve the modulation of key signaling pathways.

  • Non-Small Cell Lung Cancer (NSCLC): In A549 and NCI-H1299 NSCLC cell lines, this compound effectively inhibited cell proliferation in a dose- and time-dependent manner.[4][6] It induced cell cycle arrest at the G0/G1 phase and promoted apoptosis.[4][6] Mechanistic studies revealed that this compound downregulates the MEK/ERK and NF-κB signaling pathways.[4][6]

  • Leukemia: In human leukemia HL-60 cells, this compound was found to be a potent inducer of apoptosis.[5][8] The pro-apoptotic effect was associated with the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][8]

  • Cholangiocarcinoma: Against the human cholangiocarcinoma cell line CL-6, this compound exhibited synergistic cytotoxic effects when combined with other bioactive compounds from A. lancea, such as β-eudesmol and atractylodin.[7][9]

Table 2: Reported IC50 Values of this compound against Various Cancer Cell Lines.

Cancer Cell LineIC50 ValueGeographical Source of this compound
Human leukemia HL-6022.1 µMNot Specified
Human cholangiocarcinoma CL-691.81 ± 8.0 µMNot Specified[7]

Note: The IC50 values presented are from different studies and are not from a direct comparative analysis of this compound from various geographical sources.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[10] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators. In a mouse model of ulcerative colitis, this compound was shown to alleviate inflammation.[10]

Antimicrobial Activity

While the primary focus of research on this compound has been on its anticancer and anti-inflammatory effects, some studies suggest it may also possess antimicrobial properties.[5] However, comprehensive studies detailing its spectrum of activity and minimum inhibitory concentrations (MICs) against various pathogens are still needed.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the analysis of this compound.

Extraction and Purification of this compound from Atractylodes lancea Rhizomes

A common method for extracting this compound is steam distillation followed by chromatographic purification.[11]

  • Preparation of Plant Material: Dried rhizomes of Atractylodes lancea are ground into a coarse powder.

  • Steam Distillation: The powdered rhizomes are subjected to steam distillation for several hours to extract the essential oil.

  • Separation: The collected distillate, a mixture of essential oil and water, is separated using a separatory funnel.

  • Chromatographic Purification: The crude essential oil is then subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to isolate this compound.

  • Characterization: The purity and identity of the isolated this compound are confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity Assessment: Cytokine Release Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific cytokines in a sample.[14][15][16][17][18]

  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other immune cells are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • The plate is blocked to prevent non-specific binding.

    • The collected cell culture supernatants and a series of known cytokine standards are added to the wells.

    • A biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve generated from the known cytokine concentrations.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Biological Activity Analysis cluster_data Data Comparison Plant Material Atractylodes lancea (Different Geographical Sources) Extraction Steam Distillation Plant Material->Extraction Purification Column Chromatography Extraction->Purification Hinesol This compound Purification->Hinesol Anticancer Anticancer Assay (MTT) Hinesol->Anticancer Anti_inflammatory Anti-inflammatory Assay (Cytokine ELISA) Hinesol->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Hinesol->Antimicrobial Comparison Comparative Analysis (Yield, Purity, IC50, MIC) Anticancer->Comparison Anti_inflammatory->Comparison Antimicrobial->Comparison

Caption: Experimental workflow for comparative analysis of this compound.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Hinesol This compound Hinesol->IKK Inhibition

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The geographical origin of Atractylodes lancea significantly impacts its chemical composition, leading to distinct chemotypes with varying levels of this compound. While this compound demonstrates promising anticancer, anti-inflammatory, and potentially antimicrobial activities, a critical gap exists in the literature regarding direct comparative studies of its biological efficacy based on geographical source.

Future research should focus on head-to-head comparisons of this compound isolated from different geographical locations to establish a clear link between chemical composition and biological activity. Such studies are crucial for the standardization and quality control of A. lancea-derived products and for the rational development of this compound as a therapeutic agent. The detailed protocols provided in this guide offer a foundation for researchers to undertake these much-needed comparative investigations.

References

Head-to-head comparison of (-)-Hinesol and β-eudesmol in gastric ulcer models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Hinesol and β-eudesmol, two prominent sesquiterpenoids derived from the rhizome of Atractylodes lancea, have both been identified as possessing gastroprotective properties. While both compounds show promise in mitigating gastric ulcers, their pharmacological approaches appear to diverge significantly. This guide provides a detailed head-to-head comparison of their known mechanisms of action, supported by available experimental data, to aid researchers in the field of gastroenterology and drug development.

Performance and Mechanism of Action: A Comparative Overview

Current research indicates that this compound and β-eudesmol employ distinct strategies to combat gastric ulcers. This compound primarily acts as an anti-secretory agent by directly targeting the proton pump, while β-eudesmol's effects are thought to be linked to cytoprotective and pro-motility actions. A direct head-to-head in vivo study quantifying and comparing their anti-ulcer efficacy in the same experimental model is not available in the reviewed literature. However, their differing mechanisms of action have been investigated and are summarized below.

Table 1: Comparison of Mechanistic Data for this compound and β-Eudesmol

ParameterThis compoundβ-Eudesmol
Primary Mechanism Anti-secretoryCytoprotective / Pro-motility
Molecular Target H+,K+-ATPase (Proton Pump)[1][2]Dopamine D2 and 5-HT3 receptors (implicated in motility)[1][[“]][4]
Effect Inhibition of gastric acid secretion[1]Stimulation of gastric emptying and small intestinal motility[1][[“]][4]
In Vitro Efficacy IC50 of 5.8 x 10-5 M for H+,K+-ATPase inhibition[2]Data not available for specific anti-ulcer targets
Reported In Vivo Efficacy Data not available in reviewed literatureData not available in reviewed literature

Detailed Mechanism of Action

This compound: The Proton Pump Inhibitor

This compound's principal anti-ulcer mechanism is the inhibition of the H+,K+-ATPase enzyme, which is the final step in the secretion of gastric acid.[1][2] It is considered a relatively specific inhibitor of this proton pump.[2] The inhibition occurs through interaction with the enzyme in its E1 state, which blocks the conformational change to the E2 state, thereby preventing the pumping of H+ ions into the gastric lumen.[2] This anti-secretory action is a well-established therapeutic strategy for the management of gastric ulcers.

hinesol_pathway Hinesol This compound HKATPase H+,K+-ATPase (E1 State) Hinesol->HKATPase Inhibits E2_state E2 State HKATPase->E2_state Conformational Change H_secretion Gastric Acid (H+) Secretion E2_state->H_secretion Leads to

Fig. 1: this compound's inhibitory action on H+,K+-ATPase.
β-Eudesmol: The Pro-Motility and Cytoprotective Agent

The gastroprotective mechanism of β-eudesmol is less direct than that of this compound and appears to be multifactorial. Studies have shown that β-eudesmol can stimulate gastric emptying and small intestinal motility.[1][[“]][4] This pro-motility effect may contribute to its beneficial effects in digestive disorders. The mechanism for this is suggested to be through the inhibition of dopamine D2 and 5-HT3 receptors.[1][[“]][4] Additionally, β-eudesmol has demonstrated anti-inflammatory and anti-angiogenic properties in other experimental models, which are crucial processes in the healing of gastric ulcers.[5][6]

beudesmol_pathway Beudesmol β-Eudesmol D2_receptor Dopamine D2 Receptor Beudesmol->D2_receptor Inhibits HT3_receptor 5-HT3 Receptor Beudesmol->HT3_receptor Inhibits Anti_inflammatory Anti-inflammatory Effects Beudesmol->Anti_inflammatory GI_motility Increased Gastrointestinal Motility D2_receptor->GI_motility HT3_receptor->GI_motility Cytoprotection Cytoprotection & Ulcer Healing GI_motility->Cytoprotection Anti_inflammatory->Cytoprotection

Fig. 2: Proposed gastroprotective mechanisms of β-eudesmol.

Experimental Protocols

While direct comparative in vivo data is lacking, the following are detailed methodologies for key experiments relevant to the assessment of these compounds.

Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used model to evaluate the cytoprotective effects of test compounds.

experimental_workflow start Start: Male Wistar Rats (180-220g) fasting 24h Fasting (water ad libitum) start->fasting grouping Grouping (n=6 per group): - Vehicle Control - Positive Control (e.g., Omeprazole) - Test Compound (this compound or β-eudesmol) fasting->grouping administration Oral Administration of Vehicle/Control/Test Compound grouping->administration ulcer_induction 1h Post-administration: Oral Administration of 1 mL Absolute Ethanol administration->ulcer_induction euthanasia 1h Post-ethanol: Euthanize Animals ulcer_induction->euthanasia stomach_excision Stomach Excision and Opening euthanasia->stomach_excision analysis Analysis: - Ulcer Index Calculation - Histopathological Examination - Biochemical Assays (e.g., mucus content, pH) stomach_excision->analysis end End analysis->end

References

The Efficacy of (-)-Hinesol in Chemo-Resistant Cancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent investigations into the therapeutic potential of (-)-hinesol, a naturally occurring sesquiterpenoid, have illuminated its significant anti-cancer properties, particularly in its ability to induce cell death and inhibit proliferation in various cancer cell lines. This guide provides a comprehensive overview of the current experimental data on the efficacy of this compound, with a focus on its mechanisms of action in non-small cell lung cancer and leukemia cell lines.

Comparative Efficacy of this compound

This compound has demonstrated potent activity in inducing apoptosis and causing cell cycle arrest in cancer cells. The following tables summarize the key quantitative data from studies on its effects on A549, NCI-H1299, and HL-60 cancer cell lines.

Table 1: Proliferative Inhibition of this compound on Non-Small Cell Lung Cancer Cells
Cell LineConcentration (µg/mL)Incubation Time (hours)Proliferation Inhibition
A5490 - 2524, 48Dose- and time-dependent
NCI-H12990 - 2524, 48Dose- and time-dependent

Data from studies on the anti-proliferative activity of this compound.[1][2]

Table 2: Apoptosis Induction in A549 Cells by this compound
Concentration (µg/mL)Apoptotic Cells (%)
221.2 ± 0.96
836.0 ± 1.04

Results from flow cytometry analysis after 24 hours of treatment.[1]

Table 3: Cell Cycle Arrest in A549 Cells Induced by this compound
Concentration (µg/mL)Effect on Cell Cycle
0, 2, 8Concentration-dependent increase in G0/G1 phase
0, 2, 8Decrease in G2/M phase

Findings from cell cycle analysis in A549 cells.[1][2]

Table 4: Comparative Cytotoxicity in Leukemia Cells
CompoundCell LineIC50 Value
This compoundHL-609.6 µg/mL
β-eudesmolHL-6010.4 µg/mL

Comparison of the half maximal inhibitory concentration (IC50) of this compound and β-eudesmol in human leukemia HL-60 cells.[3][4] The growth-inhibitory and apoptosis-inducing activities of hinesol in leukemia cells were found to be much stronger than those of β-eudesmol.[3][4][5]

Mechanistic Insights: Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

In non-small cell lung cancer cells (A549), this compound has been shown to downregulate the MEK/ERK and NF-κB pathways.[1][2] This is achieved by decreasing the phosphorylation of MEK1/2, ERK1/2, IκBα, and p65.[1] The inhibition of these pathways leads to a decrease in the expression of anti-apoptotic protein Bcl-2 and cell cycle regulator cyclin D1, and an increase in the expression of pro-apoptotic protein Bax.[1][2]

MEK_ERK_NFkB_Pathway cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects Hinesol This compound p_MEK p-MEK1/2 Hinesol->p_MEK inhibits p_IκBα p-IκBα Hinesol->p_IκBα inhibits p_ERK p-ERK1/2 p_MEK->p_ERK CyclinD1 Cyclin D1 p_ERK->CyclinD1 regulates p_p65 p-p65 p_IκBα->p_p65 Bcl2 Bcl-2 p_p65->Bcl2 regulates Bax Bax p_p65->Bax regulates Proliferation Proliferation CyclinD1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound inhibits the MEK/ERK and NF-κB signaling pathways.

In human leukemia HL-60 cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4][5] This activation occurs prior to the onset of apoptosis and is a key mechanism of its cytotoxic effect in these cells.

JNK_Pathway Hinesol This compound JNK JNK Hinesol->JNK activates Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound induces apoptosis via the JNK signaling pathway.

Experimental Protocols

The following methodologies were employed in the cited studies to evaluate the efficacy of this compound.

Cell Culture
  • A549 and NCI-H1299 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • HL-60 cells: Cultured in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 and 48 hours. The absorbance at 570 nm was measured using a microplate reader.

Apoptosis Analysis

Apoptosis was quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with this compound for 24 hours, harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

Cell Cycle Analysis

Cells treated with this compound were harvested, fixed in 70% ethanol, and stained with PI containing RNase A. The cell cycle distribution was analyzed by flow cytometry.

Western Blot Analysis

Total protein was extracted from treated and untreated cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against p-MEK1/2, p-ERK1/2, p-IκBα, p-p65, Bcl-2, Bax, and cyclin D1. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines (A549, NCI-H1299, HL-60) treatment Incubate with This compound start->treatment MTT MTT Assay (Proliferation) treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) treatment->Flow_CellCycle WesternBlot Western Blot (Protein Expression) treatment->WesternBlot analysis Quantification and Interpretation MTT->analysis Flow_Apoptosis->analysis Flow_CellCycle->analysis WesternBlot->analysis

Caption: General experimental workflow for assessing this compound efficacy.

Conclusion

The available data strongly suggests that this compound is a potent anti-cancer agent with significant efficacy against non-small cell lung cancer and leukemia cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways highlights its therapeutic potential. While the current research provides a solid foundation, further studies are warranted to explore its efficacy in a broader range of drug-resistant cancer cell lines and to conduct direct comparative analyses with standard chemotherapeutic agents. Such investigations will be crucial in determining the clinical applicability of this compound as a novel anti-cancer therapy.

References

Assessing the Synergistic Potential of (-)-Hinesol with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

(-)-Hinesol, a naturally occurring sesquiterpenoid found in the essential oils of various plants, including Atractylodes lancea, has demonstrated notable anticancer properties in preclinical studies.[1][2][3][4][5] Research indicates that this compound can inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest in several cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and leukemia.[1][2][3][4][5] This guide provides a comprehensive overview of the current understanding of this compound's anticancer activity and explores its hypothetical synergistic potential with conventional chemotherapeutic agents. Due to a lack of direct experimental evidence on combination therapies, this document presents a comparative analysis of this compound's standalone effects and proposes a framework for future research into its synergistic applications.

Part 1: Standalone Anticancer Activity of this compound

Current research has primarily focused on the effects of this compound as a single agent in cancer therapy. The most comprehensive data comes from studies on NSCLC cell lines A549 and NCI-H1299.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the standalone effects of this compound.

Parameter Cell Line Treatment Result Reference
Cell Proliferation A549 & NCI-H1299This compound (0-25 µg/mL) for 24 & 48hDose- and time-dependent inhibition[1][2]
Apoptosis Rate A549This compound (2 µg/mL) for 24h21.2 ± 0.96% apoptotic cells[1]
A549This compound (8 µg/mL) for 24h36.0 ± 1.04% apoptotic cells[1]
Cell Cycle Arrest A549This compound (0, 2, 8 µg/mL) for 24hConcentration-dependent increase in G0/G1 phase[1]
Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation.

  • MEK/ERK Pathway: this compound has been shown to decrease the phosphorylation of MEK1/2 and ERK1/2, leading to the downregulation of downstream effectors like cyclin D1, which is crucial for cell cycle progression.[1][2][3]

  • NF-κB Pathway: The compound inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic proteins such as Bcl-2.[1][2][3]

  • JNK Pathway: In human leukemia HL-60 cells, this compound has been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5]

The following diagram illustrates the known signaling pathways affected by this compound.

hinesol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MEK MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 inhibits IκBα IκBα p65 p65 IκBα->p65 releases NF-κB_active p65 p65->NF-κB_active translocates JNK JNK Bax Bax JNK->Bax activates Bcl2 Bcl-2 NF-κB_active->Bcl2 inhibits CellCycleArrest Cell Cycle Arrest (G0/G1) CyclinD1->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis Hinesol Hinesol Hinesol->MEK inhibits Hinesol->IκBα inhibits phosphorylation Hinesol->JNK activates

Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Part 2: Hypothetical Synergistic Effects of this compound with Cisplatin

While direct experimental data is lacking, the known mechanisms of action for this compound and common chemotherapeutic agents like cisplatin suggest a strong potential for synergistic interactions.

Rationale for Synergy

Cisplatin is a platinum-based chemotherapy drug that primarily acts by inducing DNA damage in cancer cells, leading to apoptosis. However, its efficacy can be limited by drug resistance, often associated with the upregulation of anti-apoptotic pathways.

This compound's ability to inhibit the NF-κB pathway and downregulate the anti-apoptotic protein Bcl-2 could potentially lower the threshold for cisplatin-induced apoptosis. By suppressing these survival signals, this compound may sensitize cancer cells to the DNA-damaging effects of cisplatin, leading to a synergistic anticancer effect.

Proposed Experimental Workflow

To investigate this hypothetical synergy, a structured experimental approach is necessary. The following diagram outlines a proposed workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Xenograft Model) CellLines Select NSCLC Cell Lines (e.g., A549, H1299) MTT Cell Viability Assay (MTT) - Determine IC50 for each drug - Test combinations CellLines->MTT CI Combination Index (CI) Analysis - Determine synergy (CI < 1) MTT->CI ApoptosisAssay Apoptosis Assay (Annexin V/PI) - Quantify apoptosis in combination vs. single agents CI->ApoptosisAssay WesternBlot Western Blot Analysis - Probe for key proteins in NF-κB and MEK/ERK pathways ApoptosisAssay->WesternBlot Xenograft Establish NSCLC Xenografts in Mice WesternBlot->Xenograft If synergistic in vitro TreatmentGroups Treatment Groups: 1. Vehicle Control 2. Hinesol alone 3. Cisplatin alone 4. Hinesol + Cisplatin Xenograft->TreatmentGroups TumorMeasurement Monitor Tumor Growth and Body Weight TreatmentGroups->TumorMeasurement IHC Immunohistochemistry (IHC) of Tumors - Ki-67 (proliferation) - TUNEL (apoptosis) TumorMeasurement->IHC

Caption: Proposed experimental workflow to assess this compound and cisplatin synergy.

Part 3: Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the workflow.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin individually and to assess the cytotoxic effect of the combination.

  • Protocol:

    • Seed NSCLC cells (e.g., A549) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0-50 µg/mL) and cisplatin (e.g., 0-20 µM) for 24, 48, and 72 hours. For combination studies, use a fixed ratio of the two drugs based on their individual IC50 values.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control. The IC50 values can be determined using dose-response curve fitting software.

Combination Index (CI) Analysis
  • Objective: To quantitatively determine the nature of the interaction between this compound and cisplatin (synergistic, additive, or antagonistic).

  • Protocol:

    • Based on the MTT assay results, calculate the Combination Index (CI) using the Chou-Talalay method.

    • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by this compound, cisplatin, and their combination.

  • Protocol:

    • Treat cells with this compound, cisplatin, and the combination at their respective IC50 concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) can be quantified.

Western Blot Analysis
  • Objective: To investigate the effect of the combination treatment on the expression and phosphorylation of key proteins in the MEK/ERK and NF-κB signaling pathways.

  • Protocol:

    • Treat cells with the individual drugs and their combination for 24 hours.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-MEK, MEK, p-ERK, ERK, p-IκBα, IκBα, p-p65, p65, Bcl-2, Bax, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

In Vivo Xenograft Study
  • Objective: To evaluate the in vivo synergistic antitumor efficacy of this compound and cisplatin.

  • Protocol:

    • Subcutaneously inject A549 cells into the flank of athymic nude mice.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into four treatment groups: (i) vehicle control, (ii) this compound alone, (iii) cisplatin alone, and (iv) this compound and cisplatin combination.

    • Administer the treatments (e.g., intraperitoneal injection) for a specified period (e.g., 3 weeks).

    • Measure tumor volume and mouse body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and immunohistochemical analysis (e.g., Ki-67 for proliferation and TUNEL assay for apoptosis).

Conclusion and Future Directions

While current research establishes this compound as a promising anticancer agent with a well-defined mechanism of action, its potential in combination with conventional chemotherapy remains unexplored. The proposed synergistic interaction with cisplatin, based on their complementary mechanisms, presents a compelling avenue for future investigation. The experimental framework outlined in this guide provides a clear and comprehensive approach for researchers to validate this hypothesis. Successful demonstration of synergy could pave the way for developing novel, more effective cancer therapeutic strategies with potentially reduced side effects.

References

Correlating In Vitro and In Vivo Efficacy of (-)-Hinesol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of (-)-Hinesol, a natural sesquiterpenoid, with a related compound, β-eudesmol, and standard-of-care chemotherapies. While in vitro studies highlight the anti-cancer potential of this compound, a notable gap exists in the publicly available in vivo anti-cancer data for this compound. This guide aims to objectively present the available experimental data to inform future research and drug development efforts.

Executive Summary

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) and leukemia. Its mechanism of action is primarily attributed to the downregulation of the MEK/ERK and NF-κB signaling pathways, as well as the activation of the JNK pathway. However, the translation of these promising in vitro findings to in vivo anti-cancer efficacy remains to be established through dedicated animal studies. In contrast, the structurally related sesquiterpenoid, β-eudesmol, has shown both in vitro and in vivo anti-tumor and anti-angiogenic activities. This guide presents a side-by-side comparison of the available data for this compound and β-eudesmol, alongside current chemotherapeutic options for NSCLC and leukemia, to provide a contextual understanding of their potential.

In Vitro Efficacy: this compound vs. β-Eudesmol

The following tables summarize the available quantitative data from in vitro studies on this compound and β-eudesmol across different cancer cell lines.

Table 1: Anti-proliferative Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
This compound A549Non-Small Cell Lung CancerNot ReportedNot Reported[1]
NCI-H1299Non-Small Cell Lung CancerNot ReportedNot Reported[1]
HL-60Human Leukemia9.643.6[2]
β-Eudesmol HL-60Human Leukemia>22.2>100[2]

Table 2: Effects on Cell Cycle and Apoptosis

CompoundCell LineEffectMechanismCitation
This compound A549G0/G1 phase arrest, ApoptosisDownregulation of Cyclin D1, Bcl-2; Upregulation of Bax[1]
HL-60ApoptosisNuclear and DNA fragmentation[2]
β-Eudesmol VariousApoptosisNot specified

In Vivo Studies: A Data Gap for this compound's Anti-Cancer Activity

A comprehensive search of scientific literature did not yield any publicly available studies on the in vivo anti-cancer efficacy of this compound in animal models. This represents a critical gap in understanding its therapeutic potential.

In contrast, β-eudesmol has been evaluated in vivo, demonstrating anti-tumor and anti-angiogenic effects in xenograft mouse models.

While direct in vivo anti-cancer data is lacking for this compound, one study has investigated its anti-inflammatory properties in a dextran sulfate sodium (DSS)-induced colitis mouse model. This suggests that this compound is bioavailable and biologically active in vivo, warranting further investigation into its anti-cancer properties in animal models.

Comparison with Standard-of-Care Chemotherapy

To provide a clinical context, the following tables outline standard chemotherapy regimens for NSCLC and leukemia.

Table 3: Standard Chemotherapy for Non-Small Cell Lung Cancer (NSCLC)

Drug ClassExamplesMechanism of Action
Platinum-based drugsCisplatin, CarboplatinCross-links DNA, leading to apoptosis.
TaxanesPaclitaxel, DocetaxelInterfere with microtubule function, inhibiting cell division.
Vinca alkaloidsVinorelbineInhibit microtubule assembly, leading to cell cycle arrest.
AntimetabolitesPemetrexed, GemcitabineInhibit DNA synthesis.

Table 4: Standard Chemotherapy for Leukemia

Drug ClassExamplesMechanism of Action
AnthracyclinesDaunorubicin, IdarubicinIntercalate into DNA and inhibit topoisomerase II.
AntimetabolitesCytarabine, MethotrexateInhibit DNA synthesis.
Alkylating agentsCyclophosphamide, BusulfanCross-links DNA, leading to apoptosis.
Topoisomerase inhibitorsEtoposideInhibit topoisomerase II, leading to DNA strand breaks.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Hinesol_Signaling_Pathways cluster_mek_erk MEK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jnk JNK Pathway cluster_apoptosis Apoptosis & Cell Cycle MEK MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Bcl2 Bcl-2 NFkB->Bcl2 JNK JNK cJun c-Jun JNK->cJun Bax Bax cJun->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis CellCycleArrest G0/G1 Arrest Hinesol This compound Hinesol->MEK Hinesol->IKK Hinesol->JNK

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Cancer Cell Culture (e.g., A549, HL-60) treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) treatment->flow western Western Blot (Protein Expression) treatment->western data Data Analysis mtt->data flow->data western->data

Caption: In vitro experimental workflow for this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., A549, NCI-H1299, HL-60) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment and Harvesting: Cells are treated with this compound for the desired time, then harvested by trypsinization, and washed with ice-cold PBS.

  • Fixation: The cell pellet is resuspended in 70% ice-cold ethanol and fixed overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

3. Western Blot Analysis

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-IκBα, IκBα, p-p65, p65, Bcl-2, Bax, Cyclin D1, β-actin) overnight at 4°C.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses anti-cancer properties, particularly against non-small cell lung cancer and leukemia cell lines. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis is well-documented. However, the critical missing piece of the puzzle is the in vivo validation of these findings.

Future research should prioritize conducting well-designed in vivo studies using xenograft or patient-derived xenograft (PDX) models of NSCLC and leukemia to:

  • Evaluate the anti-tumor efficacy of this compound in a living organism.

  • Determine its pharmacokinetic and pharmacodynamic properties.

  • Assess its safety and toxicity profile.

A direct comparison of the in vivo efficacy of this compound with β-eudesmol would be highly valuable in understanding the structure-activity relationship of these related compounds. Correlating the effective in vivo concentrations with the in vitro IC50 values will be crucial for determining the translational potential of this compound as a novel anti-cancer agent. Without these in vivo studies, the promising in vitro results for this compound remain a preclinical observation with an unproven path to clinical relevance.

References

Safety Operating Guide

Proper Disposal of (-)-Hinesol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical waste such as (-)-Hinesol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to minimize environmental impact and ensure a safe workplace. This guide provides a step-by-step operational plan for the proper disposal of this compound waste.

Immediate Safety and Handling for Disposal

Before initiating any disposal process, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Waste Identification and Classification

The first step in proper disposal is to determine if the waste is hazardous.[1] While specific toxicity information for this compound is limited, it is prudent to handle it as a potentially hazardous substance.[2] Similar sesquiterpenoids can exhibit varying degrees of toxicity.[2]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, a waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given that this compound is a combustible solid with a melting point of 59-60°C and a boiling point of 129°C at 4 Torr, its flammability characteristics should be considered.[4]

Key Steps for Classification:

  • Review the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards and recommended disposal methods.

  • Assess for Hazardous Characteristics: Determine if the waste meets the criteria for ignitability, corrosivity, reactivity, or toxicity as defined by the EPA or relevant local regulations.[3]

  • Consider Contaminants: If the this compound waste is mixed with other chemicals, the mixture must be evaluated as a whole to determine its hazardous properties.

Step-by-Step Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Keep it in a separate, dedicated waste container.[5]

  • Containerization:

    • Place this compound waste in a compatible, leak-proof container with a secure lid. The original container is often a suitable option.[5][6]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound" and any other components of the waste.[6][7]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.

    • Follow all institutional and regulatory limits on the amount of hazardous waste that can be stored and the maximum accumulation time.

  • Arrange for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[1]

    • A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal.[1][8]

Crucial Note: Never dispose of this compound or any other chemical waste down the drain or in the regular trash.[8] Hazardous waste may only be burned in permitted hazardous waste incinerators.[8]

Quantitative Data Summary

There is no specific quantitative data available in the provided search results regarding disposal limits for this compound. Disposal regulations are based on the hazardous characteristics of the waste, not typically on specific concentration thresholds for this compound in waste streams.

ParameterValueSource
Melting Point59-60 °C[4]
Boiling Point129 °C (at 4 Torr)[4]
Molecular FormulaC15H26O[2]
Molecular Weight222.37 g/mol [2]

Experimental Protocols

The procedures outlined above are for the proper disposal of this compound waste and do not constitute an experimental protocol. For experimental procedures involving this compound, researchers should consult relevant scientific literature and develop a detailed, risk-assessed protocol in accordance with their institution's safety guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: This compound Waste Generated identify Identify Waste: Pure this compound or Mixture? start->identify classify Classify Waste: Consult SDS and Regulations Is it Hazardous? identify->classify segregate Segregate Waste: Keep in a dedicated container classify->segregate containerize Containerize: Use a compatible, sealed, and labeled container segregate->containerize store Store Safely: Designated hazardous waste accumulation area containerize->store dispose Arrange for Disposal: Contact EHS for pickup by a licensed waste transporter store->dispose end End: Waste Properly Disposed dispose->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

By adhering to these procedures, laboratory professionals can manage this compound waste in a safe, compliant, and environmentally responsible manner, fostering a culture of safety that extends beyond the research itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.